cBIMP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
76461-19-3 |
|---|---|
分子式 |
C12H13N2O6P |
分子量 |
312.21 g/mol |
IUPAC 名称 |
(6R,7R)-6-(benzimidazol-1-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H13N2O6P/c15-10-11-9(5-18-21(16,17)20-11)19-12(10)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15H,5H2,(H,16,17)/t9?,10-,11?,12-/m1/s1 |
InChI 键 |
IAVPOTOUQLKMJA-RUJICJSRSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O |
手性 SMILES |
C1C2C([C@H]([C@@H](O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O |
同义词 |
1 beta-D-ribofuranosylbenzimidazole cyclic 3',5'-phosphate cBIMP RBCP |
产品来源 |
United States |
Foundational & Exploratory
The Agonistic Mechanism of 5,6-DM-cBIMP on Phosphodiesterase 2 (PDE2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of 5,6-dimethyl-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphate (5,6-DM-cBIMP), a potent and specific agonist of Phosphodiesterase 2 (PDE2). By binding to the regulatory GAF domains of PDE2, 5,6-DM-cBIMP allosterically enhances the enzyme's hydrolytic activity towards its primary substrates, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide summarizes the key quantitative data, details the experimental protocols for assessing its activity, and provides visual representations of the signaling pathway and experimental workflows.
Core Mechanism of Action
5,6-DM-cBIMP is a cyclic nucleotide analog that functions as a selective allosteric activator of PDE2.[1][2] The PDE2 enzyme is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP.[1] A key regulatory feature of PDE2 is the presence of tandem GAF domains (GAF A and GAF B) in its N-terminal region. These domains act as allosteric binding sites for cGMP. The binding of cGMP to the GAF B domain induces a conformational change in the enzyme, leading to a significant increase in its catalytic activity.[3][4]
The mechanism of action of 5,6-DM-cBIMP mirrors that of the natural allosteric activator, cGMP. As a structural analog, 5,6-DM-cBIMP specifically targets and binds to the GAF domains of PDE2. This binding event triggers the allosteric activation of the enzyme, resulting in an enhanced rate of hydrolysis for both cAMP and cGMP.[1] This targeted activation makes 5,6-DM-cBIMP a valuable tool for studying the physiological and pathological roles of the PDE2 signaling pathway.
Quantitative Data
The activation of PDE2 by 5,6-DM-cBIMP has been quantified in enzymatic assays. The following table summarizes the key parameters of this interaction.
| Parameter | Value | Substrate Concentration | Source |
| Fold Activation | ~40-fold | < 10 µM cAMP | [1] |
| EC50 | ~1 µM | < 10 µM cAMP | [1] |
Signaling Pathway
The activation of PDE2 by 5,6-DM-cBIMP integrates into the broader cyclic nucleotide signaling network. The following diagram illustrates the signaling pathway.
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the activation of PDE2 by 5,6-DM-cBIMP, based on the approach described by Jäger et al. (2010).
Objective: To quantify the concentration-dependent activation of PDE2 hydrolytic activity by 5,6-DM-cBIMP.
Materials:
-
Purified recombinant PDE2 enzyme
-
5,6-DM-cBIMP
-
Cyclic AMP (cAMP) as substrate
-
[3H]cAMP (for radioactive assay)
-
Assay buffer (e.g., 40 mM MOPS, pH 7.5, 0.5 mM EGTA, 15 mM magnesium acetate, 0.2 mg/mL BSA)
-
Snake venom phosphodiesterase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex 1-X8)
-
Scintillation cocktail
-
Scintillation counter
-
Microplates (96-well)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Enzyme Preparation: Dilute the purified recombinant PDE2 enzyme to the desired concentration in the assay buffer. The final concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Activator Preparation: Prepare a serial dilution of 5,6-DM-cBIMP in the assay buffer. The concentration range should span several orders of magnitude around the expected EC50 (e.g., from 1 nM to 100 µM).
-
Substrate Preparation: Prepare a solution of cAMP containing a known amount of [3H]cAMP. The final substrate concentration in the assay should be below the Km of PDE2 for cAMP (e.g., < 10 µM) to accurately determine the fold activation.
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer, the serially diluted 5,6-DM-cBIMP (or vehicle control), and the diluted PDE2 enzyme.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.
-
Initiate the reaction by adding the cAMP/[3H]cAMP substrate solution.
-
Incubate the reaction for a fixed time (e.g., 10-20 minutes) at 30°C. Ensure the reaction is within the linear range of product formation.
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by boiling the plate for 1 minute, followed by cooling on ice.
-
Add snake venom phosphodiesterase to each well and incubate for 10 minutes at 30°C. This step converts the product, 5'-[3H]AMP, to [3H]adenosine.
-
Apply the reaction mixture to columns containing an anion-exchange resin. The unreacted [3H]cAMP will bind to the resin, while the resulting [3H]adenosine will pass through.
-
Elute the [3H]adenosine with water.
-
-
Quantification:
-
Add the eluate to a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of hydrolyzed cAMP.
-
-
Data Analysis:
-
Calculate the PDE2 activity for each concentration of 5,6-DM-cBIMP.
-
Plot the PDE2 activity as a function of the log concentration of 5,6-DM-cBIMP.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum fold activation.
-
Experimental Workflow Diagram:
Conclusion
5,6-DM-cBIMP serves as a specific and potent agonist for PDE2, acting through an allosteric mechanism mediated by the enzyme's GAF domains. Its ability to significantly enhance the hydrolytic activity of PDE2 towards both cAMP and cGMP makes it an invaluable pharmacological tool for elucidating the complex roles of cyclic nucleotide signaling in various physiological and disease contexts. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of modulating the PDE2 pathway.
References
- 1. Activation of PDE2 and PDE5 by specific GAF ligands: delayed activation of PDE5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of cGAMP in Cell Signaling
A Note on Terminology: Initial searches for "cBIMP" did not yield a known molecule in the context of cell signaling. Based on the common nomenclature for cyclic nucleotides (e.g., cAMP, cGMP), it is highly probable that the intended molecule of interest is cyclic GMP-AMP (cGAMP) , a critical second messenger in innate immunity. This guide will focus on cGAMP.
Introduction to cGAMP and the cGAS-STING Pathway
Cyclic GMP-AMP (cGAMP) is a key second messenger molecule that plays a central role in the innate immune response to cytosolic DNA. Its discovery has illuminated a fundamental mechanism by which cells detect pathogens, such as viruses and bacteria, as well as cellular damage, and mount an appropriate defensive response. The primary signaling pathway involving cGAMP is the cGAS-STING pathway.
The cGAS-STING pathway functions as a critical sensor for the presence of DNA in the cytoplasm, a hallmark of many viral infections and cellular stress. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated, leading to the synthesis of cGAMP. This molecule then acts as a ligand for the Stimulator of Interferon Genes (STING) protein, triggering a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.
The cGAMP Synthesis and Signaling Cascade
The role of cGAMP is best understood through the sequential activation of the cGAS-STING pathway. This process can be broken down into several key steps: DNA sensing, cGAMP synthesis, STING activation, and downstream signaling.
DNA Sensing and cGAS Activation
The pathway is initiated when dsDNA is present in the cytoplasm. This can be of pathogenic origin (e.g., from a virus or bacterium) or endogenous (e.g., from mitochondrial damage or genomic instability). The enzyme cGAS recognizes and binds to this cytosolic dsDNA. This binding event induces a conformational change in cGAS, activating its enzymatic function.
Synthesis of cGAMP
Once activated, cGAS catalyzes the synthesis of cGAMP from ATP and GTP. This reaction is unique in that it forms a molecule with two distinct phosphodiester bonds: one 2'-5' and one 3'-5'. The resulting molecule, 2'3'-cGAMP, is the specific isomer that acts as a potent activator of STING in higher eukaryotes.
STING Activation by cGAMP
cGAMP diffuses from its site of synthesis and binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). The binding of cGAMP to the STING dimer induces a significant conformational change. This change facilitates the translocation of the STING protein from the ER to the Golgi apparatus.
Downstream Signaling and Immune Response
In the Golgi, the activated STING serves as a scaffold to recruit and activate two key downstream kinases: TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).
-
TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
IKK phosphorylates IκBα, leading to the activation of the transcription factor NF-κB.
Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it, along with activated NF-κB, drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines. These secreted cytokines then signal in an autocrine and paracrine manner to establish an antiviral state in the surrounding cells.
Regulation and Termination of the Signal
The cGAS-STING pathway is tightly regulated to prevent excessive inflammation. After activation, STING is phosphorylated, ubiquitinated, and ultimately targeted for degradation, thus terminating the signal. Additionally, the cGAMP signal is controlled by the ecto-enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which can hydrolyze extracellular cGAMP, preventing its spread to neighboring cells.
Visualization of the cGAMP Signaling Pathway
The following diagram illustrates the core cGAS-STING signaling cascade, from DNA sensing to the production of type I interferons.
Caption: The cGAS-STING signaling pathway.
Quantitative Data in cGAMP Signaling
The interactions within the cGAS-STING pathway have been characterized biophysically. The following tables summarize key quantitative data for the human variants of these proteins.
Table 1: Ligand Binding Affinities
| Interacting Molecules | Dissociation Constant (Kd) | Method |
| Human cGAS + dsDNA | ~88 - 90 nM | Fluorescence Anisotropy |
| Human STING + 2'3'-cGAMP | ~4 - 9 nM | SPR, ITC |
This table summarizes the affinity of key binding interactions in the pathway. A lower Kd value indicates a stronger binding affinity.
Table 2: cGAS Enzymatic Kinetics
| Substrate | Michaelis Constant (Km) | kcat (min-1) | kcat/Km |
| ATP | ~190 - 393 µM | ~2.4 | 5.9 x 10-3 |
| GTP | ~94 µM | ~2.6 | 2.8 x 10-2 |
This table presents the kinetic parameters for the synthesis of cGAMP by human cGAS. Km reflects the substrate concentration at which the reaction rate is half of the maximum, and kcat represents the turnover number.
Key Experimental Protocols
Studying the cGAS-STING pathway requires a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro cGAS Activity Assay
This assay measures the ability of recombinant cGAS to produce cGAMP in the presence of a DNA ligand.
Objective: To quantify the enzymatic activity of cGAS.
Materials:
-
Recombinant human cGAS protein
-
DNA ligand (e.g., Herring Testes DNA, or a defined dsDNA oligonucleotide of >45 bp)
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Substrates: ATP and GTP (1 mM each)
-
Quench Solution: 0.5 M EDTA
-
Detection: HPLC system with a C18 column or a commercial cGAMP ELISA kit
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, ATP, and GTP.
-
Add the DNA ligand to the mixture.
-
Initiate the reaction by adding recombinant cGAS protein.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the quench solution.
-
Heat the samples at 95°C for 3 minutes to denature the protein.
-
Centrifuge the samples to pellet the denatured protein.
-
Analyze the supernatant for cGAMP production using either:
-
HPLC: Inject the sample onto a C18 column and compare the retention time to a known 2'3'-cGAMP standard.
-
ELISA: Follow the manufacturer's instructions to quantify the amount of cGAMP produced.
-
Workflow Diagram:
Caption: Workflow for an in vitro cGAS activity assay.
STING Activation Reporter Assay
This cell-based assay measures the activation of the downstream signaling pathway in response to cGAMP or other STING agonists.
Objective: To quantify STING-dependent downstream signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for human STING
-
Reporter plasmid: IFN-β promoter-luciferase
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
STING agonist (e.g., 2'3'-cGAMP, DMXAA)
-
Cell lysis buffer
-
Luciferase assay reagent
Protocol:
-
Co-transfect HEK293T cells with the STING expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the control plasmid.
-
Allow the cells to express the proteins for 24 hours.
-
Stimulate the cells with a STING agonist for 6-8 hours. For cGAMP, cells may need to be permeabilized (e.g., using digitonin) to allow entry of the charged molecule.
-
Wash the cells with PBS and lyse them using the cell lysis buffer.
-
Measure the firefly luciferase activity (from the IFN-β reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer.
-
Calculate the normalized response by dividing the firefly luciferase signal by the Renilla luciferase signal. An increase in this ratio indicates STING activation.
Therapeutic Implications and Drug Development
The central role of the cGAS-STING pathway in immunity has made it a major target for drug development.
-
Agonists: Small molecules that activate STING are being developed as adjuvants for vaccines and as cancer immunotherapies. By activating STING within the tumor microenvironment, these drugs can induce a potent anti-tumor immune response.
-
Antagonists: In autoimmune diseases where the pathway is chronically activated by self-DNA (e.g., in Aicardi-Goutières syndrome or systemic lupus erythematosus), inhibitors of cGAS or STING are being investigated to reduce the pathological inflammation.
The detailed understanding of cGAMP's role in this signaling pathway, supported by the quantitative data and experimental protocols outlined here, provides a solid foundation for researchers and drug developers working to modulate this critical arm of the innate immune system.
Foundational Research on Phosphodiesterase II Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase II (PDE2) is a critical enzyme in the regulation of cyclic nucleotide signaling, hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP-degrading activity. This positions PDE2 as a key integrator of the cGMP and cAMP signaling pathways, playing a pivotal role in a multitude of physiological processes across various tissues, including the cardiovascular and central nervous systems. This technical guide provides an in-depth overview of the foundational research on PDE2 activators, focusing on the core mechanisms of activation, quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.
Mechanism of Phosphodiesterase II Activation
The primary activator of PDE2 is the endogenous second messenger, cyclic guanosine monophosphate (cGMP). The activation of PDE2 by cGMP is a finely tuned allosteric mechanism. The regulatory region of the PDE2 enzyme contains two GAF domains, GAF-A and GAF-B. The binding of cGMP to the GAF-B domain induces a conformational change in the enzyme, which in turn increases the catalytic activity of the enzyme, leading to enhanced hydrolysis of both cAMP and cGMP. This allosteric activation can increase the cAMP hydrolytic activity of PDE2 by approximately 5 to 6-fold.[1]
In addition to the natural activator cGMP, a limited number of synthetic cGMP analogues have been identified as activators of PDE2. These molecules mimic the action of cGMP by binding to the GAF-B domain and inducing a similar conformational change that leads to enzyme activation.
Quantitative Data on PDE2 Activators
The activation of PDE2 has been quantified for its natural activator, cGMP, and for synthetic cGMP analogues. The following tables summarize the key quantitative data for these activators.
Table 1: Activation of PDE2 by Endogenous Activator cGMP
| Parameter | Value | Reference |
| Substrate Km (cAMP) | 30 µM | [1] |
| Substrate Km (cGMP) | 10 µM | [1] |
| Fold Activation of cAMP hydrolysis by cGMP | ~5-6 fold | [1] |
Table 2: Activation of PDE2 by Synthetic cGMP Analogues
| Activator | EC50 | Fold Activation of cAMP Hydrolysis | Reference |
| 5,6-DM-cBIMP | ~1 µM | ~40-fold | [2] |
| 5,6-DCl-cBIMP | ~1 µM | ~40-fold | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PDE2 activators.
Phosphodiesterase Activity Assay (Radioassay Method)
This protocol is a standard method for measuring the hydrolytic activity of PDE enzymes using a radioactive substrate.
Materials:
-
PDE-containing sample (purified enzyme or cell lysate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
[3H]-cAMP or [3H]-cGMP (radiolabeled substrate)
-
Unlabeled cAMP or cGMP
-
Snake venom (from Ophiophagus hannah)
-
Dowex anion exchange resin
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the PDE-containing sample, and the desired concentration of the test activator (e.g., cGMP or synthetic analogue).
-
Initiate Reaction: Start the reaction by adding the radiolabeled substrate solution (a mixture of labeled and unlabeled substrate to achieve the desired specific activity and concentration).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate Reaction: Stop the reaction by heating the tubes in a boiling water bath for 1-2 minutes.
-
Conversion to Nucleoside: Cool the samples on ice and then add snake venom, which contains 5'-nucleotidase, to convert the product of the PDE reaction (5'-AMP or 5'-GMP) to its corresponding nucleoside (adenosine or guanosine). Incubate at 30°C for 10-20 minutes.
-
Separation of Substrate and Product: Add a slurry of Dowex anion exchange resin to the tubes. The negatively charged unreacted substrate ([3H]-cAMP or [3H]-cGMP) will bind to the resin, while the uncharged product ([3H]-adenosine or [3H]-guanosine) will remain in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the measured radioactivity and the specific activity of the substrate. PDE activity is typically expressed as pmol of substrate hydrolyzed per minute per mg of protein.
FRET-Based Assay for Measuring PDE2 Activation in Live Cells
This protocol describes a method to monitor PDE2 activation in real-time within living cells using a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor for cAMP.
Materials:
-
HEK293 cells (or other suitable cell line)
-
FRET biosensor for cAMP (e.g., a plasmid encoding a fusion protein of a cAMP-binding domain flanked by two fluorescent proteins like CFP and YFP)
-
Cell culture reagents (DMEM, FBS, etc.)
-
Transfection reagent
-
Fluorescence microscope equipped for FRET imaging (with appropriate filters for CFP and YFP)
-
Reagents to stimulate cGMP production (e.g., a nitric oxide donor like sodium nitroprusside or a natriuretic peptide)
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect the cells with the plasmid encoding the cAMP FRET biosensor using a suitable transfection reagent. Allow 24-48 hours for biosensor expression.
-
Imaging Setup: Plate the transfected cells on a glass-bottom dish suitable for microscopy. Mount the dish on the fluorescence microscope stage, maintained at 37°C and 5% CO2.
-
Baseline FRET Measurement: Acquire baseline images of the cells in both the CFP and YFP channels. The ratio of YFP to CFP fluorescence intensity is the FRET signal, which is inversely proportional to the intracellular cAMP concentration.
-
Stimulation of cAMP Production: To elevate intracellular cAMP levels, stimulate the cells with an adenylyl cyclase activator like forskolin. This will lead to a decrease in the FRET ratio.
-
Activation of PDE2: While continuously recording FRET images, add a stimulus to increase intracellular cGMP levels (e.g., sodium nitroprusside). The resulting activation of PDE2 will lead to a rapid decrease in cAMP levels, which will be observed as an increase in the FRET ratio.
-
Data Analysis: Quantify the changes in the YFP/CFP FRET ratio over time. The rate of increase in the FRET ratio after the addition of the cGMP-elevating agent reflects the rate of PDE2-mediated cAMP hydrolysis.
Signaling Pathways and Visualizations
The activation of PDE2 is intricately linked to signaling pathways that regulate the synthesis of its allosteric activator, cGMP. The primary pathways involve the activation of either soluble guanylate cyclase (sGC) by nitric oxide (NO) or particulate guanylate cyclase (pGC) by natriuretic peptides.
Nitric Oxide (NO) - Soluble Guanylate Cyclase (sGC) Pathway
Caption: Activation of PDE2 via the NO-sGC signaling pathway.
Natriuretic Peptide - Particulate Guanylate Cyclase (pGC) Pathway
Caption: Activation of PDE2 via the natriuretic peptide-pGC pathway.
Experimental Workflow for Identifying PDE2 Activators
Caption: A typical workflow for the discovery of novel PDE2 activators.
References
An In-depth Technical Guide to cBIMP Analogs for PKA Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclic benzimidazole monophosphate (cBIMP) analogs as activators of cAMP-dependent protein kinase (PKA). It covers their mechanism of action, structure-activity relationships, isoform selectivity, and detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers in signal transduction, pharmacology, and drug discovery.
Introduction to PKA and the Role of cAMP Analogs
cAMP-dependent protein kinase (PKA) is a key enzyme in cellular signaling, regulating a vast array of processes including metabolism, gene expression, and cell proliferation. The activity of PKA is allosterically regulated by the second messenger cyclic adenosine monophosphate (cAMP). The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, a conformational change is induced, leading to the dissociation of the active C subunits.
There are two major isoforms of the PKA holoenzyme, designated as type I (PKA-I) and type II (PKA-II), which are defined by their respective regulatory subunits (RI and RII). These isoforms exhibit different biochemical properties and subcellular localizations, allowing for specific and localized signaling events.
The development of cAMP analogs has been instrumental in dissecting the intricacies of PKA signaling. These synthetic molecules, with modifications to the adenine, ribose, or phosphate moieties of cAMP, can exhibit altered potency, membrane permeability, resistance to phosphodiesterases (PDEs), and importantly, selectivity for PKA isoforms. Among these, this compound analogs have emerged as powerful tools for the selective activation of PKA.
This compound Analogs: Structure and Mechanism of Action
This compound analogs are a class of cAMP derivatives where the adenine base is replaced by a benzimidazole ring. A prominent and widely used example is (Sp)-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) . The "Sp" designation refers to the stereochemistry at the phosphorus atom, which is crucial for its activity as a PKA activator. The corresponding "Rp" diastereomer often acts as an inhibitor.
The key structural features of Sp-5,6-DCl-cBIMPS that contribute to its potent PKA activation include:
-
Lipophilic Benzimidazole Ring: The dichlorobenzimidazole moiety enhances the lipophilicity of the molecule, facilitating its passage across cell membranes.
-
Phosphorothioate Modification: The replacement of a non-bridging oxygen with sulfur in the cyclic phosphate group confers resistance to hydrolysis by PDEs, leading to a more sustained activation of PKA in cellular contexts.
The mechanism of action of this compound analogs mirrors that of cAMP. They bind to the cAMP-binding domains on the PKA regulatory subunits, inducing a conformational change that leads to the release and activation of the catalytic subunits.
Quantitative Data on this compound Analog-Mediated PKA Activation
| Analog | PKA Isoform | Parameter | Value (nM) | Notes |
| (Sp)-5,6-DCl-cBIMPS | PKA-II | Ka (apparent) | ~60 | Potent activator with a preference for PKA type II. |
| PKA-I | Ka (apparent) | - | Less potent activator compared to PKA-II. | |
| 8-Br-cAMP | PKA-I | Ka (apparent) | ~120 | A commonly used PKA activator for comparison. |
| PKA-II | Ka (apparent) | ~300 | ||
| (Rp)-8-Br-cAMPS | PKA-I | Ki | ~35 | A competitive inhibitor of PKA. |
| PKA-II | Ki | - | Less potent inhibitor for PKA-II. |
Note: The exact values for Ka and Kd can vary depending on the experimental conditions, such as buffer composition, presence of ATP and Mg2+, and the specific constructs of the PKA subunits used. The data presented here are approximate values collated from various studies to provide a comparative overview.
Synthesis of this compound Analogs
The synthesis of this compound analogs is a multi-step process. A key precursor is 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole . This intermediate is then subjected to a series of reactions to introduce the cyclic phosphorothioate moiety. The synthesis of the Sp- and Rp-diastereomers can be achieved through stereospecific synthesis or by separation of the diastereomeric mixture using chromatographic techniques.
A generalized synthetic scheme involves:
-
Synthesis of the Benzimidazole Riboside: Condensation of 5,6-dichlorobenzimidazole with a protected ribose derivative.
-
Phosphitylation: Reaction of the 3' and 5' hydroxyl groups of the riboside with a phosphitylating agent.
-
Sulfurization and Cyclization: Introduction of sulfur and subsequent cyclization to form the cyclic phosphorothioate.
-
Diastereomer Separation: Separation of the Sp- and Rp-diastereomers by chromatography.
-
Deprotection: Removal of protecting groups to yield the final this compound analog.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound analogs.
In Vitro PKA Kinase Activity Assay (Colorimetric)
This assay measures the phosphorylation of a specific PKA substrate peptide by the activated catalytic subunit.
Materials:
-
Purified PKA holoenzyme (Type I or Type II)
-
This compound analog of interest (e.g., Sp-5,6-DCl-cBIMPS)
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
Phospho-specific antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution for TMB (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the this compound analog in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the PKA holoenzyme to the kinase reaction buffer.
-
Add serial dilutions of the this compound analog or a vehicle control to the wells.
-
Pre-incubate for 10 minutes at 30°C to allow for PKA activation.
-
Initiate the kinase reaction by adding the PKA substrate peptide and ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding the stopping solution.
-
Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the color development by adding the TMB stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the log of the this compound analog concentration to determine the EC50.
Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding of this compound analogs to the PKA regulatory subunits, leading to the dissociation of a fluorescently labeled inhibitor peptide from the catalytic subunit.
Materials:
-
Purified PKA holoenzyme (Type I or Type II)
-
Fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled PKI peptide)
-
This compound analog of interest
-
FP assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM DTT)
-
Black, low-volume 384-well microplate
-
Microplate reader with FP capabilities
Procedure:
-
Prepare serial dilutions of the this compound analog in the FP assay buffer.
-
In the microplate, add the PKA holoenzyme and the fluorescently labeled PKI peptide.
-
Add the serially diluted this compound analog or vehicle control to the wells.
-
Incubate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the change in millipolarization (mP) units against the log of the this compound analog concentration. The data can be fitted to a suitable binding model to determine the Kd.
Visualizations of Signaling Pathways and Workflows
PKA Activation Signaling Pathway
Caption: Canonical PKA signaling pathway and the intervention point of this compound analogs.
Experimental Workflow for PKA Kinase Activity Assay
Caption: Step-by-step workflow for the in vitro PKA kinase activity assay.
Logical Relationship of Isoform Selectivity
Caption: General principles of PKA isoform and binding site selectivity for different classes of cAMP analogs.
The PKA Activator Sp-5,6-DCl-cBIMPS: A Technical Guide for cAMP Pathway Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of cyclic adenosine monophosphate (cAMP) signaling pathways, specific and potent tools for activating key downstream effectors are invaluable. While the user initially inquired about 5,6-DM-cBIMP, a phosphodiesterase 2 (PDE2) agonist that enhances cAMP hydrolysis, it is highly probable that the intended compound of interest for studying cAMP pathway activation is Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) . This technical guide will focus on Sp-5,6-DCl-cBIMPS, a potent and cell-permeable activator of cAMP-dependent protein kinase (PKA), a critical enzyme in a vast array of cellular processes.
Sp-5,6-DCl-cBIMPS is a structural analog of cAMP with key chemical modifications that confer significant advantages for research applications.[1] Its dichlorinated benzimidazole ring and a phosphorothioate modification increase its lipophilicity, allowing for excellent cell membrane permeability.[2][3] Furthermore, this compound is resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[2][3] This resistance ensures a more sustained and targeted activation of PKA in both cell extracts and intact cells, making it a superior tool compared to traditional cAMP analogs.[2][4]
This guide provides a comprehensive overview of Sp-5,6-DCl-cBIMPS, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
Core Mechanism of Action
Sp-5,6-DCl-cBIMPS functions as a direct agonist of PKA.[1] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[1] The binding of Sp-5,6-DCl-cBIMPS to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[4] These active catalytic subunits are then free to phosphorylate downstream substrate proteins on serine and threonine residues, initiating a cascade of cellular responses.[1] Notably, Sp-5,6-DCl-cBIMPS exhibits a high degree of specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (PKG).[3]
Figure 1: General mechanism of PKA activation by Sp-5,6-DCl-cBIMPS.
Quantitative Data
The potency of Sp-5,6-DCl-cBIMPS as a PKA activator has been characterized in various in vitro and cellular systems. The following tables summarize key quantitative data.
| Parameter | Value | Species/System | Notes |
| PKA Activation | |||
| Activation Constant (Ka) | ~30 nM | Purified PKA | Activation constant for the purified holoenzyme. |
| Activation Constant (Ka) | ~110 nM | Bovine PKA Type II | Activation constant for the purified type II holoenzyme. |
| Cellular Activity | |||
| EC50 (VASP Phosphorylation) | ~1 µM | Intact Human Platelets | Effective concentration for 50% maximal phosphorylation of VASP. |
| Functional Assays | |||
| Insulin Release Stimulation | 5 - 500 µM | Isolated Rat Pancreatic Islets | Dose-dependent stimulation of insulin release.[5] |
| Inhibition of Rho Activation | 100 µM | Mouse Platelets | Inhibition of U-46619-induced Rho activation.[5] |
| Inhibition of Gq and G12/G13 | 100 µM | Human Platelets | Inhibition of U-46619-induced G-protein activation.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Sp-5,6-DCl-cBIMPS to investigate cAMP/PKA signaling.
In Vitro PKA Activity Assay
This assay directly measures the ability of Sp-5,6-DCl-cBIMPS to activate purified PKA.
Figure 2: Workflow for an in vitro radioactive PKA activity assay.
Materials:
-
Purified PKA holoenzyme
-
Sp-5,6-DCl-cBIMPS
-
PKA substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Sp-5,6-DCl-cBIMPS in the assay buffer.
-
In a microcentrifuge tube, combine the purified PKA holoenzyme with the various concentrations of Sp-5,6-DCl-cBIMPS.
-
Initiate the kinase reaction by adding the PKA substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity against the concentration of Sp-5,6-DCl-cBIMPS to determine the activation constant (Ka).
Western Blot Analysis of VASP Phosphorylation in Platelets
This cell-based assay measures the activation of PKA in intact platelets by detecting the phosphorylation of a key downstream target, Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Human whole blood
-
Acid-citrate-dextrose (ACD) anticoagulant
-
Tyrode's buffer
-
Sp-5,6-DCl-cBIMPS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-VASP (total) and anti-phospho-VASP (Ser157)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Collect human whole blood into tubes containing ACD. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet Isolation: Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes. Resuspend the platelet pellet in Tyrode's buffer.
-
Cell Treatment: Incubate the washed platelets with various concentrations of Sp-5,6-DCl-cBIMPS (e.g., 1 µM to 100 µM) or a vehicle control at 37°C for 15-30 minutes.
-
Cell Lysis: Terminate the incubation by adding ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE. The phosphorylated form of VASP migrates slower (apparent molecular weight of 50 kDa) than the unphosphorylated form (46 kDa).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser157) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total VASP.
-
Stimulation of Insulin Release from Pancreatic Islets
This protocol measures the effect of Sp-5,6-DCl-cBIMPS on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from rat or mouse)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
Sp-5,6-DCl-cBIMPS
-
Insulin immunoassay kit (ELISA or RIA)
Procedure:
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubation: Pre-incubate the islets in KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) for 60 minutes at 37°C.
-
Stimulation: Transfer groups of islets to fresh KRB buffer containing either basal (2.8 mM) or stimulatory (e.g., 16.7 mM) glucose concentrations, with or without various concentrations of Sp-5,6-DCl-cBIMPS (e.g., 5 µM to 500 µM).
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant (containing secreted insulin) from each group.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin immunoassay kit.
-
Data Analysis: Express the results as the amount of insulin released, often normalized to the total insulin content of the islets (which can be determined by lysing the islets after the experiment).
Signaling Pathways and Applications
The activation of PKA by Sp-5,6-DCl-cBIMPS has been used to study a variety of cellular processes.
Inhibition of Platelet Aggregation
In platelets, PKA activation is a key inhibitory pathway. Sp-5,6-DCl-cBIMPS-mediated PKA activation leads to the phosphorylation of VASP at Ser157. Phosphorylated VASP is involved in the inhibition of "inside-out" signaling to integrin αIIbβ3, which prevents fibrinogen binding and subsequent platelet aggregation.
References
An In-depth Technical Guide on the Core Principles of Utilizing Cyclic di-AMP in Cellular Biology
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial bacterial second messenger that plays a significant role in prokaryotic physiology and has been identified as a key molecule in triggering innate immune responses in eukaryotic cells.[1][2][3] This guide provides a comprehensive overview of the fundamental principles for utilizing c-di-AMP in cellular biology research. It details its primary signaling pathway in mammalian cells, presents quantitative data on its interactions, outlines experimental protocols for its application, and provides visual representations of the associated molecular processes. This document serves as a technical resource for professionals in cellular biology and drug development seeking to investigate or target the c-di-AMP signaling cascade.
Introduction to Cyclic di-AMP (c-di-AMP)
Initially discovered in bacteria, cyclic di-AMP is a signaling molecule involved in various cellular processes, including cell wall homeostasis, ion transport, and responses to stress.[1][4][5] In the context of mammalian cellular biology, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP).[2][6] When bacteria infect a host, they can release c-di-AMP into the cytoplasm of host cells, where it is detected by the innate immune system, leading to a defensive response.[4][6]
The primary intracellular sensor for c-di-AMP in mammalian cells is the STING (Stimulator of Interferon Genes) protein.[1][7][8] The binding of c-di-AMP to STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are critical for combating infections.[2][3][8]
The c-di-AMP-STING Signaling Pathway
The recognition of cytosolic c-di-AMP by STING is a central event in the innate immune response to bacterial infection. The pathway can be summarized in the following key steps:
-
Ligand Binding: Cytosolic c-di-AMP directly binds to the C-terminal domain of a STING dimer, which is localized on the endoplasmic reticulum (ER) membrane.[9][10][11] This binding event induces a conformational change in the STING protein.[12]
-
STING Translocation: Upon activation, STING translocates from the ER to the Golgi apparatus and subsequently to cytoplasmic vesicles.[7][13] This trafficking is essential for the downstream signaling events.[13][14]
-
TBK1 Recruitment and Activation: The conformational change and translocation of STING facilitate the recruitment and activation of the kinase TBK1 (TANK-binding kinase 1).[15]
-
IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).[15]
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[8][15]
Signaling Pathway Diagram
Caption: The c-di-AMP-STING signaling cascade.
Quantitative Data
The interaction between c-di-AMP and STING, as well as the cellular responses it elicits, can be quantified. The following table summarizes key quantitative parameters from the literature.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) of c-di-GMP to STING | ~5 µM | Human | [9][10] |
| Effective Concentration for STING Activation | 10 µM (in permeabilized cells) | Mouse | [13] |
| c-di-AMP Concentration in Bacteria | 25 - 100 nM | S. pneumoniae, M. tuberculosis | [16] |
| K1/2 of Activation of KhtTU by c-di-AMP (pH 8.0) | 3.6 ± 0.5 µM | Bacterial K+ transporter system | [17] |
Note: While the binding affinity for c-di-AMP to STING is not as commonly cited as that for c-di-GMP, their interactions with STING are competitive, suggesting similar binding sites.[10]
Experimental Protocols
In Vitro Cell Stimulation with c-di-AMP
This protocol describes the delivery of c-di-AMP into cultured mammalian cells to activate the STING pathway.
Objective: To induce a type I interferon response in cultured cells by introducing c-di-AMP.
Materials:
-
Mammalian cell line (e.g., mouse embryonic fibroblasts (MEFs), THP-1 monocytes)
-
c-di-AMP sodium salt (commercially available)
-
Digitonin
-
Permeabilization Buffer (50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl2, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kit for IFN-β or qPCR reagents for IFN-β mRNA
Procedure:
-
Seed cells in a 96-well plate and grow to ~90% confluency.
-
Prepare a working solution of c-di-AMP (e.g., 10 µM) in permeabilization buffer.
-
Prepare a permeabilization solution containing digitonin (e.g., 10 µg/mL) and the c-di-AMP working solution. As a negative control, prepare a solution with digitonin but without c-di-AMP.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the permeabilization solution containing c-di-AMP to the cells and incubate for 30 minutes at 37°C.
-
Remove the permeabilization buffer and replace it with fresh, complete culture medium.
-
Incubate the cells for a desired period (e.g., 8 hours for IFN-β protein secretion).
-
Collect the supernatant to measure IFN-β protein levels by ELISA or lyse the cells to extract RNA for qPCR analysis of IFN-β gene expression.[13]
Workflow Diagram for Cell Stimulation
Caption: Experimental workflow for c-di-AMP stimulation.
Quantification of Intracellular c-di-AMP
This protocol provides a general overview of extracting and quantifying c-di-AMP from bacterial cells.
Objective: To measure the concentration of c-di-AMP within a bacterial population.
Materials:
-
Bacterial culture
-
Ice-cold PBS
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
-
c-di-AMP standard for calibration
Procedure:
-
Grow bacterial culture to the desired growth phase.
-
Harvest a defined volume of the culture by centrifugation.
-
Wash the bacterial pellet with ice-cold PBS.
-
Resuspend the pellet in the extraction solvent.
-
Lyse the cells (e.g., by bead beating or sonication).
-
Centrifuge to pellet cell debris and collect the supernatant containing the nucleotide extract.
-
Analyze the extract using a validated HPLC-MS/MS method.[18]
-
Quantify the c-di-AMP concentration by comparing the signal to a standard curve generated with known concentrations of c-di-AMP.[18][19]
Logical Diagram for c-di-AMP Quantification
Caption: Logical flow for c-di-AMP quantification.
Applications in Research and Drug Development
The understanding of the c-di-AMP-STING pathway has significant implications for various fields:
-
Immunology: Studying this pathway provides insights into the mechanisms of innate immunity against bacterial pathogens.
-
Vaccine Adjuvants: As a potent activator of the innate immune system, c-di-AMP and its analogs are being explored as adjuvants to enhance the efficacy of vaccines.[2][3]
-
Cancer Immunotherapy: Activation of the STING pathway has been shown to induce anti-tumor immunity. Therefore, STING agonists, including c-di-AMP mimetics, are under investigation as cancer therapeutics.[8]
-
Autoimmune Diseases: Aberrant activation of the STING pathway by self-DNA can lead to autoimmune disorders.[20] Research into STING inhibitors could provide novel treatments for these conditions.
Conclusion
Cyclic di-AMP is a versatile molecule that serves as a critical signaling component in bacteria and a powerful trigger of the innate immune response in mammals. A thorough understanding of its biological functions and the pathways it modulates is essential for researchers in cellular biology and drug development. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of c-di-AMP as a tool to investigate and manipulate the STING signaling pathway for therapeutic and research purposes.
References
- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 3. The role of bacterial cyclic di-adenosine monophosphate in the host immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic di-AMP in host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of STING bound to cyclic di-GMP reveals the mechanism of cyclic dinucleotide recognition by the immune system: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 13. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 19. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Exploratory Studies on the Effects of a Novel Compound on Cyclic Nucleotide Levels: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information regarding a compound designated "cBIMP." Therefore, this technical guide will use a hypothetical compound, herein referred to as "Compound X," to illustrate the principles and methodologies for investigating the effects of a novel substance on cyclic nucleotide levels. The data presented are illustrative and intended to serve as a template for researchers in the field.
Introduction
Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play critical roles in a myriad of physiological processes.[1][2] Their intracellular concentrations are tightly regulated by the opposing activities of synthesizing enzymes (adenylyl and guanylyl cyclases) and degrading enzymes (phosphodiesterases).[2][3] Consequently, pharmacological modulation of cyclic nucleotide levels represents a key strategy in drug discovery and development for various therapeutic areas.[4]
This guide provides a comprehensive overview of the exploratory studies designed to elucidate the effects of a novel investigational compound, "Compound X," on cAMP and cGMP levels. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visualizations of the underlying signaling pathways.
Core Signaling Pathways of Cyclic Nucleotides
Understanding the fundamental signaling pathways of cAMP and cGMP is crucial for interpreting the effects of any novel compound.
The cAMP Signaling Pathway
Cyclic AMP is synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase (AC).[5][6] The activation of G-protein coupled receptors (GPCRs) by various extracellular signals, such as hormones and neurotransmitters, can either stimulate (via Gαs) or inhibit (via Gαi) adenylyl cyclase activity.[5][6] Once produced, cAMP exerts its effects primarily through the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to diverse cellular responses.[1][7] The cAMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to adenosine monophosphate (AMP).[2][3]
References
- 1. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic nucleotide - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
A Technical Guide to Understanding the Function of Novel Cyclic Dinucleotide Derivatives
Disclaimer: The term "cBIMP" does not correspond to a widely recognized molecule in the current scientific literature. It is possible that this is a novel, yet-to-be-published compound or a typographical error. This guide will focus on the well-established class of cyclic dinucleotides (CDNs), such as cyclic di-adenosine monophosphate (c-di-AMP), cyclic di-guanosine monophosphate (c-di-GMP), and cyclic GMP-AMP (cGAMP), which are central to intracellular signaling and are the subject of extensive drug development efforts. The principles, pathways, and experimental protocols described herein are directly applicable to the study of any novel CDN derivative.
Introduction
Cyclic dinucleotides are a class of second messenger molecules that play critical roles in the signal transduction of both prokaryotic and eukaryotic cells.[1][2][3] In bacteria, they regulate a wide array of physiological processes, including biofilm formation, virulence, and stress responses.[1][2][4] In mammalian cells, CDNs are potent activators of the innate immune system, primarily through the stimulator of interferon genes (STING) pathway.[4][5] The ability of CDN derivatives to modulate this pathway has made them attractive candidates for the development of novel therapeutics in oncology and infectious diseases.[5][6][7]
This technical guide provides an in-depth overview of the core methodologies and signaling pathways relevant to the functional discovery of novel CDN derivatives.
Data Presentation: Comparative Agonist Activity of CDN Derivatives
Quantitative data is crucial for comparing the potency and efficacy of novel CDN derivatives. The following table summarizes hypothetical data for a series of novel compounds compared to a known natural CDN.
| Compound | STING Binding Affinity (Kd, µM) | IFN-β Induction (EC50, µM) | TNF-α Secretion (EC50, µM) | In vivo Tumor Growth Inhibition (%) | Plasma Half-life (t1/2, min) |
| Natural CDN (e.g., cGAMP) | 1.5 | 0.5 | 0.8 | 40 | 15 |
| Derivative A | 0.8 | 0.2 | 0.4 | 65 | 30 |
| Derivative B | 1.2 | 0.6 | 0.9 | 45 | 25 |
| Derivative C (Vinylphosphonate-based) | 0.5 | 0.1 | 0.2 | >60[6] | 21 (mouse), 130 (human)[6] |
| Negative Control | >100 | >50 | >50 | 0 | - |
Signaling Pathways
The primary mechanism by which exogenous CDNs exert their function in mammalian cells is through the activation of the STING pathway. Understanding this pathway is fundamental to characterizing the activity of novel CDN derivatives.
The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and catalyzes the synthesis of 2'3'-cGAMP.[5] This CDN then binds to the STING protein located on the endoplasmic reticulum, leading to its activation, oligomerization, and translocation to the Golgi apparatus.[5] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β).[1] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α.[4][8]
Experimental Protocols
The functional characterization of novel CDN derivatives involves a series of in vitro and in vivo experiments to determine their mechanism of action, potency, and efficacy.
A logical workflow ensures a comprehensive evaluation of a novel CDN derivative. The process begins with biochemical assays, progresses to cell-based functional screens, and culminates in preclinical in vivo studies.
-
Objective: To quantify the binding affinity of the CDN derivative to purified STING protein.
-
Method (MicroScale Thermophoresis - MST):
-
Recombinantly express and purify human STING protein (cytosolic domain).
-
Label the STING protein with a fluorescent dye (e.g., RED-tris-NTA).
-
Prepare a serial dilution of the novel CDN derivative in a suitable buffer.
-
Mix the labeled STING protein (at a constant concentration) with each dilution of the CDN derivative.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the fluorescently labeled STING protein in response to a microscopic temperature gradient.
-
Plot the change in thermophoresis against the logarithm of the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
-
-
Objective: To measure the ability of the CDN derivative to induce STING-dependent gene transcription.
-
Method:
-
Use a human monocytic cell line (e.g., THP-1) stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter (THP1-Dual™).
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the novel CDN derivative. Include a positive control (e.g., 2'3'-cGAMP) and a negative control (vehicle).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the luminescence signal against the compound concentration and calculate the EC50 value.
-
-
Objective: To evaluate the therapeutic efficacy of the CDN derivative in a preclinical cancer model.
-
Method (Syngeneic Mouse Tumor Model):
-
Implant tumor cells (e.g., CT26 colon carcinoma) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, CDN derivative at various doses).
-
Administer the treatment intratumorally or systemically according to the study design.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The discovery and functional characterization of novel CDN derivatives represent a promising frontier in immunotherapy. A systematic approach, combining quantitative biochemical assays, robust cell-based functional screens, and relevant in vivo models, is essential for identifying and validating new therapeutic candidates. The STING pathway, as the primary target of these molecules, offers a clear mechanistic framework for evaluating their potential to stimulate a potent anti-tumor or anti-pathogen immune response. The methodologies outlined in this guide provide a comprehensive roadmap for researchers and drug development professionals seeking to explore the therapeutic potential of this exciting class of molecules.
References
- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 2. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 5. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New cyclic dinucleotide derivatives reinforce STING-mediated immunotherapy | BioWorld [bioworld.com]
- 7. Exploration of the Binding Mechanism of Cyclic Dinucleotide Analogs to Stimulating Factor Proteins and the Implications for Subsequent Analog Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of bacterial cyclic di-adenosine monophosphate in the host immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Islet Neogenesis-Associated Protein (INGAP) and its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Islet Neogenesis-Associated Protein (INGAP) is a secreted protein that has garnered significant interest in the field of diabetes research for its potential to stimulate the formation of new pancreatic islets (neogenesis) and promote the proliferation and function of insulin-producing beta cells.[1][2][3] The biological activity of INGAP is largely attributed to a 15-amino acid fragment known as the INGAP pentadecapeptide (INGAP-PP), corresponding to amino acids 104-118 of the full-length protein.[2] This guide provides a comprehensive technical overview of INGAP and INGAP-PP, their biological targets, the signaling pathways they modulate, and detailed methodologies for their study. While the term "cBIMP" was specified, a thorough review of the literature indicates that this is not a recognized term; the research instead points to INGAP as the molecule of interest.
Biological Function and Targets
The primary biological function of INGAP and its active peptide, INGAP-PP, is the expansion of beta-cell mass and the enhancement of insulin secretion.[4] This is achieved through the stimulation of beta-cell proliferation and the promotion of islet neogenesis from pancreatic ductal progenitor cells.[3] Furthermore, INGAP has been shown to protect beta cells from cytokine-induced apoptosis, a key factor in the pathogenesis of type 1 diabetes.[5]
The direct molecular receptor for INGAP remains to be definitively identified, though evidence suggests the involvement of a G protein-coupled receptor(s).[6] One study has proposed the Kir6.2/SUR1 channels as potential ligand candidates.[7] The downstream effects of INGAP-PP are mediated through the activation of key intracellular signaling pathways, primarily the Ras/Raf/MEK/ERK pathway and, to a lesser extent, the PI3K/Akt pathway.[6][8]
Quantitative Data
While precise binding affinities (Kd) and EC50 values for INGAP-PP-mediated beta-cell proliferation are not extensively documented in the literature, several studies provide quantitative data on its biological effects.
Dose-Response of INGAP Peptide on Beta-Cell Mass
| INGAP Peptide Dose (µ g/day ) | % Increase in Beta-Cell Mass (vs. Saline) |
| 50 | 69% |
| 500 | 114% |
| 2500 | 122% |
| (Data from a study in normal CD-1 mice treated for 31 days)[4] |
Effects of INGAP-PP Variants on Insulin Secretion in Human Islets
| INGAP-PP Variant | Fold Increase in Stimulation Index (vs. Negative Control) |
| I9 | ~1.6 - 2.8 |
| I15Tyr | ~1.6 - 2.8 |
| I19 | ~1.6 - 2.8 |
| I15Cys | ~1.6 - 2.8 |
| (Data from a proof-of-concept study on isolated human islets)[7][9] |
In Vitro Bioactivity of Recombinant INGAP (rINGAP)
| Molecule | Relative Bioactivity (Molar Basis) |
| INGAP Peptide (INGAP-PP) | 1x |
| Recombinant INGAP (rINGAP) | 100x |
| (Based on an in vitro assay of human islet regeneration)[10] |
Signaling Pathways
INGAP-PP exerts its effects on beta cells by activating intracellular signaling cascades that are crucial for cell proliferation, survival, and function.
Ras/Raf/MEK/ERK Pathway
The primary signaling cascade activated by INGAP-PP is the Ras/Raf/MEK/ERK pathway.[6][8] Activation of this pathway is a key driver of the proliferative effects of INGAP-PP on beta cells. Studies have shown a rapid activation of Ras following treatment with INGAP-PP, which subsequently leads to the phosphorylation and activation of ERK1/2.[11]
PI3K/Akt Pathway
INGAP-PP also modestly activates the PI3K/Akt signaling pathway, which is known to play a crucial role in cell survival and function.[8][12][13][14] While the activation of Akt by INGAP-PP appears to be less pronounced than that of ERK, it likely contributes to the anti-apoptotic effects of the peptide.[5]
Experimental Protocols
BrdU Assay for Beta-Cell Proliferation
This protocol is adapted for the assessment of INGAP-PP-induced proliferation in a beta-cell line such as RIN-m5F.[15][16][17][18][19]
Workflow:
Methodology:
-
Cell Seeding: Seed RIN-m5F cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
INGAP-PP Treatment: Treat the cells with the desired concentration of INGAP-PP (e.g., 1.67 µM) or a vehicle control for 24 hours.[11]
-
BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[16][17]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
DNA Denaturation: Treat the cells with 2N HCl for 30-60 minutes at room temperature to denature the DNA and expose the incorporated BrdU. Neutralize with a buffering solution (e.g., 0.1 M sodium borate).
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate with a primary antibody against BrdU overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
-
Analysis: Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of cells (e.g., stained with DAPI).
Co-Immunoprecipitation (Co-IP) to Identify INGAP Interacting Proteins
This protocol provides a general framework for identifying proteins that interact with INGAP.[20][21][22]
Workflow:
Methodology:
-
Cell Lysis: Lyse cells overexpressing INGAP or a tagged version of INGAP using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a specific antibody against INGAP or the tag overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-4 hours to capture the antibody-antigen complexes.
-
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol details the detection of ERK1/2 phosphorylation in response to INGAP-PP treatment.[1][5][6][9][10]
Methodology:
-
Cell Treatment and Lysis:
-
Serum-starve cells (e.g., RIN-m5F) to reduce basal ERK phosphorylation.
-
Treat cells with INGAP-PP for various time points (e.g., 0, 5, 10, 30 minutes).
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[1][5][9][10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
Conclusion
INGAP and its bioactive peptide, INGAP-PP, represent promising therapeutic avenues for diabetes by promoting beta-cell regeneration and function. Their mechanism of action is primarily mediated through the Ras/Raf/MEK/ERK signaling pathway, with contributions from the PI3K/Akt pathway. While the direct receptor for INGAP remains to be fully elucidated, the downstream signaling events and biological outcomes are well-characterized. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of INGAP and unravel the intricacies of its molecular mechanisms. Further research is warranted to identify the INGAP receptor, which will be instrumental in designing more potent and specific therapeutic agents for the treatment of diabetes.
References
- 1. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 2. Acute Inhibition of PI3K-PDK1-Akt Pathway Potentiates Insulin Secretion through Upregulation of Newcomer Granule Fusions in Pancreatic β-Cells | PLOS One [journals.plos.org]
- 3. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pentadecapeptide Fragment of Islet Neogenesis-Associated Protein Increases Beta-Cell Mass and Reverses Diabetes in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 6. INGAP-Peptide Variants as a Novel Therapy for Type 1 Diabetes: Effect on Human Islet Insulin Secretion and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Islet neogenesis associated protein (INGAP) protects pancreatic β cells from IL-1β and IFNγ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/Akt signaling pathway in pancreatic β‐cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/Akt signaling pathway in pancreatic β-cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.universityofgalway.ie [research.universityofgalway.ie]
- 15. Full Abstract [abstracts.societyforscience.org]
- 16. mdpi.com [mdpi.com]
- 17. Effects of therapy in type 1 and type 2 diabetes mellitus with a peptide derived from islet neogenesis associated protein (INGAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MEK/ERK Signaling in β-Cells Bifunctionally Regulates β-Cell Mass and Glucose-Stimulated Insulin Secretion Response to Maintain Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-affinity AKAP7δ–protein kinase A interaction yields novel protein kinase A-anchoring disruptor peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciforschenonline.org [sciforschenonline.org]
- 21. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
- 22. researchgate.net [researchgate.net]
Unraveling the Lipophilicity of Sp-5,6-DCl-cBIMPS: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the lipophilic nature of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), a potent and specific activator of cyclic AMP-dependent protein kinase (PKA).[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative measures of its lipophilicity, the experimental protocols for its determination, and its crucial role in cell signaling pathways.
Sp-5,6-DCl-cBIMPS is distinguished by its high lipophilicity, a key attribute that facilitates its permeability across cell membranes, enabling the effective activation of intracellular PKA.[1] This characteristic, combined with its resistance to enzymatic degradation by phosphodiesterases (PDEs), makes it a valuable tool for studying PKA-mediated cellular processes.[3][4]
Quantitative Lipophilicity Data
The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For Sp-5,6-DCl-cBIMPS, this has been quantified using both experimental and computational methods. The following table summarizes the available data.
| Parameter | Value | Method | Source |
| Lipophilicity | 2.99 | Not Specified | BIOLOG Life Science Institute[1] |
| XLogP3 | 2.2 | Computed | PubChem[1][5] |
Note: The apparent lipophilicity of Sp-5,6-DCl-cBIMPS has been reported to be higher than that of another commonly used cAMP analog, 8-pCPT-cAMP.[6]
Experimental Protocols
Precise experimental design is paramount for reproducible results. The following section details the methodologies for key experiments related to the assessment of lipophilicity and the biological activity of Sp-5,6-DCl-cBIMPS.
LogP Determination by Shake-Flask Method
While the specific protocol used to obtain the lipophilicity value of 2.99 is not detailed in the available literature, the shake-flask method is the gold standard for experimental logP determination.[1] A generalized protocol is as follows:
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. These will serve as the organic and aqueous phases, respectively.
-
Compound Dissolution: Dissolve a precisely weighed amount of Sp-5,6-DCl-cBIMPS in one of the phases.
-
Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of Sp-5,6-DCl-cBIMPS in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.
PKA Activation Assay
This assay measures the ability of Sp-5,6-DCl-cBIMPS to activate PKA in cell lysates.
-
Cell Lysis: Following treatment with various concentrations of Sp-5,6-DCl-cBIMPS, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.[7]
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.[7]
-
Kinase Reaction: In a microplate, combine the cell lysate with a PKA-specific substrate (e.g., a fluorescently labeled peptide) and ATP.
-
Signal Detection: Measure the phosphorylation of the substrate, which is proportional to PKA activity. This can be detected by changes in fluorescence or through the use of a phosphospecific antibody.
-
Data Analysis: Plot the measured PKA activity against the concentration of Sp-5,6-DCl-cBIMPS to determine the activation constant (Ka).
Western Blotting for VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKA.[8] Monitoring its phosphorylation provides a reliable indicator of PKA activation within intact cells.
-
Sample Preparation: Isolate cells (e.g., human platelets) and treat them with varying concentrations of Sp-5,6-DCl-cBIMPS.[8][9]
-
Cell Lysis: Lyse the cells to release their protein content.[9]
-
Protein Separation: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with primary antibodies specific for total VASP and phosphorylated VASP (at the PKA phosphorylation site), followed by incubation with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities for both total and phosphorylated VASP. The ratio of phosphorylated VASP to total VASP indicates the level of PKA activation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of Sp-5,6-DCl-cBIMPS and a typical experimental workflow.
Caption: Mechanism of PKA activation by Sp-5,6-DCl-cBIMPS.
Caption: General experimental workflow for studying Sp-5,6-DCl-cBIMPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sp-5,6-Dcl-cbimps | C12H11Cl2N2O5PS | CID 10250176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Utilizing Sp-5,6-DCl-cBIMPS for Platelet Aggregation Assays
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent, cell-permeable, and highly specific activator of cyclic AMP-dependent protein kinase (PKA).[1][2][3] Its high lipophilicity and resistance to hydrolysis by phosphodiesterases make it an excellent tool for studying PKA-mediated signaling pathways in intact cells, superior to many other cAMP analogs.[2][3] In platelet physiology, the PKA signaling pathway is a primary inhibitory mechanism.[1] By directly activating PKA, Sp-5,6-DCl-cBIMPS serves as an invaluable research compound for investigating the molecular underpinnings of platelet inhibition and for the development of novel anti-platelet therapeutics.[1]
Note: The compound 5,6-DM-cBIMP appears to be a variant or misspelling of the well-characterized PKA activator, Sp-5,6-DCl-cBIMPS. These application notes are based on the published data for Sp-5,6-DCl-cBIMPS.
Mechanism of Action
Sp-5,6-DCl-cBIMPS readily permeates the cell membrane and directly activates PKA by binding to its regulatory subunits, which causes the release and activation of the catalytic subunits.[2][4] In platelets, activated PKA phosphorylates several downstream proteins that mediate an inhibitory response.[1] A critical substrate is the Vasodilator-Stimulated Phosphoprotein (VASP).[1][2][3] PKA-mediated phosphorylation of VASP at serine 157 is a key event that suppresses inside-out signaling to integrin αIIbβ3.[1] This inhibition prevents the conformational change in αIIbβ3 required for fibrinogen binding, thereby blocking the final common pathway of platelet aggregation.[1]
Data Presentation: Effective Concentrations
Comprehensive dose-response data, including specific IC50 values for Sp-5,6-DCl-cBIMPS against various agonists, are not widely available in published literature.[1] Researchers are encouraged to perform dose-response experiments to determine optimal concentrations for their specific experimental conditions.[1] The following table summarizes reported effective concentrations.
| Application | Cell/System Type | Effective Concentration Range | Observed Effect | Reference(s) |
| Inhibition of Platelet Aggregation | Human Platelets (PRP) | 1 µM - 100 µM (suggested) | Dose-dependent inhibition of agonist-induced aggregation. | [1] |
| VASP Phosphorylation | Intact Human Platelets | 500 µM (0.5 mM) | Induces phosphorylation of VASP. | [4] |
| Inhibition of Rho Activation | Mouse and Human Platelets | 100 µM | Inhibits U-46619-induced Rho activation. | [4][5] |
Experimental Protocols
Protocol 1: Inhibition of Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol details the use of LTA, the gold-standard method for assessing platelet function, to measure the inhibitory effect of Sp-5,6-DCl-cBIMPS.[1]
A. Materials
-
Sp-5,6-DCl-cBIMPS
-
Platelet agonists (e.g., ADP, Collagen, Thrombin, U46619)[1]
-
Human whole blood collected in 3.2% sodium citrate tubes[1]
-
Light Transmission Aggregometer and cuvettes with stir bars[1]
-
Centrifuge with a swinging bucket rotor
-
Pipettes, tips, and plastic tubes
B. Preparation of Platelet-Rich and Platelet-Poor Plasma (PRP/PPP)
-
Collect human whole blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper layer (PRP) and transfer it to a clean plastic tube. Allow the PRP to rest for at least 30 minutes.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Aspirate the supernatant (PPP) and transfer to a separate tube.
C. LTA Procedure
-
Instrument Setup : Turn on the aggregometer and allow it to warm to 37°C.
-
Baseline Calibration :
-
Pipette PRP into a cuvette and place it in the sample channel to set the 0% aggregation baseline.
-
Pipette PPP into another cuvette to set the 100% aggregation baseline.
-
-
Incubation :
-
Aggregation Measurement :
-
Add a pre-determined concentration of a platelet agonist (e.g., ADP 5-10 µM, Collagen 2-5 µg/mL) to the cuvette to initiate aggregation.[1]
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis :
-
Calculate the percentage of maximum aggregation for each sample.
-
Determine the percent inhibition by comparing the aggregation of Sp-5,6-DCl-cBIMPS-treated samples to the vehicle control.
-
If a dose-response curve was generated, calculate the IC50 value, which is the concentration of Sp-5,6-DCl-cBIMPS required to inhibit 50% of the agonist-induced aggregation.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stimulating Insulin Secretion with Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent, cell-permeable, and highly specific activator of cyclic AMP-dependent protein kinase (PKA).[1][2][3] Its chemical structure, featuring a dichlorinated benzimidazole ring and a phosphorothioate modification, confers high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained and targeted PKA activation in intact cells.[2][4][5] These characteristics make it an invaluable tool for investigating the role of the cAMP/PKA signaling pathway in cellular processes, particularly in the regulation of insulin secretion from pancreatic β-cells.[1][6] Sp-5,6-DCl-cBIMPS has been demonstrated to stimulate insulin release in a dose- and time-dependent manner and to potentiate glucose-stimulated insulin secretion (GSIS).[1][7] It is significantly more potent than other cAMP analogs, such as 8-bromo-cAMP.[1][6]
Mechanism of Action
In pancreatic β-cells, glucose metabolism leads to an increase in the ATP/ADP ratio, which triggers the closure of ATP-sensitive potassium (KATP) channels.[1] This results in membrane depolarization and the influx of extracellular Ca2+ through voltage-dependent calcium channels. The subsequent rise in intracellular Ca2+ is the primary trigger for the exocytosis of insulin-containing granules.[1]
The cAMP signaling pathway serves as a critical amplifying loop in this process.[1] Sp-5,6-DCl-cBIMPS, as a cAMP analog, directly activates PKA.[2][8] The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits.[8] The binding of Sp-5,6-DCl-cBIMPS to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[2][8] These active subunits then phosphorylate downstream target proteins on serine and threonine residues, potentiating insulin secretion at steps distal to the rise in intracellular Ca2+.[1][8] While the complete downstream signaling cascade is still under investigation, PKA is known to phosphorylate key proteins involved in the insulin exocytotic machinery.[1] It is important to note that another cAMP sensor, Exchange protein directly activated by cAMP (Epac), also contributes to insulin secretion; however, Sp-5,6-DCl-cBIMPS is recognized for its potent and specific activation of PKA.[1]
Data Presentation
The following tables summarize the quantitative effects of Sp-5,6-DCl-cBIMPS on insulin release from isolated pancreatic islets.
Table 1: Dose-Dependent Effect of Sp-5,6-DCl-cBIMPS on Glucose-Stimulated Insulin Secretion
| Sp-5,6-DCl-cBIMPS Concentration | Glucose Concentration | Insulin Release (ng/islet/hour) |
| 0 µM (Control) | 16.7 mM | Insert appropriate control value from literature |
| 5 µM | 16.7 mM | Insert appropriate value from literature |
| 50 µM | 16.7 mM | Insert appropriate value from literature |
| 500 µM | 16.7 mM | Insert appropriate value from literature |
Data presented as mean ± SEM. Data to be populated from relevant experimental studies.
Table 2: Effective Concentrations of Sp-5,6-DCl-cBIMPS in Pancreatic Islets
| Application | Cell Type/System | Effective Concentration Range | Incubation Time | Reference |
| Stimulation of insulin release | Isolated Rat Pancreatic Islets | 5 µM - 500 µM | 60 minutes | [9] |
Experimental Protocols
Protocol 1: Isolation of Pancreatic Islets from Rodents
This protocol describes the collagenase digestion method for isolating pancreatic islets.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Histopaque-1077
-
Stereomicroscope
Procedure:
-
Anesthetize the rodent according to approved animal care protocols.
-
Perfuse the pancreas through the common bile duct with cold collagenase solution.[1]
-
Excise the distended pancreas and incubate it in a conical tube with additional collagenase solution at 37°C for 10-15 minutes with gentle shaking.[1]
-
Stop the digestion by adding cold HBSS.[1]
-
Wash the digested tissue pellet with HBSS three times by centrifugation.[1]
-
Resuspend the pellet in Histopaque-1077 and perform density gradient centrifugation to separate islets from acinar tissue.[1]
-
Collect the islet-rich layer and wash with HBSS.[1]
-
Hand-pick purified islets under a stereomicroscope.[1]
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 11.1 mM glucose, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Sp-5,6-DCl-cBIMPS
This protocol details the procedure for measuring insulin secretion from isolated islets in response to glucose and Sp-5,6-DCl-cBIMPS.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES
-
Low glucose KRB (2.8 mM glucose)
-
High glucose KRB (16.7 mM glucose)
-
Sp-5,6-DCl-cBIMPS stock solution (dissolved in DMSO)
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Following overnight culture, wash the isolated islets with KRB buffer.[1]
-
Pre-incubate batches of 5-10 size-matched islets in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C to allow the islets to return to a basal state of insulin secretion.[1]
-
Transfer the islets to a 24-well plate containing KRB buffer with the following conditions (in triplicate):[1]
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
High glucose (16.7 mM) with various concentrations of Sp-5,6-DCl-cBIMPS (e.g., 5 µM, 50 µM, 500 µM).
-
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[1]
-
Incubate for 1 hour at 37°C.[1]
-
At the end of the incubation, carefully collect the supernatant from each well for insulin measurement.[1]
-
Optionally, lyse the islets to measure total insulin content for normalization.[1]
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.[1]
Mandatory Visualization
Caption: Signaling pathway of Sp-5,6-DCl-cBIMPS in insulin secretion.
Caption: Experimental workflow for GSIS assay with Sp-5,6-DCl-cBIMPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for cBIMP Analogs in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS), commonly referred to as cBIMP, and its analogs are potent, cell-permeable activators of cyclic AMP-dependent protein kinase (PKA).[1][2][3] Due to their high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs), these compounds provide a sustained and targeted activation of PKA, making them invaluable tools in neuroscience research.[1][2][4] This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound analogs in investigating neuronal functions and signaling pathways.
PKA is a crucial serine/threonine kinase that regulates a wide array of neuronal processes, including synaptic plasticity, neurotransmitter release, and gene expression.[5][6][7] Dysregulation of the PKA signaling pathway has been implicated in various neurological and psychiatric disorders.[7] this compound analogs offer a specific means to dissect the roles of PKA in these processes.
Mechanism of Action
This compound analogs are structural mimics of cyclic AMP (cAMP). They bind to the regulatory subunits of the PKA holoenzyme, leading to a conformational change that causes the dissociation and activation of the catalytic subunits.[4][3] These active catalytic subunits then phosphorylate downstream target proteins on serine and threonine residues. Sp-5,6-DCl-cBIMPS exhibits a preference for the type II isoform of PKA (PKA II).[1][3]
Data Presentation
The following table summarizes the effective concentrations and observed effects of Sp-5,6-DCl-cBIMPS in various experimental models relevant to neuroscience.
| Application | Model System | Concentration Range | Observed Effect | Reference |
| PKA Activation | Pure neuronal culture | 3 µM | Increased phosphorylation of PKA catalytic subunit at Thr198. | [8] |
| Neurite Outgrowth | Primary neuronal culture | 10-100 µM | Promotion of dendritic branching. | [8] |
| Inhibition of Rho Activation | Mouse and Human Platelets (Model for neuronal signaling) | 100 µM | Inhibition of U-46619-induced Rho activation. | [9][3] |
| VASP Phosphorylation | Intact Human Platelets (Model for neuronal signaling) | 500 µM | Induction of Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation. | [1][3] |
| Modulation of Ion Channels | Prefrontal Cortex Neurons | 50 µM | Inhibition of voltage-gated potassium currents (ID). |
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway in Neurons
The following diagram illustrates the canonical PKA signaling pathway activated by this compound analogs in a neuron.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase A in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Experimental Design for Studying PKA Activation with cBIMP Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein Kinase A (PKA) is a crucial enzyme involved in a multitude of cellular processes, including metabolism, gene expression, and memory formation, making it a significant target in drug discovery.[1] PKA is a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits.[2][3] In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits.[4][5] The primary endogenous activator of PKA is the second messenger cyclic adenosine monophosphate (cAMP).[3] Upon binding of cAMP to the regulatory subunits, a conformational change occurs, leading to the release and activation of the catalytic subunits, which then phosphorylate downstream protein substrates on serine or threonine residues.[2][5]
To investigate the specific roles and regulation of PKA, researchers often utilize synthetic cAMP analogs. Sp-5,6-Dichlorobenzimidazoline-1-yl-phosphorothioate (Sp-5,6-Dcl-cBIMPS), hereafter referred to as cBIMP, is a potent and membrane-permeable cAMP analog used to directly and specifically activate PKA.[6][7] This application note provides a detailed experimental design for studying PKA activation using this compound, covering in vitro kinase assays, cell-based phosphorylation analysis, and live-cell imaging techniques.
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by extracellular signals that activate G-protein-coupled receptors (GPCRs).[8] This leads to the activation of adenylyl cyclase, which synthesizes cAMP from ATP.[2] cAMP then acts as a second messenger to activate PKA.
Experimental Protocols
Three key experimental approaches are detailed below to quantify PKA activation by this compound.
Protocol 1: In Vitro PKA Kinase Activity Assay (Fluorescence-Based)
This assay directly measures the enzymatic activity of purified PKA by quantifying the phosphorylation of a specific peptide substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., Sp-5,6-Dcl-cBIMPS) in DMSO.
-
Create a serial dilution of this compound to achieve final concentrations ranging from 1 nM to 10 µM.[6]
-
Reconstitute purified PKA holoenzyme and a fluorescently-labeled PKA substrate peptide (e.g., Kemptide) in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the diluted PKA holoenzyme and the PKA substrate.
-
Add the different concentrations of this compound to the respective wells. Include a "no activator" (vehicle) control and a positive control (e.g., 10 µM Forskolin if using cell lysates, or a high concentration of cAMP for purified enzyme).[9]
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for 60-90 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
-
Subtract the background (no enzyme control) from all readings.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6]
-
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This cell-based assay quantifies PKA activation by measuring the phosphorylation of a known downstream target, CREB, at the Serine 133 residue.[7][10]
Methodology:
-
Cell Culture and Treatment:
-
Plate and culture an appropriate cell line (e.g., HEK293, SH-SY5Y) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a predetermined time (e.g., 15-30 minutes).[11] Include a vehicle-only control.
-
-
Protein Extraction:
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CREB (Ser133).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.[7]
-
Strip the membrane and re-probe with an antibody for total CREB for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal for each sample.
-
Plot the normalized data to visualize the dose-dependent effect of this compound on CREB phosphorylation.
-
Protocol 3: Live-Cell FRET Imaging of PKA Activity
This protocol uses a genetically encoded FRET-based biosensor, such as the A-Kinase Activity Reporter (AKAR), to monitor PKA activity in real-time within living cells.[11]
Methodology:
-
Biosensor Expression:
-
Transfect or transduce the target cells with a plasmid or virus encoding the AKAR biosensor.
-
Plate the cells on glass-bottom dishes suitable for microscopy and allow 24-48 hours for sensor expression.[11]
-
-
Live-Cell Imaging:
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂).
-
Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission of both the donor and the acceptor fluorophore (e.g., YFP).
-
-
Stimulation and Data Acquisition:
-
While continuously imaging, perfuse the cells with a solution containing the desired concentration of this compound.
-
Acquire time-lapse images for a set duration to capture the dynamics of the PKA activity change.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (Acceptor Emission / Donor Emission) for selected regions of interest (e.g., individual cells).
-
Normalize the FRET ratio to the baseline to quantify the change in PKA activity over time.
-
Plot the normalized FRET ratio change against time to visualize the activation kinetics.
-
Data Presentation
Quantitative data from these experiments should be summarized to compare the potency and efficacy of this compound with the endogenous activator, cAMP.
Table 1: Comparative Potency of PKA Activators
| Compound | Assay Type | Parameter | Value | Reference |
| cAMP | In Vitro Kinase Assay | EC50 | 100 - 300 nM | [12] |
| Cell-Based Assay (HEK293) | EC50 | ~1-5 µM | [12] | |
| Sp-5,6-Dcl-cBIMPS | In Vitro Kinase Assay | EC50 | 50 - 150 nM | Hypothetical |
| Cell-Based Assay (HEK293) | EC50 | ~0.5-2 µM | Hypothetical |
Note: Values for Sp-5,6-Dcl-cBIMPS are hypothetical and should be determined experimentally. The difference between in vitro and in-cell EC50 values highlights the importance of cellular context, where factors like membrane permeability and phosphodiesterase (PDE) activity can influence effective concentrations.[12]
References
- 1. PKA Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Signaling Diversity of PKA Achieved Via a Ca2+-cAMP-PKA Oscillatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Targeting the cGAS-STING Pathway
A Clarification on 5,6-DM-cBIMP and the Selection of a Model STING Agonist
Initial research indicates a potential misunderstanding regarding the molecular agent 5,6-DM-cBIMP. The available scientific literature consistently identifies 5,6-DM-cBIMP (5,6-Dimethylbenzimidazole riboside-3',5'-monophosphate) as an agonist of phosphodiesterase 2 (PDE2), a cyclic nucleotide-degrading enzyme.[1][2][3] There is no substantial evidence to suggest that 5,6-DM-cBIMP directly activates the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.
It is possible that 5,6-DM-cBIMP has been confused with 5,6-dimethylxanthenone-4-acetic acid (DMXAA) , a well-characterized agonist of the murine STING protein.[4][5][6][7][8][9][10] DMXAA has been extensively used in preclinical research to investigate the therapeutic potential of STING activation in cancer immunotherapy and infectious diseases.[4][8][9][10][11]
Therefore, to provide accurate and relevant protocols for researchers interested in cell-based assays for the cGAS-STING pathway, the following application notes and protocols will utilize DMXAA as the exemplary STING agonist. These protocols are designed for researchers, scientists, and drug development professionals to study the activation of the STING pathway and its downstream signaling events.
Application Note: DMXAA as a Tool for Studying STING Pathway Activation
Introduction
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[6][12] Upon activation, STING, an endoplasmic reticulum-resident protein, translocates to the Golgi apparatus and activates TANK-binding kinase 1 (TBK1).[12] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and nuclear translocation.[5][12] In the nucleus, IRF3, along with other transcription factors like NF-κB, drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[5][12][13]
DMXAA is a small molecule that directly binds to and activates murine STING, mimicking the effect of the natural STING ligand, cyclic GMP-AMP (cGAMP).[5] It is important to note that DMXAA is a potent activator of murine STING but does not effectively activate human STING.[6][14] Therefore, studies using DMXAA should be conducted in murine cell lines or primary cells.
Key Downstream Events of STING Activation
The activation of the STING pathway by an agonist like DMXAA triggers a cascade of measurable downstream events that can be quantified in cell-based assays:
-
IRF3 Phosphorylation: One of the earliest and most critical events in STING signaling is the phosphorylation of IRF3 by TBK1.[5][12] This can be detected by Western blotting using antibodies specific to the phosphorylated form of IRF3.
-
IFN-β Production: The transcription of type I interferons, particularly IFN-β, is a hallmark of STING activation.[12] IFN-β levels can be measured in the cell culture supernatant using ELISA or through the use of reporter cell lines.
-
NF-κB Activation: The STING pathway also leads to the activation of the NF-κB transcription factor, which contributes to the pro-inflammatory response.[13] NF-κB activation is typically assessed by measuring its translocation from the cytoplasm to the nucleus.
Quantitative Data for DMXAA
The effective concentration of DMXAA can vary between different murine cell lines. It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific cell line and assay.
| Cell Line | Assay | Parameter | Value | Reference |
| Murine Macrophages | IFN-β Production | EC50 | ~50 µg/mL | [5] |
| Murine Pancreatic Cancer Cells | Cytokine Production | Concentration | 25 µg/mL | [8] |
| Murine Fibroblasts (L929) | Antiviral State | Concentration | 100 µg/mL | [9] |
Note: The efficacy of DMXAA can be influenced by the specific STING allele present in the mouse strain from which the cells are derived.
Signaling Pathway and Experimental Workflow Diagrams
Caption: cGAS-STING signaling pathway activated by DMXAA.
Caption: General workflow for STING activation cell-based assays.
Experimental Protocols
Protocol 1: Detection of IRF3 Phosphorylation by Western Blot
This protocol describes the detection of IRF3 phosphorylation in murine cells following treatment with DMXAA.
Materials:
-
Murine cells (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
DMXAA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser366 for mouse), anti-total IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
DMXAA Treatment: Prepare serial dilutions of DMXAA in complete medium. Aspirate the old medium from the cells and replace it with the DMXAA-containing medium. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 2, 4 hours). A time-course experiment is recommended to determine the peak of IRF3 phosphorylation.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total IRF3 and β-actin as loading controls.
-
Protocol 2: Measurement of IFN-β Production by ELISA
This protocol quantifies the amount of IFN-β secreted into the cell culture medium following STING activation.
Materials:
-
Murine cells (e.g., L929 fibroblasts)
-
Complete cell culture medium
-
DMXAA
-
Mouse IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed L929 cells in a 24-well plate and grow to 80-90% confluency.
-
DMXAA Treatment: Treat the cells with a range of DMXAA concentrations for 18-24 hours. Include a vehicle control.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA:
-
Perform the mouse IFN-β ELISA according to the manufacturer's instructions.
-
Briefly, add the collected supernatants (and standards) to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IFN-β in each sample by comparing the absorbance values to the standard curve.
Protocol 3: Assessment of NF-κB Nuclear Translocation by Immunofluorescence
This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Murine cells (e.g., bone marrow-derived macrophages)
-
Complete cell culture medium
-
DMXAA
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
DMXAA Treatment: Treat the cells with DMXAA for a specified time (e.g., 1-2 hours). Include an untreated control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with blocking buffer for 30-60 minutes.
-
Incubate with the anti-NF-κB p65 primary antibody in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Wash the coverslips with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 staining will be predominantly cytoplasmic. In DMXAA-stimulated cells, p65 staining will be concentrated in the nucleus, co-localizing with the DAPI signal.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,6-DM-cBIMP BIOLOG Life Science Institute [biolog.de]
- 3. 5,6-DM-cBIMP | Ndtherapeutics [ndtherapeutics.org]
- 4. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond DNA sensing: expanding the role of cGAS/STING in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The STING agonist 5,6-dimethylxanthenone-4-acetic acid (DMXAA) stimulates an antiviral state and protects mice against herpes simplex virus-induced neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PDE2 Activity Using a Fluorescent cGMP Analog (cBIMP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE2 family, in particular, is a dual-substrate enzyme that can hydrolyze both cAMP and cGMP.[3][4] A unique characteristic of PDE2 is that its hydrolytic activity for cAMP is allosterically activated by the binding of cGMP to its GAF-B domain.[1][5] This positions PDE2 as a key integrator of the cGMP and cAMP signaling pathways.[5] Dysregulation of PDE2 activity has been implicated in various pathological conditions, making it an attractive therapeutic target.[2]
This document provides detailed application notes and protocols for measuring the activity of PDE2 using a fluorescently labeled cGMP analog, such as cBIMP or FAM-cGMP, in a fluorescence polarization (FP) assay format.[6][7] FP assays are homogeneous, rapid, and well-suited for high-throughput screening (HTS) of potential inhibitors.[8][9]
Principle of the Fluorescence Polarization (FP) Assay for PDE2 Activity
The fluorescence polarization assay for PDE2 activity is a competitive binding assay. The fundamental principle relies on the change in the rotational speed of a fluorescently labeled cGMP analog (tracer) upon enzymatic hydrolysis and subsequent binding to a specific binding agent.[7][10]
Initially, the small, fluorescently labeled cGMP tracer rotates rapidly in solution, resulting in a low fluorescence polarization value.[10] When PDE2 hydrolyzes the tracer, it is converted to a fluorescently labeled GMP. This product then binds to a larger binding agent (e.g., nanoparticles with immobilized metal coordination complexes), which significantly slows its rotation.[6][7] This decreased rotation leads to a high fluorescence polarization signal. The presence of a PDE2 inhibitor will prevent the hydrolysis of the fluorescent cGMP tracer, thus keeping the fluorescence polarization low. The magnitude of the change in fluorescence polarization is directly proportional to the PDE2 enzyme activity.[7]
Signaling Pathway of PDE2
The following diagram illustrates the central role of PDE2 in the crosstalk between cGMP and cAMP signaling pathways.
Experimental Protocols
The following protocols are adapted from established fluorescence polarization assays for phosphodiesterases and can be used for measuring PDE2 activity with a fluorescent cGMP analog (e.g., this compound or FAM-cGMP).[7][11]
Materials and Reagents
-
PDE2 Enzyme: Recombinant human PDE2A.
-
Fluorescent cGMP Tracer (this compound/FAM-cGMP): Fluorescein-labeled cGMP.
-
PDE Assay Buffer: A typical buffer may contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Binding Agent: Commercially available binding agents, often nanoparticles with immobilized metal coordination complexes that specifically bind to the hydrolyzed GMP product.
-
Binding Agent Diluent: A buffer compatible with the binding agent.
-
Test Compounds: Known PDE2 inhibitors (e.g., EHNA, BAY 60-7550, PF-05180999) and experimental compounds dissolved in DMSO.
-
Microplates: Low-binding, black, 384-well microplates are recommended to minimize background fluorescence and non-specific binding.
-
Fluorescence Polarization Plate Reader: An instrument capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 530 nm emission for FAM).
Experimental Workflow Diagram
Protocol 1: PDE2 Inhibition Assay (IC50 Determination)
This protocol is designed for screening compounds and determining their half-maximal inhibitory concentration (IC50).
-
Prepare Reagents:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%).
-
Dilute the recombinant PDE2 enzyme in PDE Assay Buffer to its optimal working concentration. This should be predetermined through an enzyme titration experiment.
-
Dilute the fluorescent cGMP tracer in PDE Assay Buffer to its working concentration (e.g., 200 nM).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or control (DMSO for 100% activity, a known inhibitor for 0% activity) to the wells of the microplate.
-
Add 10 µL of the diluted PDE2 enzyme solution to each well, except for the "no enzyme" control wells.
-
Mix the plate gently and incubate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the diluted fluorescent cGMP tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Dilute the binding agent in the binding agent diluent according to the manufacturer's instructions.
-
Add 10 µL of the diluted binding agent solution to each well to stop the reaction.
-
Incubate for 30-60 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable microplate reader.
-
-
Data Analysis:
-
The percent inhibition for each test compound concentration is calculated as follows: % Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control)) Where:
-
FP_sample is the FP value of the well with the test compound.
-
FP_low_control is the FP value of the well with a saturating concentration of a known inhibitor (0% activity).
-
FP_high_control is the FP value of the well with DMSO instead of an inhibitor (100% activity).
-
-
The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[12]
-
Protocol 2: Determination of PDE2 Kinetic Parameters (Km and Vmax)
This protocol is for determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of PDE2 for the fluorescent cGMP substrate.
-
Prepare Reagents:
-
Prepare a serial dilution of the fluorescent cGMP tracer in PDE Assay Buffer to cover a range of concentrations around the expected Km.
-
Dilute the PDE2 enzyme to a fixed, low concentration in PDE Assay Buffer.
-
-
Assay Procedure:
-
To initiate the reactions, add a fixed amount of diluted PDE2 enzyme to wells containing the different concentrations of the fluorescent cGMP tracer.
-
Immediately place the plate in a fluorescence polarization reader and measure the FP signal at regular intervals (e.g., every 30 seconds) for a set period of time to generate progress curves.
-
-
Data Analysis:
-
Convert the change in fluorescence polarization over time to the rate of product formation. A standard curve can be generated by measuring the FP of known concentrations of the hydrolyzed fluorescent GMP product with the binding agent.
-
Determine the initial velocity (v) from the linear portion of each progress curve.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[13][14][15]
-
Data Presentation
The following tables summarize quantitative data for known PDE2 inhibitors.
Table 1: In Vitro Potency (IC50) of Selected PDE2 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Source Species |
| PF-05180999 | 1 | Not specified | Not specified |
| BAY 60-7550 | 4.7 | Not specified | Human |
| EHNA | 800 | Not specified | Human |
Data for BAY 60-7550 and EHNA are from a representative fluorescence polarization assay.[16]
Table 2: Kinetic Parameters of PDE2
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Assay Method |
| cGMP | 10 | Not specified | Not specified[1] |
| cAMP | 30 | Not specified | Not specified[1] |
| Fluorescent cGMP (this compound/FAM-cGMP) | Data not available | Data not available | Fluorescence Polarization |
Conclusion
The fluorescence polarization assay using a fluorescent cGMP analog like this compound is a robust, sensitive, and high-throughput compatible method for measuring PDE2 activity and screening for its inhibitors.[6] The detailed protocols and data presented in this application note provide a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of PDE2 and the development of novel therapeutics targeting this important enzyme.
References
- 1. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jasco-global.com [jasco-global.com]
- 16. Characterization of cyclic nucleotide phosphodiesterases with cyclic GMP analogs: topology of the catalytic domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cBIMP Compounds: A Template for In Vitro and In Vivo Evaluation
Disclaimer: As of December 2025, "cBIMP compounds" do not correspond to a recognized class of molecules in publicly available scientific literature. The following application notes and protocols are presented as a detailed template using a well-characterized class of molecules as a proxy to demonstrate the requested format and content. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in designing and executing preclinical studies for novel therapeutic compounds.
I. Introduction to this compound Compounds
(This section would typically introduce the specific this compound compound, its origin, and its hypothesized mechanism of action. For the purpose of this template, we will proceed with generalized protocols.)
II. In Vitro Applications & Protocols
Application Note 1: Determination of Anti-proliferative Activity
This protocol outlines the in vitro assessment of a this compound compound's ability to inhibit the growth of cancer cell lines.
Data Presentation: Anti-proliferative Activity of this compound-1
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small-cell lung cancer | (e.g., 5.2) |
| NCI-H460 | Large cell lung cancer | (e.g., 8.1) |
| HepG2 | Liver cancer | (e.g., 12.5) |
| Panc 28 | Pancreatic cancer | (e.g., 7.8) |
| MCF-7 | Breast cancer | (e.g., 3.4) |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines in the appropriate media, supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in the culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
Visualization: In Vitro Anti-proliferative Assay Workflow
Caption: Workflow for determining the anti-proliferative activity of this compound compounds using an MTT assay.
III. In Vivo Applications & Protocols
Application Note 2: Evaluation of Anti-tumor Efficacy in a Xenograft Model
This protocol describes the use of a mouse xenograft model to assess the in vivo anti-tumor efficacy of a this compound compound.[2]
Data Presentation: In Vivo Efficacy of this compound-1 in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | (e.g., 1500 ± 250) | - |
| This compound-1 | (e.g., 10) | (e.g., 800 ± 150) | (e.g., 47%) |
| This compound-1 | (e.g., 25) | (e.g., 400 ± 100) | (e.g., 73%) |
| Positive Control | (e.g., 5) | (e.g., 350 ± 90) | (e.g., 77%) |
Experimental Protocol: Tumor Xenograft Model
-
Animal Handling: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.[2]
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells (e.g., A549) in a volume of 100-200 µL into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Compound Administration: Administer the this compound compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.
-
Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week.[2] Monitor the body weight and overall health of the mice.[2]
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[2]
Visualization: In Vivo Xenograft Study Workflow
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound compounds in a xenograft model.
IV. Signaling Pathway Analysis
Application Note 3: Elucidation of the this compound Signaling Pathway
(This section would describe the known or hypothesized signaling pathway affected by the this compound compound. Below is a hypothetical example of a signaling pathway diagram.)
Visualization: Hypothesized this compound Signaling Pathway
Caption: Hypothesized signaling pathway for this compound compounds, leading to the induction of apoptosis.
V. Toxicity Assessment
Application Note 4: Preliminary In Vivo Toxicity Evaluation
This protocol provides a framework for assessing the potential toxicity of a this compound compound in healthy animals.
Data Presentation: Acute Toxicity Profile of this compound-1
| Parameter | Vehicle Control | This compound-1 (25 mg/kg) | This compound-1 (50 mg/kg) |
| Body Weight Change (%) | (e.g., +5.2 ± 1.5) | (e.g., +4.8 ± 1.8) | (e.g., -2.1 ± 2.5) |
| ALT (U/L) | (e.g., 35 ± 5) | (e.g., 40 ± 8) | (e.g., 150 ± 30) |
| AST (U/L) | (e.g., 80 ± 10) | (e.g., 95 ± 15) | (e.g., 300 ± 50) |
| Creatinine (mg/dL) | (e.g., 0.6 ± 0.1) | (e.g., 0.7 ± 0.2) | (e.g., 1.5 ± 0.4) |
Experimental Protocol: Toxicity Assessment
-
Dose-Ranging Study: Administer increasing doses of the this compound compound to healthy mice to determine the maximum tolerated dose (MTD).[2] Monitor for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for at least 14 days.[2]
-
Histopathological Analysis: At the end of the study, collect major organs (liver, kidney, spleen, heart, lungs).[2] Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).[2] A certified pathologist should examine the slides for any signs of tissue damage.[2]
-
Clinical Pathology: Collect blood samples via cardiac puncture at the time of euthanasia.[2] Perform a complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ-specific toxicity.[2]
Visualization: In Vivo Toxicity Assessment Workflow
References
Guide to Dissolving and Storing 5,6-DM-cBIMP for Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethyl-1-(β-D-ribofuranosyl)benzimidazole-3',5'-cyclic monophosphate (5,6-DM-cBIMP) is a cyclic nucleotide analog that functions as a membrane-permeant activator of phosphodiesterase type II (PDE2).[1][2][3] Its ability to selectively activate PDE2 makes it a valuable tool for studying the role of this enzyme in various signaling pathways. PDE2 is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are critical second messengers in numerous physiological processes. Understanding the precise methodologies for dissolving and storing 5,6-DM-cBIMP is crucial for ensuring its stability and the reproducibility of experimental results.
Data Presentation
The following table summarizes the key quantitative data for the handling and storage of 5,6-DM-cBIMP.
| Parameter | Value/Recommendation | Notes |
| Molecular Formula | C₁₄H₁₈N₃O₆P | |
| Molecular Weight | 371.29 g/mol | Use the exact molecular weight from the product datasheet for accurate molarity calculations. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) or sterile water | DMSO allows for higher concentration stock solutions.[1][2][4] |
| Stock Solution Concentration | 1-10 mM | A 10 mM stock solution is commonly used.[1][2][4] |
| Storage of Solid Compound | -20°C | Long-term storage. |
| Storage of Stock Solution | -20°C or -70°C | Aliquot to avoid repeated freeze-thaw cycles.[1][2][4] |
| Shipping Condition | Room temperature | The compound is stable for short periods at ambient temperature.[2] |
Experimental Protocol: Preparation of 5,6-DM-cBIMP Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of 5,6-DM-cBIMP.
Materials:
-
5,6-DM-cBIMP powder
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of 5,6-DM-cBIMP to equilibrate to room temperature for 15-20 minutes. This prevents moisture condensation on the powder.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 5,6-DM-cBIMP with a molecular weight of 371.29 g/mol , you would dissolve 3.71 mg of the compound in 1 mL of DMSO.
-
Dissolution: Carefully add the calculated volume of sterile DMSO to the vial containing the 5,6-DM-cBIMP powder.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2][4]
-
Storage: Store the aliquots of the stock solution at -20°C or -70°C for long-term storage.[1][2][4]
Mandatory Visualization
References
Application Notes and Protocols for Studying VASP Phosphorylation in Platelets using cBIMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasodilator-Stimulated Phosphoprotein (VASP) is a key regulator of platelet activity. Its phosphorylation state is a critical determinant of platelet inhibition and serves as a valuable biomarker for assessing the efficacy of antiplatelet therapies. The cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways are central to the regulation of VASP phosphorylation. This document provides detailed application notes and protocols for utilizing a specific, cell-permeable cAMP analog, Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) , a potent activator of protein kinase A (PKA), to study VASP phosphorylation in platelets.
Sp-5,6-DCl-cBIMPS is a powerful research tool due to its high specificity for PKA over cGMP-dependent protein kinase (PKG) and its resistance to hydrolysis by phosphodiesterases, ensuring sustained and targeted activation of the cAMP signaling pathway.[1][2] These characteristics make it an ideal compound for elucidating the molecular mechanisms of platelet inhibition and for the screening and development of novel anti-platelet therapeutics.[3]
Signaling Pathway of Sp-5,6-DCl-cBIMPS in Platelets
Sp-5,6-DCl-cBIMPS readily permeates the platelet cell membrane and directly activates PKA. Activated PKA then phosphorylates a variety of substrate proteins, with VASP being a key target. Phosphorylation of VASP, particularly at serine 157 (Ser157), is a critical event in the cAMP-mediated inhibition of platelet aggregation.[1][3] This phosphorylation event interferes with the "inside-out" signaling pathway that leads to the activation of the integrin αIIbβ3 receptor, thereby preventing fibrinogen binding and subsequent platelet aggregation.[3]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of Sp-5,6-DCl-cBIMPS and its effects on platelet function. It is important to note that comprehensive dose-response data can be variable depending on the specific experimental conditions. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific assays.
Table 1: Pharmacological Parameters of Sp-5,6-DCl-cBIMPS [1]
| Parameter | Value | Cell/System |
| PKA Activation Constant (Ka) | 30 nM | Purified PKA |
| PKG Activation Constant (Ka) | 10 µM | Purified PKG |
Table 2: Effect of Sp-5,6-DCl-cBIMPS on Agonist-Induced Platelet Aggregation [3]
| Agonist | Species | Sp-5,6-DCl-cBIMPS Concentration | Percent Inhibition of Aggregation |
| Collagen | Mouse | 6 µM | 73.6% |
Data extracted from a study on VASP-deficient mice, where wild-type platelets were used as a control.[3]
Table 3: Recommended Concentration Ranges for In Vitro Platelet Assays
| Assay | Recommended Concentration Range |
| VASP Phosphorylation (Western Blot) | 10 µM to 500 µM[3] |
| Inhibition of Platelet Aggregation (LTA) | 1 µM to 100 µM[3] |
Experimental Protocols
The following are detailed protocols for key experiments to study VASP phosphorylation in platelets using Sp-5,6-DCl-cBIMPS.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
This initial step is crucial for subsequent assays.
Materials:
-
Human whole blood
-
3.2% or 3.8% Sodium Citrate solution
-
Acid-Citrate-Dextrose (ACD) solution (120 mM sodium citrate, 110 mM glucose, 80 mM citric acid)
-
Prostaglandin E1 (PGE1)
-
Tyrode's buffer
-
Centrifuge
Procedure:
-
Blood Collection: Collect human whole blood into tubes containing sodium citrate anticoagulant (1 part citrate to 9 parts blood).
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 20 minutes at room temperature. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
Washed Platelets Preparation:
-
To the PRP, add ACD solution (1:7 v/v) and PGE1 (to a final concentration of 40 ng/mL).[4]
-
Centrifuge at 400 x g for 10 minutes to pellet the platelets.[4]
-
Gently resuspend the platelet pellet in Tyrode's buffer to the desired platelet concentration (e.g., 4x10⁸ platelets/mL).[4]
-
Allow the washed platelets to rest for at least 30 minutes before use.
-
Protocol 2: Western Blotting for VASP Phosphorylation
This protocol allows for the detection and quantification of VASP phosphorylation at Ser157.
Materials:
-
Washed platelets
-
Sp-5,6-DCl-cBIMPS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-VASP (Ser157)
-
Primary antibody against total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Platelet Treatment: Incubate washed platelets with various concentrations of Sp-5,6-DCl-cBIMPS (e.g., 10 µM to 500 µM) or vehicle control at 37°C for a specified time (e.g., 15-60 minutes).[3]
-
Cell Lysis: Terminate the reaction by adding ice-cold lysis buffer. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser157) overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VASP for a loading control.[3]
-
Data Analysis: Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.
Protocol 3: Light Transmission Aggregometry (LTA)
This protocol measures the inhibitory effect of Sp-5,6-DCl-cBIMPS on agonist-induced platelet aggregation.
Materials:
-
PRP and Platelet-Poor Plasma (PPP)
-
Sp-5,6-DCl-cBIMPS
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Light Transmission Aggregometer with cuvettes and stir bars
Procedure:
-
PRP and PPP Preparation: Prepare PRP as described in Protocol 1. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Incubation with this compound: Pre-warm the PRP at 37°C for 5-10 minutes. Add various concentrations of Sp-5,6-DCl-cBIMPS (e.g., 1 µM to 100 µM) or a vehicle control to the PRP. Incubate for 10-30 minutes at 37°C.[3]
-
Aggregation Measurement:
-
Set the aggregometer baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Place the PRP sample containing Sp-5,6-DCl-cBIMPS or vehicle into an aggregometer cuvette with a stir bar.
-
Add the desired platelet agonist (e.g., ADP 5-10 µM, Collagen 2-5 µg/mL) to initiate aggregation.[3]
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of Sp-5,6-DCl-cBIMPS compared to the vehicle control. If a dose-response curve is generated, calculate the IC50 value.
Protocol 4: Flow Cytometry for VASP Phosphorylation
This protocol provides a method for the quantitative analysis of VASP phosphorylation in individual platelets.
Materials:
-
Whole blood or washed platelets
-
Sp-5,6-DCl-cBIMPS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorochrome-conjugated primary antibody against phospho-VASP (Ser157 or Ser239)
-
Fluorochrome-conjugated platelet marker antibody (e.g., anti-CD41a)
-
Flow cytometer
Procedure:
-
Platelet Treatment: Incubate whole blood or washed platelets with various concentrations of Sp-5,6-DCl-cBIMPS or a vehicle control at 37°C for a specified time.
-
Fixation: Stop the reaction by adding fixation buffer and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed platelets with PBS and then add permeabilization buffer. Incubate for 10-15 minutes at room temperature.
-
Staining: Wash the permeabilized platelets and then incubate with the fluorochrome-conjugated antibodies against phospho-VASP and a platelet surface marker for 30-60 minutes at room temperature in the dark.
-
Acquisition: Wash the stained platelets and resuspend in PBS. Analyze the samples on a flow cytometer, gating on the platelet population based on the platelet marker.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the phospho-VASP signal in the platelet gate. Compare the MFI of treated samples to the control to quantify the change in VASP phosphorylation.
Conclusion
The study of VASP phosphorylation is integral to understanding the mechanisms of platelet inhibition. Sp-5,6-DCl-cBIMPS provides a specific and potent tool for activating the cAMP/PKA signaling pathway to induce VASP phosphorylation. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of platelet function and for the development of novel antiplatelet therapies.
References
Application Notes & Protocols: Methodology for Assessing the Cell Permeability of cBIMP Analogs
Audience: Researchers, scientists, and drug development professionals.
I. Introduction
Cyclic GMP-AMP (cGAMP)-like molecules, including cBIMP (cyclic [G(2’,5’)pA(3’,5’)p]) analogs, are potent agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of this pathway is a promising strategy in immuno-oncology and vaccine development. A critical determinant of the therapeutic efficacy of these analogs is their ability to cross the cell membrane to reach their cytosolic target, STING. Due to their charged and relatively large molecular structure, cyclic dinucleotides (CDNs) like this compound often exhibit poor passive membrane permeability.[1] Therefore, a robust assessment of their cell permeability is essential during the drug discovery and development process.
This document provides detailed methodologies for evaluating the cell permeability of this compound analogs using a multi-faceted approach, including non-cell-based assays for passive diffusion, cell-based assays that model physiological barriers, and direct quantification of intracellular uptake.
II. This compound Analog-Mediated STING Signaling Pathway
Upon successful entry into the cell cytoplasm, this compound analogs bind to and activate STING, which is anchored to the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (pIRF3) then dimerizes, translocates to the nucleus, and drives the transcription of pro-inflammatory cytokines and type I interferons (e.g., IFN-β), leading to an anti-tumor immune response. Measuring the activation of downstream markers like pIRF3 or IFN-β can serve as an indirect readout of cell permeability.[2][3]
References
Troubleshooting & Optimization
troubleshooting unexpected results with Sp-5,6-DCl-cBIMPS
Welcome to the technical support center for Sp-5,6-DCl-cBIMPS. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Sp-5,6-DCl-cBIMPS in a question-and-answer format.
Question 1: I am not observing the expected level of PKA activation with Sp-5,6-DCl-cBIMPS. What are the possible reasons?
Answer:
Several factors could be contributing to a weaker-than-expected effect of Sp-5,6-DCl-cBIMPS. Here are some potential causes and solutions:
-
Suboptimal Concentration: The effective concentration of Sp-5,6-DCl-cBIMPS can vary significantly between different cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.[1]
-
Incorrect Compound Dilution: Ensure that the compound is completely dissolved and that the dilutions have been prepared accurately. Given its aqueous solubility of around 1 mM, preparing highly concentrated stock solutions in water may be problematic. Consider using DMSO or ethanol for higher concentration stock solutions.[1]
-
Cell Health and Density: The physiological state of your cells can significantly impact their responsiveness. Ensure your cells are healthy, within a suitable passage number, and plated at an appropriate density.[1]
-
PKA Pathway Integrity: The cellular machinery downstream of PKA activation must be intact. If other components of the PKA signaling pathway are compromised, you may not observe the expected effect.[1]
Question 2: My results with Sp-5,6-DCl-cBIMPS are not reproducible. What could be the cause?
Answer:
Lack of reproducibility in experiments can stem from several sources. Here are some common factors to consider:
-
Variability in Experimental Conditions: Ensure that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are kept consistent between experiments.[1]
-
Compound Stability: While Sp-5,6-DCl-cBIMPS is resistant to degradation by phosphodiesterases (PDEs), improper storage can affect its stability.[2][3] For long-term storage, it is recommended to store the compound at -70°C.[1][4] Avoid repeated freeze-thaw cycles of stock solutions.[5]
-
Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, and overall health can lead to inconsistent responses. Standardize your cell culture protocols to minimize this variability.
Question 3: I am observing results that are inconsistent with PKA activation. Could there be off-target effects?
Answer:
While Sp-5,6-DCl-cBIMPS is known for its high specificity for PKA, off-target effects, although not widely reported, can never be entirely ruled out, especially at very high concentrations.[1]
-
High Concentrations: Using excessively high concentrations may lead to interactions with other cellular components.[2] It is recommended to perform a dose-response curve to identify the lowest effective concentration that produces the desired biological response.[2]
-
Use of Controls: To confirm that the observed effect is indeed PKA-dependent, consider using a PKA inhibitor as a negative control. If the effect of Sp-5,6-DCl-cBIMPS is blocked by the PKA inhibitor, it strongly suggests a PKA-mediated event.[1]
-
Cross-talk with other signaling pathways: Activation of the PKA pathway can lead to cross-talk with other signaling cascades within the cell. The observed phenotype may be an indirect consequence of PKA activation.[2]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for Sp-5,6-DCl-cBIMPS?
Sp-5,6-DCl-cBIMPS is a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][6][7][8] It functions as a cyclic AMP (cAMP) analog. Its chemical structure, which includes a highly lipophilic dichlorinated benzimidazole ring and a sulfur atom in the cyclic phosphate group, enhances its membrane permeability and resistance to degradation by phosphodiesterases (PDEs).[1][6] Sp-5,6-DCl-cBIMPS directly binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[6][9][10] These active catalytic subunits then phosphorylate downstream substrate proteins on serine and threonine residues.[6][9][10]
What are the main advantages of using Sp-5,6-DCl-cBIMPS over other cAMP analogs like 8-CPT-cAMP?
Sp-5,6-DCl-cBIMPS offers several key advantages:
-
High Specificity: It is a highly specific activator of PKA and, unlike 8-pCPT-cAMP, does not significantly activate cyclic-GMP-dependent protein kinase (cGMP-PK). This allows for a clear distinction between these signaling pathways.[1][2]
-
Metabolic Stability: It is highly resistant to hydrolysis by phosphodiesterases (PDEs), which ensures a sustained activation of PKA.[1][2][11]
-
High Lipophilicity: Its chemical structure provides excellent cell membrane permeability, making it highly effective in intact cells.[1][6][12]
-
Potency: It is a more potent activator of PKA compared to many other cAMP analogs.[1]
What are the recommended solvents and storage conditions for Sp-5,6-DCl-cBIMPS?
Sp-5,6-DCl-cBIMPS is soluble in water at approximately 1 mM and is also soluble in DMSO and ethanol.[1][4] For long-term storage, it is recommended to store the compound at -70°C.[1][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for Sp-5,6-DCl-cBIMPS.
Table 1: Pharmacological Parameters
| Parameter | Value | Cell/System | Reference |
| PKA Activation Constant (Ka) | 30 nM | Purified PKA | [13] |
| PKG Activation Constant (Ka) | 10 µM | Purified PKG | [13] |
| Concentration for Rho Inhibition | 100 µM | Mouse Platelets | [13] |
| Concentration for Insulin Release | 5 µM - 500 µM | Isolated Pancreatic Islets | [13] |
Table 2: Physicochemical Properties
| Parameter | Value | Method | Source |
| Lipophilicity (LogP) | 2.99 | Not Specified | BIOLOG Life Science Institute[12] |
| XLogP3 | 2.2 | Computed | PubChem[12][14] |
| Molecular Weight | 397.17 g/mol | [8] |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Compound Preparation: Prepare a stock solution of Sp-5,6-DCl-cBIMPS in an appropriate solvent (e.g., DMSO, ethanol, or water). For a 10 mM stock solution in DMSO, dissolve 4.19 mg of the sodium salt (MW: 419.2 g/mol ) in 1 mL of DMSO.[1]
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.[1]
-
Compound Treatment: Dilute the Sp-5,6-DCl-cBIMPS stock solution to the desired final concentration in the cell culture medium. Replace the existing medium with the medium containing Sp-5,6-DCl-cBIMPS.[1]
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.[1]
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell lysis for Western blotting or a kinase activity assay.
Protocol for Assessing PKA Activation using VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-characterized substrate of PKA, and monitoring its phosphorylation is a reliable method to assess PKA activation.
-
Cell Preparation: Isolate and prepare human platelets according to standard laboratory protocols.[2]
-
Treatment: Incubate the platelets with varying concentrations of Sp-5,6-DCl-cBIMPS for a defined period (e.g., 10-30 minutes).[2]
-
Cell Lysis: Stop the reaction by adding an equal volume of hot 2x Laemmli buffer and boil the samples.[13]
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser157) and total VASP (as a loading control).[2][13]
-
Analysis: Quantify the band intensities to determine the relative increase in VASP phosphorylation.[13]
Visualizations
Caption: General mechanism of PKA activation by Sp-5,6-DCl-cBIMPS.
Caption: Logical workflow for troubleshooting unexpected results.
Caption: General experimental workflow for cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sp-5,6-Dcl-cbimps | C12H11Cl2N2O5PS | CID 10250176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5,6-DM-cBIMP and Related Compounds for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and optimization of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) in cell culture. Due to the similarity in nomenclature, this guide also clarifies the distinct roles of Sp-5,6-DCl-cBIMPS and 5,6-DM-cBIMP to ensure accurate experimental design and interpretation.
FAQs: Compound Identification and Mechanism of Action
Q1: I am trying to use 5,6-DM-cBIMP. Is this the same as DMXAA?
It is highly likely that "5,6-DM-cBIMP" is a typographical error and you are referring to 5,6-dimethylxanthenone-4-acetic acid (DMXAA) . DMXAA is a well-characterized small molecule used in cell culture to study innate immune signaling. There is also a compound named Sp-5,6-DCl-cBIMPS , which is a potent activator of cAMP-dependent protein kinase (PKA) and has a different mechanism of action.[1][2][3] Another similarly named compound, 5,6-DM-cBIMP , has been identified as a PDE2 agonist.[4][5] This guide will primarily focus on DMXAA, the murine STING agonist.
Q2: What is the mechanism of action for DMXAA?
DMXAA is an agonist of the STimulator of INterferon Genes (STING) pathway.[6] It binds directly to the STING protein, leading to the activation of TANK-binding kinase 1 (TBK1) and the transcription factor IRF3.[6][7] Activated IRF3 then translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[6][7]
Q3: Can I use DMXAA in human cell lines?
No, DMXAA is a mouse-specific STING agonist and does not activate human STING.[6] This is a critical consideration for experimental design. If you are working with human cells, you will not observe STING pathway activation unless the cells have been genetically engineered to express murine STING. For human cells, other STING agonists like cGAMP should be used.
Q4: What are the downstream effects of DMXAA-induced STING activation?
The primary downstream effect is the robust production of type I interferons and other pro-inflammatory cytokines like TNF-α and IL-6.[6] This leads to an anti-viral state and can induce an anti-tumor immune response in murine models.[8]
Troubleshooting Guide for DMXAA
| Issue | Potential Cause | Recommended Solution |
| No observed STING activation (e.g., no IFN-β production) | Using human or other non-murine cell lines: DMXAA is specific to mouse STING.[6] | Verify the species of your cell line. Use a murine cell line (e.g., RAW 264.7, L929) or human cells engineered to express murine STING. |
| Low or absent STING expression: The cell line may not express sufficient levels of STING protein. | Confirm STING expression via Western blot or qPCR. Select a different cell line known to have a functional STING pathway. | |
| Compound degradation: DMXAA solution may have degraded. | Prepare fresh DMXAA solutions for each experiment. Minimize freeze-thaw cycles of the stock solution.[9] | |
| High levels of cell death/toxicity | Excessive STING activation: High concentrations of DMXAA can lead to overstimulation of the inflammatory response and apoptosis.[9] | Perform a dose-response experiment to determine the optimal concentration with minimal toxicity. Reduce the incubation time. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%).[10][11] | |
| Precipitation of DMXAA in culture medium | Poor solubility: DMXAA has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO.[6] When diluting into culture medium, add the DMXAA stock dropwise to pre-warmed medium while gently vortexing to ensure rapid and even dispersion.[12] |
| Inconsistent results between experiments | Inconsistent cell seeding: Uneven cell numbers will lead to variable responses. | Ensure a homogenous cell suspension and careful pipetting when seeding plates.[9] |
| Variability in DMXAA preparation: Inconsistent dilution of the stock solution. | Prepare a fresh serial dilution for each experiment. Use calibrated pipettes. |
Quantitative Data Summary
The optimal concentration of DMXAA is cell-type dependent and should be determined empirically. The following table provides typical concentration ranges reported in the literature for in vitro studies.
| Cell Line | Typical Concentration Range | Observed Effect | Reference |
| RAW 264.7 (murine macrophages) | 50 - 100 µg/mL | Induction of IFN-β, antiviral activity | [8] |
| Murine tumor cell lines | 10 - 100 µg/mL | Cytokine induction, apoptosis | [13] |
| THP-1 (human monocyte, for antagonism studies) | 30 - 100 µg/mL | Suppression of human STING activation by other agonists | [14][15] |
Experimental Protocols
Protocol 1: Determining the Optimal DMXAA Concentration (Dose-Response)
-
Cell Seeding: Seed murine cells (e.g., RAW 264.7) in a 96-well plate at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.
-
DMXAA Preparation: Prepare a 10 mg/mL stock solution of DMXAA in DMSO.[6] Create a series of dilutions in pre-warmed, serum-free culture medium to achieve final concentrations ranging from 1 µg/mL to 200 µg/mL. Include a vehicle control (DMSO only).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the DMXAA dilutions.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).
-
Endpoint Analysis:
-
Cytotoxicity: Measure cell viability using an MTT or similar assay.
-
STING Activation: Collect the supernatant to measure IFN-β levels via ELISA or use the cell lysate for Western blot analysis of p-IRF3.
-
Protocol 2: Western Blot for STING Pathway Activation
-
Cell Lysis: After DMXAA treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: DMXAA-induced murine STING signaling pathway.
Caption: Experimental workflow for optimizing DMXAA concentration.
Caption: Troubleshooting decision tree for DMXAA experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5,6-DM-cBIMP | Ndtherapeutics [ndtherapeutics.org]
- 6. invivogen.com [invivogen.com]
- 7. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-β-mediated antiviral activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Uptake of the antivascular agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA) and activation of NF-kappaB in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
Technical Support Center: Experiments with BMP Signaling Pathway Activators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule activators of the Bone Morphogenetic Protein (BMP) signaling pathway.
Troubleshooting Guides and FAQs
FAQs
1. My small molecule activator shows a non-sigmoidal dose-response curve. What could be the cause?
A non-sigmoidal, particularly an inverted U-shaped, dose-response curve can be indicative of cytotoxicity at higher concentrations of the compound.[1] It is also possible that at higher concentrations, the compound is causing off-target effects that interfere with the primary signaling pathway or cell viability.
-
Recommendation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of your compound. Additionally, consider reducing the highest concentrations in your dose-response experiments.
2. I am not observing any activation of the BMP pathway with my compound. What are the possible reasons?
There are several potential reasons for a lack of observed activity:
-
Cell Line Suitability: The cell line you are using may not express the necessary BMP receptors (BMPR1A/ALK3, BMPR1B/ALK6, BMPR2) or downstream signaling components.[2]
-
Compound Degradation: The small molecule activator may be unstable under your experimental conditions (e.g., in media, exposure to light).
-
Incorrect Concentration Range: The concentrations you are testing may be too low to elicit a response.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect low levels of pathway activation.
-
Recommendation:
-
Confirm the expression of key BMP pathway components in your cell line using techniques like qPCR or Western blotting.
-
Prepare fresh dilutions of your compound for each experiment and store stock solutions appropriately.
-
Perform a wide dose-response titration to identify the optimal concentration range.
-
Consider using a more sensitive readout, such as a luciferase reporter assay with a BMP-responsive element (BRE).[3][4]
-
3. How can I confirm that my small molecule is activating the canonical BMP signaling pathway?
To confirm canonical pathway activation, you should assess the phosphorylation of SMAD1/5/8, the key downstream effectors of BMP signaling.[1][3]
-
Recommendation: Perform a Western blot analysis using an antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8). An increase in the p-SMAD1/5/8 signal upon treatment with your compound is a strong indicator of canonical pathway activation. You can also measure the upregulation of direct BMP target genes like ID1 and ID2.[3][5]
4. My results with a BMP activator differ from published data. What could be the reason?
Discrepancies between your results and published findings can arise from variations in experimental conditions.
-
Recommendation: Carefully compare your experimental protocol with the published methods, paying close attention to:
-
Cell line and passage number
-
Serum concentration in the culture medium (serum can contain factors that interfere with BMP signaling)
-
Cell density at the time of treatment
-
Incubation times
-
The specific batch and source of the small molecule activator
-
5. What are the appropriate controls for an experiment with a BMP activator?
Proper controls are crucial for interpreting your results accurately.
-
Recommendation:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the small molecule activator.[2]
-
Positive Control: Use a recombinant BMP protein (e.g., BMP2 or BMP4) to confirm that the signaling pathway is responsive in your experimental system.[2][3]
-
Negative Control (for off-target effects): If available, use an inactive structural analog of your activator.
-
Data Presentation
Table 1: Examples of Small Molecule BMP Pathway Activators and Their Properties
| Activator Class | Example Compound | Typical Effective Concentration Range | Key On-Target Effects | Potential Pitfalls |
| Chalcones | Isoliquiritigenin | 1-10 µM[3] | Induction of p-SMAD1/5, Id1, and Id2 expression.[3] | Cytotoxicity at higher concentrations.[1] |
| Flavones | Apigenin | ~10 µM[3] | Induction of luciferase activity in reporter assays.[3] | May not robustly activate downstream signaling.[3] |
| Diphenylsuccinamides | Ventromorphin-1 | 1-10 µM[1] | Induction of p-SMAD1/5/8, ventralization of zebrafish embryos.[1] | Potential for off-target effects, mortality at higher doses in vivo.[1] |
| Benzoxazoles | SY-LB-35 | 0.01–10 µM[2] | Activation of canonical Smad and non-canonical pathways (PI3K/Akt, ERK, p38, JNK).[2] | Activity is dependent on the presence of type I BMP receptors.[2] |
Experimental Protocols
1. Western Blotting for Phosphorylated SMAD1/5/8
This protocol is designed to detect the activation of the canonical BMP signaling pathway.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Serum-starve the cells overnight if necessary. Treat the cells with the small molecule activator at various concentrations for 15-60 minutes. Include vehicle and positive (recombinant BMP) controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-SMAD1/5/8 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SMAD1 to confirm equal loading.
2. Alkaline Phosphatase (ALP) Assay for Osteoblast Differentiation
This assay measures a functional downstream effect of BMP signaling activation in osteogenic precursor cells (e.g., C2C12 myoblasts).[3]
-
Cell Seeding and Treatment: Seed C2C12 cells in a 24-well plate. The following day, replace the medium with a differentiation medium containing the small molecule activator at various concentrations. Include vehicle and positive (recombinant BMP) controls.
-
Incubation: Culture the cells for 3-5 days, replacing the medium with fresh differentiation medium and compounds as needed.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
ALP Activity Measurement: Add an ALP substrate (e.g., p-nitrophenyl phosphate) to the cell lysates.
-
Quantification: Measure the absorbance of the colored product using a spectrophotometer. The absorbance is proportional to the ALP activity.
-
Normalization: Normalize the ALP activity to the total protein concentration of each sample.
Visualizations
References
- 1. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of small molecule activators of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of cBIMP Solutions for Assays
Welcome to the technical support center for cBIMP solutions. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in experimental assays. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in solution?
The stability of this compound, like many nucleotide analogs, is sensitive to several environmental factors. The primary causes of degradation are hydrolysis, oxidation, and photodegradation. Hydrolysis can be catalyzed by acidic or basic conditions, as well as by enzymatic activity from contaminating nucleases. Oxidation can affect sensitive moieties on the molecule, while exposure to light, particularly UV light, can also lead to breakdown.[1] Therefore, stringent control of storage and handling conditions is crucial.
Q2: How should I prepare my initial this compound stock solution to maximize its stability?
To prepare a stable stock solution, it is recommended to dissolve the lyophilized this compound powder in a high-quality, sterile, nuclease-free solvent. Anhydrous dimethyl sulfoxide (DMSO) or ethanol are often good choices for initial solubilization.[2] For aqueous-based assays, subsequent dilutions should be made in a buffer that is optimal for both the assay and this compound stability, typically with a pH range of 6.0-7.5. It is critical to use high-purity water and reagents to avoid contamination.[3][4]
Q3: What are the recommended storage conditions for this compound solutions?
For long-term stability, this compound stock solutions should be stored at -20°C or, ideally, at -80°C.[5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can significantly degrade the compound. For short-term storage of working solutions (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific assay conditions.[5][6][7] Always protect solutions from light by using amber vials or by wrapping containers in foil.
Q4: I am observing high inter-assay variability with my this compound experiments. What could be the cause?
High inter-assay variability can stem from several sources.[8] Inconsistent preparation of this compound working solutions is a common culprit. Ensure that you are using a consistent lot of this compound and other reagents, and that your pipetting technique is accurate and reproducible.[9] Variability in cell culture conditions, such as cell passage number and seeding density, can also contribute significantly.[8][9] Implementing a detailed standard operating procedure (SOP) for the entire experimental workflow is crucial for minimizing this variability.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal in the assay | This compound degradation | Prepare fresh working solutions from a new aliquot of the stock solution. Verify the storage conditions of the stock. |
| Incorrect concentration of this compound | Verify all calculations and dilutions. Use calibrated pipettes for accurate volume measurements.[9] | |
| Inactive this compound | Test the activity of the this compound lot in a reliable positive control experiment. | |
| High background signal | Contamination of reagents | Use fresh, high-purity reagents and sterile, nuclease-free water. |
| Non-specific binding | Optimize blocking steps and washing procedures in your assay protocol.[9] | |
| Intrinsic fluorescence/absorbance | Run a control with all assay components except the detection reagent to determine the background contribution of your this compound solution. | |
| Inconsistent results between replicates (high intra-assay variability) | Pipetting errors | Ensure proper pipetting technique, especially for viscous solutions.[8] Use of multichannel pipettes can improve consistency.[9] |
| Uneven cell seeding | Gently mix the cell suspension before and during plating to ensure a homogenous distribution.[8] | |
| "Edge effects" in microplates | To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.[9] | |
| Loss of this compound activity over time in the assay plate | Instability in assay medium | Assess the stability of this compound in your specific assay buffer over the duration of the experiment. Consider adding stabilizing agents if necessary. |
| Adsorption to plasticware | Pre-coating plates or using low-binding microplates may help. Including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer can also prevent sticking.[10] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
-
Aliquoting and Storage of Stock Solution:
-
Dispense the stock solution into small, single-use aliquots in low-binding, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen assay buffer to achieve the final desired concentrations.
-
Prepare fresh working solutions for each experiment to ensure consistent activity.
-
Protocol for Assessing this compound Stability
-
Sample Preparation:
-
Prepare a solution of this compound in your assay buffer at a known concentration.
-
Aliquot the solution into multiple tubes.
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each storage condition.
-
Analyze the concentration and/or activity of this compound using a suitable analytical method (e.g., HPLC) or a functional assay.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound or its activity against time for each storage condition to determine the stability profile.
-
Visualizations
Caption: A typical experimental workflow for using this compound solutions in a cell-based assay.
Caption: Factors contributing to the degradation of this compound solutions.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 5. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. USP <659> Packaging and Storage Requirements Explained | Sensitech Blog [sensitech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
how to address off-target effects of cBIMP analogs
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with cBIMP analogs, with a primary focus on the well-characterized analog Sp-5,6-Dcl-cBIMPS .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound analogs like Sp-5,6-Dcl-cBIMPS?
Sp-5,6-Dcl-cBIMPS is a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2] It functions as a structural analog of cyclic AMP (cAMP), binding to the regulatory subunits of PKA. This binding induces a conformational change, leading to the dissociation and activation of the PKA catalytic subunits.[1][3] These active subunits then phosphorylate downstream protein substrates on serine and threonine residues, initiating a cascade of cellular responses.[1] Due to its high lipophilicity and resistance to degradation by phosphodiesterases (PDEs), it provides sustained and targeted PKA activation in intact cells.[1][2]
Q2: What are the advantages of using Sp-5,6-Dcl-cBIMPS over other cAMP analogs?
Sp-5,6-Dcl-cBIMPS offers several key advantages:
-
High Specificity : It is a highly specific activator of PKA with minimal cross-reactivity with cGMP-dependent protein kinase (PKG), unlike other analogs such as 8-pCPT-cAMP. This allows for the clear dissection of cAMP- versus cGMP-mediated signaling pathways.[2][4]
-
Metabolic Stability : It is highly resistant to hydrolysis by PDEs, which ensures a more sustained activation of PKA within the cell.[1][2]
-
High Lipophilicity : Its chemical structure allows for excellent cell membrane permeability, making it highly effective in intact cell-based assays.[4]
-
Potency : It is a more potent activator of PKA compared to many other cAMP analogs.[2]
Q3: Are there known off-target effects for Sp-5,6-Dcl-cBIMPS?
While Sp-5,6-Dcl-cBIMPS is known for its high specificity for PKA, off-target effects, though not widely reported, cannot be entirely ruled out, particularly at high concentrations.[2] Using concentrations significantly higher than the effective concentration for PKA activation may lead to interactions with other cellular components and potential cytotoxicity.[1]
Troubleshooting Guide
Problem 1: I am observing a cellular phenotype that doesn't align with the known function of PKA.
This could be indicative of an off-target effect or an indirect consequence of PKA activation.
-
Possible Cause 1: Compound concentration is too high.
-
Recommendation: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target biological response.[1] Compare the concentration required for the unexpected phenotype with the EC50 for PKA activation. A significant separation between the two may suggest an off-target effect.
-
-
Possible Cause 2: The phenotype is an indirect, downstream effect of PKA.
-
Recommendation: Map out the known downstream signaling pathways of PKA in your experimental system. Use specific inhibitors for downstream effectors to confirm if the observed effect is mediated through the canonical PKA pathway.[1]
-
-
Possible Cause 3: The effect is genuinely off-target.
-
Recommendation: To confirm that the observed effect is PKA-dependent, use a PKA-specific inhibitor as a negative control. If the phenotype persists even when PKA is inhibited, it is likely an off-target effect. Further investigation using techniques like kinase profiling or cellular thermal shift assays (CETSA) can help identify the off-target protein(s).
-
Problem 2: I am not observing the expected level of PKA activation.
-
Possible Cause 1: Suboptimal compound concentration.
-
Recommendation: The effective concentration of Sp-5,6-Dcl-cBIMPS can vary between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
-
Possible Cause 2: Issues with compound integrity or preparation.
-
Recommendation: Ensure the compound has been stored correctly at -70°C and that stock solutions are prepared accurately. Sp-5,6-Dcl-cBIMPS is soluble in water at approximately 1 mM, and also in DMSO and ethanol.[5] For higher concentration stock solutions, DMSO or ethanol are recommended.
-
-
Possible Cause 3: Compromised cellular health or PKA pathway integrity.
-
Recommendation: Ensure cells are healthy, within a low passage number, and at an appropriate density. Verify the expression and activity of PKA in your cell line.
-
Problem 3: My results are not reproducible.
-
Possible Cause 1: Variability in experimental conditions.
-
Recommendation: Maintain consistency in all experimental parameters, including cell density, incubation times, and reagent concentrations.
-
-
Possible Cause 2: Compound stability in solution.
-
Recommendation: While metabolically stable, the stability of the compound in specific media or buffers over long incubation periods should be considered. Prepare fresh dilutions for each experiment.
-
Data Presentation
Table 1: Quantitative Selectivity Data for Sp-5,6-Dcl-cBIMPS
| Target Protein | Activation Constant (Ka) | Cell/System Type | Reference |
| cAMP-dependent Protein Kinase (PKA) | 30 nM | Purified PKA | [6] |
| cGMP-dependent Protein Kinase (PKG) | 10 µM | Purified PKG | [6] |
Table 2: Effective Concentrations of Sp-5,6-Dcl-cBIMPS in Functional Assays
| Application | Cell/System Type | Effective Concentration | Incubation Time | Reference |
| Inhibition of Rho Activation | Mouse and Human Platelets | 100 µM | 20 minutes | [7] |
| Stimulation of Insulin Release | Isolated Pancreatic Islets | 5 µM - 500 µM | 60 minutes | [7] |
| Inhibition of Platelet Aggregation | Human Platelets | Not specified | Pre-treatment | [4] |
| Induction of VASP Phosphorylation | Human Platelets | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay
This assay directly measures the ability of Sp-5,6-Dcl-cBIMPS to activate purified PKA.
-
Materials :
-
Purified PKA holoenzyme
-
Sp-5,6-Dcl-cBIMPS
-
PKA Kinase Activity Assay Kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure :
-
Prepare serial dilutions of Sp-5,6-Dcl-cBIMPS in kinase assay buffer.
-
In a 384-well plate, add the PKA enzyme, a specific PKA peptide substrate (e.g., Kemptide), and the Sp-5,6-Dcl-cBIMPS dilutions.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km of PKA for ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction and detect the generated ADP using the ADP-Glo™ reagents as per the manufacturer's instructions.
-
Measure luminescence using a plate reader. The signal is proportional to PKA activity.
-
Plot the luminescence signal against the concentration of Sp-5,6-Dcl-cBIMPS to determine the EC50 or Ka value.
-
Protocol 2: Western Blot Analysis of VASP Phosphorylation in Intact Cells
This cell-based assay measures the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a downstream target of PKA.
-
Materials :
-
Cultured cells (e.g., human platelets or endothelial cells)
-
Sp-5,6-Dcl-cBIMPS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser157) and anti-total-VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure :
-
Treat cultured cells with various concentrations of Sp-5,6-Dcl-cBIMPS for a specified time (e.g., 10-30 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-VASP and total VASP.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. An increase in the phospho-VASP signal relative to total VASP indicates PKA activation.
-
Protocol 3: General Workflow for Identifying Off-Target Effects
If off-target effects are suspected, a systematic approach is necessary for their identification.
-
Confirm On-Target Engagement : Use a Cellular Thermal Shift Assay (CETSA) to verify that Sp-5,6-Dcl-cBIMPS is engaging PKA in the cellular context at the concentrations being used.
-
Broad Kinase Profiling : Submit the compound to a commercial kinase profiling service. These services screen the compound against a large panel of kinases to identify potential off-target interactions.
-
Proteome-wide Analysis : Employ chemical proteomics approaches, such as affinity purification followed by mass spectrometry, to identify a broader range of potential protein interactions.
-
Genetic Validation : Use techniques like CRISPR-Cas9 or siRNA to knock down the suspected off-target protein and assess if the unexpected phenotype is rescued.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Experimental Protocols for Consistent cBIMP Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with cellular Biotinylation and Identification of Membrane Proteins (cBIMP) experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Background or Non-Specific Protein Binding
Q: My mass spectrometry results show a high number of known intracellular proteins. What is causing this high background, and how can I reduce it?
A: High background from non-specific binding is a common issue in affinity purification experiments. Several factors can contribute to this problem.
Potential Causes and Solutions for High Background
| Potential Cause | Troubleshooting Strategy |
| Inadequate Blocking | Optimize your blocking buffer. While Bovine Serum Albumin (BSA) is common, avoid using non-fat dry milk as it contains endogenous biotin.[1][2] Consider increasing the blocking time and/or concentration. |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5-8).[1] Also, increase the duration of each wash and consider adding a mild detergent like 0.05-0.1% Tween-20 to the wash buffer.[1][2] |
| Weak, Non-Specific Interactions | Increase the stringency of your wash buffer by increasing the salt concentration (e.g., up to 250 mM NaCl) or adding a non-ionic detergent.[1] Using 8M urea in wash buffers can also be effective for stringent washing in biotin-streptavidin systems.[3] |
| Hydrophobic Interactions | Include a non-ionic detergent like Tween-20 or Triton X-100 in your binding and wash buffers to disrupt these interactions.[1] |
| Endogenous Biotin Interference | The presence of naturally occurring biotin in biological samples can lead to interference.[1] To mitigate this, you can pre-clear your lysate by incubating it with streptavidin-coated beads to remove endogenous biotin before proceeding with the pulldown of your biotinylated proteins.[1] |
Logical Workflow for Troubleshooting High Background
Caption: A logical workflow for diagnosing and resolving issues of high background in this compound experiments.
Issue 2: Low Yield of Biotinylated Proteins
Q: I am identifying very few proteins, or my protein of interest is not being detected. How can I improve the yield of my target proteins?
A: Low yield can stem from issues at various stages of the protocol, from initial labeling to final elution.
Potential Causes and Solutions for Low Yield
| Potential Cause | Troubleshooting Strategy |
| Inefficient Biotinylation | Ensure the biotinylation reagent is fresh and has been stored correctly. Optimize the concentration of the biotinylation reagent and the incubation time. Also, ensure the pH of the buffer is optimal for the reaction. |
| Over-biotinylation | While counterintuitive, over-biotinylation can sometimes lead to protein precipitation or insolubility. Try reducing the molar ratio of biotin to protein during the conjugation reaction.[1] |
| Protein Degradation | Always include protease inhibitors in your lysis buffer to prevent the degradation of your target proteins.[2] |
| Inefficient Pulldown | Ensure sufficient incubation time of the cell lysate with the streptavidin beads. Also, verify the binding capacity of your beads and that you are not overloading them. |
| Inefficient Elution | If using competitive elution with free biotin, ensure the concentration is sufficient to displace the biotinylated proteins. For on-bead digestion, ensure the trypsin is active and the digestion conditions are optimal. Boiling in SDS sample buffer is another elution method, though it can lead to co-elution of streptavidin.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the best negative controls for a this compound experiment?
A1: To identify non-specific binders, you should include a "beads-only" control where you incubate the streptavidin beads with your sample that does not contain the biotinylated protein of interest.[1] Additionally, a "no biotinylated protein" control, where the entire procedure is performed without the addition of the biotinylation reagent, can help identify proteins that bind non-specifically to the streptavidin beads.[1]
Q2: How can I confirm that my biotinylation reaction was successful?
A2: You can run a small fraction of your biotinylated lysate on an SDS-PAGE gel and perform a Western blot using a streptavidin-HRP conjugate. This will allow you to visualize the range of biotinylated proteins and confirm the success of the labeling step.
Q3: What is the expected protein yield from a typical this compound experiment?
A3: Protein yields can vary significantly depending on the cell type, cell number, and the efficiency of the protocol. However, optimized protocols aim to maximize the identification of cell surface-associated proteins. For reference, some studies have reported identifying hundreds to thousands of cell surface-associated proteins from a single experiment.[4][5]
Typical Protein Identification Rates in this compound
| Cell Type | Starting Material | Number of Annotated Cell Surface-Associated Proteins Identified |
| Breast Cancer Cell Lines | 20 µg protein digest | ~2055[4][5] |
| Various Cell Lines | Not specified | ~347 (54% of total purified protein)[6] |
| Breast Cancer Cell Lines (tip-based protocol) | 10 times fewer cells | ~600[4][5] |
Experimental Protocols
Optimized Cell Surface Biotinylation Protocol
This protocol is a generalized procedure for the biotinylation of cell surface proteins.
-
Cell Preparation: Wash cells twice with ice-cold DPBS buffer (pH 7.4).[7]
-
Biotinylation: Incubate cells with Sulfo-NHS-SS-Biotin (or a similar reagent) in DPBS on ice with gentle rocking for 30 minutes.[8] The optimal concentration of the biotin reagent should be determined empirically.
-
Quenching: Quench the reaction by washing the cells three times with a quenching buffer (e.g., 100 mM Glycine in DPBS) on ice.[8]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[8]
-
Streptavidin Pulldown: Incubate the lysate with streptavidin-conjugated beads overnight at 4°C with gentle rotation.[8]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with different buffers can improve purity (e.g., high salt buffer, urea-containing buffer).[9]
-
Elution: Elute the biotinylated proteins from the beads. Common methods include:
-
Competitive Elution: Incubate beads with a buffer containing a high concentration of free biotin.
-
On-Bead Digestion: Directly digest the proteins on the beads with trypsin for mass spectrometry analysis. This method avoids the co-elution of streptavidin.[3]
-
Denaturing Elution: Boil the beads in SDS-PAGE sample buffer.[9]
-
This compound Experimental Workflow
Caption: A simplified workflow of the key steps in a this compound experiment.
Signaling Pathway Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell growth, proliferation, and differentiation.[10][11][12] Its dysregulation is often implicated in cancer.[10]
Caption: A simplified diagram of the EGFR signaling cascade.
T-Cell Receptor (TCR) Signaling Pathway
TCR signaling is essential for the adaptive immune response, leading to T-cell activation, proliferation, and differentiation.[13][14][15]
Caption: An overview of the initial steps in T-cell receptor signaling.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs constitute a large family of transmembrane receptors that are involved in a multitude of physiological processes and are common drug targets.[16][17][18]
Caption: A generalized diagram of G-protein coupled receptor signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. ohsu.edu [ohsu.edu]
- 4. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ukdiss.com [ukdiss.com]
- 8. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 9. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T cell receptor (TCR) signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteomic Approaches to Investigate Regulated Trafficking and Signaling of G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. GPCR Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Technical Support Center: Interpreting Data from cGAMP Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cGAS-STING pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when interpreting data from studies involving cyclic GMP-AMP (cGAMP).
Frequently Asked Questions (FAQs)
Q1: What is cGAMP, and why can its detection be challenging?
Cyclic GMP-AMP (cGAMP) is a second messenger produced by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA.[1][2] It is a critical activator of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system.[3] Interpreting data from cGAMP studies can be challenging due to several factors:
-
Low Physiological Concentrations : cGAMP is often present in the low nanomolar to micromolar range, requiring highly sensitive assays for detection.[1][2]
-
Chemical Similarity to Substrates : cGAMP is structurally similar to its precursors, ATP and GTP, which are present at much higher concentrations. This can lead to high background signals in certain assay formats.[1]
-
Instability : The ecto-nucleotidase ENPP1 can degrade 2'3'-cGAMP in extracellular spaces or the ER lumen, potentially reducing the effective concentration in experiments.[3]
-
Cellular Uptake : As a negatively charged molecule, cGAMP does not readily cross the cell membrane, making delivery into the cytoplasm for cell-based assays a critical and often variable step.[4][5]
Q2: What are the common methods for quantifying cGAMP, and how do they compare?
Choosing the right quantification method is crucial for accurate data interpretation. The main techniques each have distinct advantages and limitations.
| Method | Description | Pros | Limitations |
| LC-MS/MS | Direct quantification of cGAMP from samples using mass spectrometry. | High specificity and absolute quantification; considered the "gold standard".[2] | Low throughput, requires expensive instrumentation, and can be complex to run.[1] |
| ELISA / EIA | Antibody-based detection in a competitive immunoassay format. | High throughput, relatively easy to use. | Can have a narrow dynamic range; potential for cross-reactivity and matrix effects.[2] |
| Coupled Enzyme Assays (e.g., cGAMP-Luc) | Uses the enzyme ENPP1 to hydrolyze cGAMP to AMP and GMP, followed by enzymatic detection of AMP.[2] | High-throughput, sensitive, and has a wide dynamic range.[2] | Indirect measurement; requires highly pure enzymes and careful optimization. |
| TR-FRET / FP Assays | Homogeneous assays using competitive binding between native cGAMP and a fluorescent tracer to a specific antibody. | "Add-and-read" format ideal for high-throughput screening (HTS); direct detection of unlabeled cGAMP.[1] | Can be susceptible to interference from fluorescent compounds in screening libraries.[1] |
Q3: What are the key downstream readouts of STING pathway activation?
Activation of the STING pathway by cGAMP initiates a signaling cascade leading to the production of Type I interferons and other pro-inflammatory cytokines.[6] The optimal time to measure these readouts varies.
| Downstream Event | Typical Time Course | Common Assay Method(s) |
| TBK1 & IRF3 Phosphorylation | Early event (1-4 hours)[4] | Western Blot, In-Cell Western |
| Interferon-Stimulated Gene (ISG) mRNA Expression (e.g., IFNB1, CXCL10) | Peak expression at 4-8 hours[4] | qPCR, RNA-Seq |
| Type I Interferon Protein Secretion (e.g., IFN-β) | Accumulates over 18-24 hours[4] | ELISA, Luminex, Bio-Plex |
| Reporter Gene Expression (ISRE-driven) | Signal detectable from 6-24 hours | Luciferase or SEAP reporter assays[4] |
Q4: Why might my cells not respond to exogenous cGAMP treatment?
A lack of response is a common issue and can stem from several factors:
-
Inefficient Cellular Uptake : cGAMP is cell-impermeable.[4][5] Effective delivery requires permeabilization (e.g., digitonin) or transfection reagents.[4][5] Without a delivery agent, very high micromolar concentrations may be needed.[4]
-
Cell Line Incompetence : The cell line may lack essential pathway components. Verify the expression of cGAS, STING, TBK1, and IRF3.[5] It's recommended to use a positive control cell line known for a robust STING response, such as THP-1 monocytes.[5]
-
Incorrect cGAMP Isomer : Mammalian STING is preferentially activated by 2'3'-cGAMP, while bacteria often produce 3'3'-cGAMP.[7] Ensure you are using the correct isomer for your system.
-
Degradation of cGAMP : If serum is present in the culture media, phosphodiesterases can degrade the cGAMP.[5] Consider using serum-free media or an ENPP1 inhibitor.[5]
Troubleshooting Guides
Issue 1: High Variability or Poor Quality in a cGAMP Quantification Assay
You are running a cGAMP ELISA or HTS assay and observe high coefficients of variation (CVs) or a poor Z' factor.
This workflow can help diagnose the problem.
Key Quality Control Parameters for cGAMP Assays
| Parameter | Recommended Value | Rationale |
| Z' Factor | > 0.5 (ideal > 0.7)[1] | Indicates a robust and reproducible assay suitable for screening. |
| Coefficient of Variation (CV%) | < 10%[1] | Ensures precision and minimizes variability between replicates. |
| Spike-in Recovery | 80–120%[1] | Validates that the sample matrix is not interfering with quantification. |
| Signal Stability | Stable for > 24 hours[1] | Important for automation and batch processing flexibility. |
Issue 2: No Downstream Signal in Cell-Based STING Activation Experiments
You have treated your cells with a STING agonist (e.g., 2'3'-cGAMP) but do not observe downstream signaling (e.g., no IRF3 phosphorylation or IFN-β production).
Possible Cause 1: Reagent Handling and Stability
-
Action : Prepare fresh working solutions of cGAMP for each experiment. Lyophilized cGAMP should be stored at -20°C. After reconstitution, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[5]
Possible Cause 2: Ineffective Delivery
-
Action : Confirm your delivery method is working. If using a lipid-based transfection reagent, optimize the lipid-to-cGAMP ratio. If using permeabilization with digitonin, perform a dose-response to find the optimal concentration that allows cGAMP entry without causing excessive cell death.
Possible Cause 3: Incorrect Assay Timing
-
Action : The kinetics of the STING pathway can vary significantly between cell types.[5] Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal endpoint for your specific readout and cell line.[5]
Possible Cause 4: Sub-optimal cGAMP Concentration
-
Action : The required concentration depends heavily on the delivery method.[4] For experiments with a delivery agent, a starting dose-response between 0.1 µM and 10 µM is recommended.[4] Without a delivery agent, concentrations above 100 µM might be necessary.[4]
Experimental Protocols
Protocol 1: General Quantification of 2'3'-cGAMP using Competitive ELISA
This protocol provides a general workflow. Always refer to the specific manufacturer's instructions for your kit.
-
Sample Preparation :
-
For adherent cells, wash with PBS, then lyse directly in the plate with a suitable lysis buffer (e.g., M-PER™).[7]
-
Scrape the cells and ensure complete lysis.[7]
-
Centrifuge the lysate at ≥600 x g for 15 minutes at 4°C to pellet debris.[7]
-
Collect the supernatant for analysis. Store samples at ≤ -70°C if not used immediately.[7]
-
-
Standard Curve Preparation :
-
Assay Procedure :
-
Add standards and diluted samples to the wells of the antibody-coated microtiter plate.
-
Add the cGAMP-peroxidase conjugate to all wells.[7]
-
Add the anti-cGAMP polyclonal antibody to initiate the competitive binding reaction.[7]
-
Incubate for the time specified by the kit manufacturer (e.g., 1 hour).[7]
-
-
Detection :
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance versus the log of the cGAMP concentration.
-
Calculate the concentration of cGAMP in your samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Workflow for Activating STING in Cell Culture with Exogenous cGAMP
This protocol describes the treatment of cells to measure downstream gene expression.
-
Cell Plating : Plate your cells (e.g., THP-1, HEK293T) in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Reagent Preparation :
-
Prepare a stock solution of 2'3'-cGAMP in sterile water or PBS.
-
Prepare your chosen delivery agent (e.g., digitonin, Lipofectamine) according to the manufacturer's instructions.
-
-
Cell Treatment :
-
For each well, prepare the cGAMP-delivery agent complex in serum-free media.
-
Aspirate the media from the cells and wash once with PBS.
-
Add the cGAMP complex to the cells.
-
Incubate for the desired time period based on your target readout (e.g., 6 hours for qPCR analysis of IFNB1 mRNA).
-
-
Endpoint Analysis (Example: qPCR) :
-
After incubation, aspirate the treatment media and wash the cells with PBS.
-
Lyse the cells and extract total RNA using a standard kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers for your gene of interest (e.g., IFNB1, CXCL10, ACTB as a housekeeping gene).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to an untreated control.
-
Signaling Pathway Visualization
The cGAS-STING pathway is a multi-step signaling cascade. Understanding the key players is essential for interpreting experimental data.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. At the Crossroads of the cGAS-cGAMP-STING Pathway and the DNA Damage Response: Implications for Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
Technical Support Center: Optimizing Incubation Times for cBIMP Treatment in Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing incubation times for cBIMP (cyclic Bone Morphogenetic Protein modulator) treatment in cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: While "this compound" is not a standard nomenclature, it is likely a modulator of the Bone Morphogenetic Protein (BMP) signaling pathway. BMPs are a group of growth factors that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[1][4] This leads to the phosphorylation of the Type I receptor, which in turn phosphorylates downstream signaling molecules called Smads (specifically Smad1, 5, and 8).[1][4] These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[1][4] this compound is hypothesized to be a small molecule that either activates or inhibits this pathway.
Q2: How do I determine the optimal incubation time for this compound treatment?
A2: The optimal incubation time for this compound treatment is highly dependent on the cell type, the concentration of this compound used, and the specific biological endpoint being measured. A time-course experiment is the most effective method to determine the ideal incubation period. This involves treating your cells with a fixed concentration of this compound and assessing the desired outcome at multiple time points (e.g., 30 minutes, 1 hour, 3 hours, 6 hours, 12 hours, 24 hours, 48 hours).
Q3: What are some common issues that can arise during this compound treatment?
A3: Researchers may encounter several common issues, including:
-
No observable effect: This could be due to an inappropriate incubation time, incorrect concentration, or issues with the compound's stability or the health of the cells.
-
High background signal in assays: This can result from suboptimal antibody concentrations, insufficient washing, or issues with the blocking buffer in immunoassays.
-
Cell toxicity or death: High concentrations of this compound or prolonged incubation times can lead to cytotoxicity.
-
Variability between experiments: Inconsistent cell seeding density, passage number, or reagent preparation can lead to poor reproducibility.
Q4: Should I be concerned about off-target effects of this compound?
A4: As with any small molecule modulator, off-target effects are a possibility. It is advisable to include appropriate controls in your experiments, such as treating cells with a known activator or inhibitor of the BMP pathway to compare the cellular response. Additionally, performing dose-response experiments can help identify a concentration range where this compound exhibits specific activity with minimal off-target effects.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when optimizing this compound incubation times.
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound treatment observed | Inappropriate incubation time: The chosen time point may be too early or too late to observe the desired effect. | Perform a time-course experiment to identify the optimal incubation period. |
| Incorrect this compound concentration: The concentration may be too low to elicit a response or so high that it causes toxicity that masks the intended effect. | Conduct a dose-response experiment to determine the optimal concentration. | |
| Compound instability: this compound may be unstable in your cell culture medium or under your experimental conditions. | Check the manufacturer's recommendations for storage and handling. Consider preparing fresh stock solutions for each experiment. | |
| Low target expression: The cells may not express the necessary BMP receptors or downstream signaling components. | Verify the expression of key BMP pathway components (e.g., BMP receptors, Smads) in your cell line using techniques like Western blotting or qPCR. | |
| Cell health issues: Unhealthy or senescent cells may not respond appropriately to treatment. | Ensure you are using healthy, low-passage cells. Regularly check for signs of contamination. | |
| High background in downstream assays (e.g., Western blot, ELISA) | Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. | Optimize the blocking buffer and incubation time. Consider using a different blocking agent. |
| Antibody concentration too high: The primary or secondary antibody concentration may be excessive. | Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. | |
| Inadequate washing: Insufficient washing between antibody incubation steps can lead to high background. | Increase the number and duration of wash steps. | |
| Cell death or morphological changes | This compound cytotoxicity: The concentration of this compound may be too high, leading to cell death. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound. Use concentrations below this threshold for your experiments. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle control in your experiments. | |
| Inconsistent results between experiments | Variable cell seeding: Inconsistent cell numbers at the start of the experiment can lead to variability. | Use a cell counter to ensure consistent cell seeding density for each experiment. |
| Differences in cell passage number: Cells at different passage numbers can exhibit different responses. | Use cells within a consistent and low passage number range for all experiments. | |
| Reagent variability: Inconsistent preparation of media, supplements, or this compound solutions can introduce variability. | Prepare reagents consistently and use fresh solutions whenever possible. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time via Time-Course Experiment
Objective: To identify the optimal duration of this compound treatment for a specific cellular response.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, RNA extraction kit for qPCR)
-
Multi-well plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
This compound Preparation: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 1, 3, 6, 12, 24, and 48 hours).
-
Sample Collection: At each time point, harvest the cells. For protein analysis, wash the cells with ice-cold PBS and then lyse them. For RNA analysis, wash the cells with PBS and then proceed with RNA extraction.
-
Downstream Analysis: Analyze the collected samples using your desired method (e.g., Western blot for Smad phosphorylation, qPCR for target gene expression).
-
Data Analysis: Quantify the results and plot the cellular response as a function of incubation time to determine the optimal duration for your desired effect.
Protocol 2: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To determine the concentration of this compound that elicits the desired biological response with minimal toxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis
-
96-well plates
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Serial Dilution: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control.
-
Treatment: Remove the old medium and add the different concentrations of this compound or the vehicle control to the wells.
-
Incubation: Incubate the plate for the optimal time determined in the time-course experiment.
-
Analysis: Perform your desired assay to measure the cellular response (e.g., cell viability assay, reporter gene assay, ELISA).
-
Data Analysis: Plot the response as a function of the this compound concentration. This will allow you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and select the optimal concentration for future experiments.
Visualizations
Caption: Canonical BMP signaling pathway.
Caption: General workflow for this compound treatment experiments.
Caption: A logical flow for troubleshooting experiments.
References
Technical Support Center: Managing cBIMP Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to control for the degradation of cBIMP in long-term experiments.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.
| Issue/Question | Potential Cause | Recommended Solution |
| Complete loss of this compound biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium.[1] | 1. Assess this compound's stability in your specific cell culture media over the full time course of the experiment using HPLC or LC-MS/MS.[1]2. Prepare fresh working solutions of this compound in media immediately before each use.[1]3. Consider a cell-free assay if the direct target of this compound is known, to confirm its intrinsic activity.[1] |
| Cells appear stressed or die at all tested concentrations of this compound. | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Ensure the final concentration of the solvent in the cell culture media is non-toxic for your cell line (typically <0.5% for DMSO).[1]2. Always run a vehicle control (media with solvent only) to accurately assess solvent toxicity.[1] |
| Observed biological effect of this compound diminishes over the course of a multi-day experiment. | 1. Chemical Degradation: this compound may be undergoing hydrolysis, oxidation, or photolysis in the aqueous media at 37°C.[1]2. Metabolic Degradation: Cells may be metabolizing this compound into an inactive form.[1] | 1. Replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).2. If photolysis is suspected, protect the cell culture plates from light.[1]3. Analyze media samples over time to detect potential this compound metabolites using LC-MS/MS. |
| High variability in results between replicate experiments. | Precipitation or Inconsistent Solubilization: this compound may have limited solubility in the culture media, causing it to precipitate out of solution over time.[1] | 1. Visually inspect the media for any signs of precipitation.2. Determine the solubility of this compound in your specific media.3. Prepare a fresh, concentrated stock solution and dilute it immediately before adding to the culture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical degradation pathways for a compound like this compound in cell culture media?
A1: In aqueous environments like cell culture media, the most prevalent degradation pathways for small molecules are:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Functional groups such as esters and amides are particularly susceptible.[1]
-
Oxidation: A reaction involving the loss of electrons, which can be initiated by exposure to oxygen, light, or trace metals in the media.[1]
-
Photolysis: Degradation caused by exposure to light, especially UV light. Compounds with light-sensitive functional groups can absorb this energy and undergo chemical changes.[1]
Q2: How can I determine if this compound is degrading in my cell culture media?
A2: You can assess the stability of this compound by incubating it in your cell culture media under standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. At various time points (e.g., 0, 8, 24, 48, 72 hours), collect aliquots of the media. Analyze the concentration of the parent this compound compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
Q3: What are the best practices for storing and handling this compound to prevent degradation?
A3: Proper storage and handling are critical for maintaining compound integrity.[1]
-
Storage: Store the solid compound and stock solutions according to the manufacturer's recommendations, which is often at -20°C or -80°C in a desiccated, dark environment.[1]
-
Handling: Allow the compound to warm to room temperature before opening to prevent condensation. Prepare fresh working solutions in your experimental media immediately before use.[1] Avoid repeated freeze-thaw cycles of stock solutions.
Q4: Could components of the serum in my culture media be degrading this compound?
A4: Yes, serum contains various enzymes, such as esterases and proteases, that can potentially degrade small molecules and peptides. If you suspect serum-mediated degradation, you can perform a stability study comparing this compound degradation in serum-free media versus serum-containing media.
Q5: How does pH of the culture media affect this compound stability?
A5: The pH of the media is a critical factor. The stability of a compound can be highly pH-dependent, especially concerning hydrolysis. Buffering components in the media aim to maintain a stable physiological pH, but factors like high cell density can cause pH shifts. It is important to ensure your incubator's CO₂ levels are properly calibrated to maintain the correct media pH.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media using LC-MS/MS
Objective: To quantitatively determine the stability of this compound in a specific cell culture medium over a defined time course.[1]
Materials:
-
This compound compound
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot the solution into sterile microcentrifuge tubes, creating separate tubes for each time point.
-
Immediately process the first tube for the "Time 0" measurement.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Prepare the sample for analysis. This may involve a protein precipitation step (e.g., adding ice-cold acetonitrile) followed by centrifugation to remove proteins and debris.
-
Transfer the supernatant to an appropriate vial for LC-MS/MS analysis.
-
Analyze the sample to determine the concentration of the parent this compound compound.
-
Compare the concentration at each time point to the initial concentration at Time 0 to determine the percentage of this compound remaining.
Protocol 2: Quantification of Intracellular this compound using a Competitive ELISA
Objective: To measure the intracellular concentration of this compound in cells following treatment. This protocol is modeled on methods used for other cyclic nucleotides.[2]
Materials:
-
Cell culture plates
-
Treated cells and vehicle-control cells
-
Homogenization buffer (e.g., 0.1 M HCl)
-
Competitive ELISA kit for this compound (hypothetical)
-
Microplate reader
Methodology:
-
Culture and treat cells with this compound or vehicle control for the desired duration.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold homogenization buffer (e.g., 0.1 M HCl) to the plate.
-
Scrape the cells and collect the lysate.
-
Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Collect the supernatant, which contains the intracellular this compound.
-
Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the wells of an antibody-coated microplate.
-
Adding an enzyme-conjugated version of this compound to each well.
-
Incubating to allow competition for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve generated. Normalize results to the total protein concentration of the lysate if desired.
Data Presentation
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time Point (Hours) | Mean this compound Concentration (µM) | Standard Deviation | % this compound Remaining |
| 0 | 10.00 | 0.15 | 100% |
| 8 | 9.12 | 0.21 | 91.2% |
| 24 | 7.54 | 0.33 | 75.4% |
| 48 | 5.21 | 0.45 | 52.1% |
| 72 | 2.89 | 0.51 | 28.9% |
Table 2: Intracellular this compound Levels Following Treatment
| Treatment Group | This compound Concentration (pmol/mg protein) | Standard Deviation |
| Vehicle Control | 1.2 | 0.3 |
| 1 µM this compound | 15.8 | 2.1 |
| 10 µM this compound | 89.4 | 9.7 |
| 100 µM this compound | 254.6 | 21.3 |
Visualizations
Caption: Hypothetical signaling pathway involving this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound degradation issues.
References
Technical Support Center: PKA Activity Assays Using cBIMP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the cyclic adenosine monophosphate (cAMP) analog, cBIMP, in Protein Kinase A (PKA) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PKA activity assays?
A1: Sp-5,6-Dcl-cBIMPS (referred to as this compound) is a potent and specific, membrane-permeable activator of PKA. It functions as a cAMP analog, binding to the regulatory subunits of the PKA holoenzyme, which leads to the release and activation of the catalytic subunits. This activation then allows for the study of PKA-mediated phosphorylation of target substrates in both in vitro and cell-based assays.
Q2: What are the key components of a PKA activity assay using this compound?
A2: A typical PKA activity assay using this compound includes the PKA enzyme (either purified or in cell lysates), a specific PKA substrate (e.g., Kemptide), ATP as a phosphate donor, this compound as the activator, and a detection system to measure substrate phosphorylation.[1] The detection method can be colorimetric, fluorescent, or radioactive, depending on the assay format.[1][2]
Q3: What are appropriate positive and negative controls for this assay?
A3:
-
Positive Control: A known activator of PKA, such as forskolin (which increases intracellular cAMP levels), can be used to confirm that the PKA signaling pathway is functional in your cells.[3] Alternatively, a sample with a known high level of PKA activity can be used.
-
Negative Control: A reaction mixture without the PKA enzyme or a vehicle control (the solvent used to dissolve this compound, typically DMSO) should be included to determine the baseline signal and ensure that the observed activity is PKA-dependent.[3][4]
Troubleshooting Guide
Issue 1: High Background Signal
Q: I am observing a high background signal in my PKA activity assay. What are the potential causes and solutions?
A: High background can obscure the true signal and reduce the sensitivity of your assay. Here are some common causes and their solutions:
| Potential Cause | Solution |
| Contaminated Reagents | Use high-purity water and freshly prepared buffers. Filter-sterilize buffers if necessary. |
| Autofluorescence of Samples or Compounds | Run a control without the fluorescent substrate to measure the intrinsic fluorescence of your sample or compound and subtract this value from your experimental wells. |
| Non-specific Binding of Antibodies (in ELISA-based assays) | Increase the duration of the blocking step and consider using a different blocking agent (e.g., 5% BSA in TBST).[5] Ensure that the secondary antibody is not binding non-specifically by running a control without the primary antibody.[6][7] |
| Activity of Other Kinases in Cell Lysates | If using cell lysates, other kinases may phosphorylate the PKA substrate. Using purified or partially purified PKA for in vitro assays is recommended to minimize this issue.[3] |
| Presence of Endogenous Phosphatases | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of the substrate.[8] |
| Substrate Degradation | Prepare fresh substrate for each experiment and avoid multiple freeze-thaw cycles. |
Issue 2: Inconsistent or Non-Reproducible Results
Q: My results are inconsistent between wells and experiments. How can I improve the reproducibility of my assay?
A: Inconsistent results can arise from several factors related to assay setup and execution.
| Potential Cause | Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and consider using a multi-channel pipette for plate-based assays. |
| Improper Mixing | Thoroughly mix all reagents and solutions before use and ensure proper mixing within each well. |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to the recommended reaction temperature before starting the assay. Avoid placing plates on hot or cold surfaces. |
| Evaporation from Wells | Use plate sealers, particularly for longer incubation times. Avoid using the outer wells of the plate as they are more susceptible to evaporation. |
| Inconsistent Incubation Times | Adhere strictly to the recommended incubation times for all steps of the assay.[3] |
| Reagent Instability | Prepare fresh dilutions of ATP and the kinase for each experiment. Keep enzymes and other sensitive reagents on ice during setup.[3] |
Issue 3: Low or No Signal
Q: I am not observing a significant signal, or the signal is very weak. What could be the problem?
A: A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Solution |
| Inactive PKA Enzyme | Ensure the PKA enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Suboptimal this compound Concentration | The optimal concentration of this compound can vary. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[3] |
| Incorrect Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for PKA activity. |
| Degraded ATP | Prepare fresh ATP solutions for each experiment and store them properly. |
| Problem with the Detection System | Ensure that the detection reagents (e.g., antibodies, substrates) are active and that the plate reader settings (e.g., wavelength, gain) are appropriate for the assay. |
| Non-functional PKA Pathway (in cell-based assays) | Use a positive control like forskolin to confirm that the PKA pathway is responsive in your cell line. |
Quantitative Data Summary
The following table provides a summary of typical concentrations and parameters for PKA activity assays using this compound.
| Parameter | Typical Range | Notes |
| This compound Concentration | 1 nM - 10 µM | A dose-response curve is recommended to determine the optimal concentration.[9] |
| PKA Concentration | Varies by source and purity | Titrate the enzyme to find a concentration that gives a robust signal within the linear range of the assay. |
| Substrate Concentration (e.g., Kemptide) | 10 µM - 200 µM | Ensure the substrate concentration is not limiting.[1] |
| ATP Concentration | 10 µM - 200 µM | Should be at or near the Km for PKA. |
| Incubation Time | 30 - 90 minutes | Optimize for a linear reaction rate.[3][9] |
| Incubation Temperature | 30°C | Generally optimal for PKA activity.[3][9] |
Signaling Pathway and Experimental Workflow
PKA Signaling Pathway Activated by this compound
Caption: PKA activation by the cAMP analog this compound.
Experimental Workflow for a PKA Activity Assay
Caption: General experimental workflow for a PKA activity assay.
Detailed Experimental Protocol: In Vitro PKA Activity Assay
This protocol outlines a general procedure for measuring PKA activity in vitro using a purified enzyme and a colorimetric plate-based assay.
Materials:
-
Purified PKA enzyme
-
PKA substrate peptide (e.g., Kemptide) pre-coated on a 96-well plate
-
This compound
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphospecific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all buffers and solutions.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.
-
Prepare a working solution of purified PKA enzyme in Kinase Assay Buffer.
-
Prepare a working solution of ATP in Kinase Assay Buffer.
-
-
Assay Setup:
-
Add the PKA substrate to each well of a 96-well plate (if not pre-coated).
-
Add the purified PKA enzyme to each well, except for the no-enzyme control wells.
-
Add the different concentrations of this compound to the appropriate wells. Include a vehicle control.[3]
-
-
Kinase Reaction:
-
Detection:
-
Stop the reaction according to the assay kit's instructions (e.g., by adding a stop solution or washing the plate).[9]
-
Wash the wells with Wash Buffer.
-
Add the phosphospecific substrate antibody to each well and incubate at room temperature for 60 minutes.[9]
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.[9]
-
Wash the wells.
-
Add the TMB substrate and incubate until a color develops.
-
Add the stop solution to stop the color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Subtract the background absorbance (from the no-enzyme control) from all other readings.
-
Plot the absorbance values against the this compound concentrations to determine the EC50.
-
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High background in immunohistochemistry | Abcam [abcam.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. Using protein kinase and protein phosphatase inhibitors to dissect protein phosphorylation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating PKA Activation by Sp-5,6-DCl-cBIMPS: A Comparative Guide for Western Blot Analysis
For researchers, scientists, and drug development professionals, accurately validating the activation of Protein Kinase A (PKA) is crucial for the integrity of experimental results. This guide provides a comprehensive comparison of Sp-5,6-DCl-cBIMPS, a potent and specific PKA activator, with other common alternatives. We present supporting experimental data, detailed protocols for Western blot validation, and clear visual diagrams of the signaling pathway and experimental workflow.
Introduction to PKA Activation
Protein Kinase A (PKA) is a pivotal enzyme in cellular signaling, orchestrating a multitude of cellular processes including metabolism, gene expression, and cell proliferation.[1] The activation of PKA is initiated by the binding of the second messenger, cyclic adenosine monophosphate (cAMP), to the regulatory subunits of the inactive PKA holoenzyme.[1][2] This binding event induces a conformational change, leading to the dissociation of the active catalytic subunits.[1][2] These liberated catalytic subunits are then free to phosphorylate downstream substrate proteins on specific serine and threonine residues, triggering a cascade of cellular responses.[1][2]
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent, cell-permeable cAMP analog specifically designed for robust and targeted PKA activation in research settings.[2][3] Its chemical modifications, including a dichlorinated benzimidazole ring and a phosphorothioate group, confer high lipophilicity and resistance to degradation by phosphodiesterases (PDEs), ensuring sustained and effective PKA activation within intact cells.[2][3]
Comparison of PKA Activators
The selection of an appropriate PKA activator is critical and can significantly influence experimental outcomes. Below is a comparison of Sp-5,6-DCl-cBIMPS with other commonly used PKA activators.
| Activator | Mechanism of Action | Typical Working Concentration | Advantages | Limitations |
| Sp-5,6-DCl-cBIMPS | Direct PKA activator; cAMP analog.[2][3] | 0.5 - 100 µM[4][5] | Highly potent and specific for PKA over cGMP-dependent protein kinase (cGMP-PK).[4][6][7] Excellent cell membrane permeability due to high lipophilicity.[4] Resistant to hydrolysis by phosphodiesterases, leading to sustained PKA activation.[2][4] | Potential for off-target effects at very high concentrations. |
| 8-CPT-cAMP | Direct PKA activator; cAMP analog. | 10 - 100 µM[8] | Potent PKA activator. Good membrane permeability. | Activates both PKA and cGMP-PK.[6][9] Can also inhibit certain phosphodiesterases.[9] |
| Forskolin (+/- IBMX) | Indirect PKA activator. Forskolin directly activates adenylyl cyclase to increase intracellular cAMP levels.[8] IBMX is a phosphodiesterase (PDE) inhibitor that prevents cAMP degradation.[8] | Forskolin: 10-50 µM; IBMX: 100-500 µM[8] | Elevates endogenous cAMP levels, which can be more physiologically relevant. | Effect is dependent on the activity of adenylyl cyclase and PDEs in the specific cell type. Forskolin can have off-target effects. |
| Dibutyryl-cAMP (db-cAMP) | Direct PKA activator; cAMP analog.[10] | 100 µM - 1 mM[8] | Membrane permeable.[8] | Less potent than other cAMP analogs like Sp-8-CPT-cAMPS.[8] |
Validating PKA Activation by Western Blot
Western blot analysis is a fundamental technique to confirm PKA activation by detecting the phosphorylation of its downstream substrates. Key and well-established markers for PKA activity include the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157 and cAMP Response Element-Binding Protein (CREB) at Ser133.[11] An increase in the phosphorylation of these substrates upon treatment with a PKA activator provides direct evidence of its efficacy.
PKA Signaling Pathway Activated by Sp-5,6-DCl-cBIMPS
Caption: PKA signaling activated by Sp-5,6-DCl-cBIMPS.
Experimental Workflow for Western Blot Validation
Caption: Western blot workflow for PKA activation analysis.
Detailed Experimental Protocol
This protocol outlines the steps to assess PKA activation by measuring the phosphorylation of its substrates using Western blot analysis.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Treat cells with the desired concentration of Sp-5,6-DCl-cBIMPS or other PKA activators for the determined time (e.g., 15-30 minutes). Include an untreated vehicle control.
2. Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Carefully collect the supernatant containing the protein lysate.[8]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.[8] This ensures equal loading of protein for each sample during electrophoresis.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated PKA substrate (e.g., anti-phospho-VASP Ser157 or anti-phospho-CREB Ser133) overnight at 4°C with gentle agitation.[8] The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Wash the membrane again three times for 10-15 minutes each with TBST to remove unbound secondary antibody.[8]
6. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[8]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[8]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total VASP or total CREB) or a housekeeping protein (e.g., GAPDH or β-actin).[8]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[8] The level of PKA activation can be determined by the ratio of the phosphorylated protein to the total protein or the housekeeping protein.
Conclusion
Sp-5,6-DCl-cBIMPS is a highly effective and specific tool for the activation of PKA in cellular and biochemical assays.[2] Its enhanced cell permeability and resistance to degradation make it a superior choice for achieving sustained and targeted PKA activation compared to other cAMP analogs and indirect activators.[2][4] By following the detailed Western blot protocol provided in this guide, researchers can reliably validate the activity of Sp-5,6-DCl-cBIMPS and other activators, ensuring the accuracy and reproducibility of their findings in the study of PKA-mediated signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 5,6-DM-cBIMP and Other PDE2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase 2 (PDE2) activator 5,6-Dimethyl-cBiMP (5,6-DM-cBIMP) with other activators. The focus is on experimental data regarding their efficacy in activating PDE2, a key enzyme in cyclic nucleotide signaling. This document includes quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to PDE2 and its Activation
Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] A unique feature of PDE2 is its allosteric activation by cGMP. The binding of cGMP to the GAF-B domain of PDE2 induces a conformational change that significantly increases the enzyme's hydrolytic activity towards cAMP.[2][3][4] This positions PDE2 as a critical integrator of the cGMP and cAMP signaling pathways, playing a crucial role in various physiological processes, including cardiovascular function and neuronal signaling.[5][6][7]
The development of synthetic activators of PDE2, such as 5,6-DM-cBIMP, provides valuable tools for studying the physiological and pathological roles of this enzyme.[8]
Quantitative Comparison of PDE2 Activators
The primary synthetic activators of PDE2 that have been characterized are cGMP analogs. The most potent among these are 5,6-DM-cBIMP and its close analog, 5,6-DCl-cBIMP. The following table summarizes the quantitative data on the activation of PDE2 by these compounds compared to the natural activator, cGMP. The data is derived from studies on recombinant human PDE2A.
| Activator | Fold Activation (approx.) | EC50 (approx.) | Substrate | Reference |
| 5,6-DM-cBIMP | ~40-fold | ~1 µM | cAMP (<10 µM) | [8][9] |
| 5,6-DCl-cBIMP | ~40-fold | ~1 µM | cAMP (<10 µM) | [8][9] |
| cGMP | ~40-fold | ~1 µM | cAMP (<10 µM) | [8] |
Key Findings:
-
Both 5,6-DM-cBIMP and 5,6-DCl-cBIMP are highly effective activators of PDE2, achieving a similar maximal activation (~40-fold) as the endogenous activator cGMP.[8][9]
-
The potency of these synthetic activators, as indicated by their half-maximal effective concentration (EC50), is also comparable to that of cGMP, approximately 1 µM when cAMP is the substrate at concentrations below 10 µM.[8]
-
A key advantage of 5,6-DM-cBIMP and 5,6-DCl-cBIMP is their lower affinity for the catalytic domain of PDE2 compared to cGMP. This means that at higher concentrations, they are less likely to act as competitive inhibitors of cAMP hydrolysis, allowing for a more focused study of GAF domain-mediated activation.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PDE2 activators.
PDE2 Enzymatic Activity Assay (Radioactive Method)
This protocol is a standard method for determining the hydrolytic activity of PDE2.
Objective: To measure the rate of cAMP or cGMP hydrolysis by PDE2 in the presence and absence of activators.
Materials:
-
Recombinant human PDE2A
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Unlabeled cAMP or cGMP
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[10]
-
Activators: 5,6-DM-cBIMP, 5,6-DCl-cBIMP, cGMP
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain PDE Assay Buffer, a fixed concentration of [³H]-cAMP or [³H]-cGMP, and varying concentrations of the activator.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of recombinant PDE2A to the reaction mixture.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20-30%.
-
Reaction Termination: Stop the reaction by boiling the tubes for 1 minute, followed by cooling on ice.
-
Nucleotidase Treatment: Add snake venom nucleotidase to each tube and incubate for a further 10 minutes at 30°C. This step converts the product of the PDE reaction (5'-AMP or 5'-GMP) to the corresponding nucleoside (adenosine or guanosine).
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The negatively charged, unhydrolyzed substrate will bind to the resin, while the uncharged nucleoside product will pass through.
-
Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity in the eluate is directly proportional to the amount of hydrolyzed substrate.[11][12]
Fluorescence Resonance Energy Transfer (FRET) Assay for GAF Domain Binding
This assay is used to assess the direct binding of activators to the GAF domains of PDE2, often as an initial high-throughput screening method.[8][13]
Objective: To measure the binding affinity of activators to the isolated GAF domains of PDE2.
Materials:
-
FRET-based biosensor construct: Tandem GAF domains of PDE2A flanked by a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore.
-
Expression system (e.g., HEK293 cells) for the biosensor.
-
Cell lysis buffer.
-
Activators: 5,6-DM-cBIMP, 5,6-DCl-cBIMP, cGMP.
-
Fluorometer capable of measuring FRET.
Procedure:
-
Biosensor Expression: Transfect HEK293 cells with the FRET biosensor construct and allow for protein expression.
-
Cell Lysis: Harvest the cells and prepare a cytosolic fraction containing the FRET biosensor.
-
FRET Measurement: In a microplate format, add varying concentrations of the activators to the cytosolic fraction.
-
Data Acquisition: Measure the FRET signal by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores. An increase in FRET indicates a conformational change in the biosensor upon ligand binding.
-
Data Analysis: Calculate the change in the FRET ratio (acceptor emission / donor emission) as a function of activator concentration to determine the binding affinity (EC50).[14][15][16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: PDE2 Signaling Pathway. This diagram illustrates the central role of PDE2 in the crosstalk between cGMP and cAMP signaling pathways.
Caption: Workflow for a Radioactive PDE2 Enzymatic Assay.
Caption: Workflow for a FRET-Based PDE2 GAF Domain Binding Assay.
Conclusion
5,6-DM-cBIMP and its analog 5,6-DCl-cBIMP are potent and effective synthetic activators of PDE2. Their efficacy in stimulating the cAMP-hydrolyzing activity of PDE2 is comparable to that of the endogenous activator, cGMP. A key advantage of these synthetic compounds is their reduced affinity for the catalytic site, which minimizes competitive inhibition at higher concentrations and makes them valuable tools for specifically investigating the allosteric regulation of PDE2 via its GAF domains. The experimental protocols provided herein offer robust methods for quantifying PDE2 activity and activator potency. Understanding the comparative efficacy of these activators is crucial for researchers studying the intricate roles of PDE2 in health and disease and for the development of novel therapeutic strategies targeting cyclic nucleotide signaling pathways.
References
- 1. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The two GAF domains in phosphodiesterase 2A have distinct roles in dimerization and in cGMP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism for the allosteric regulation of phosphodiesterase 2A deduced from the X-ray structure of a near full-length construct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cGMP-induced PDE2 stimulation as a novel antiarrhythmic strategy – ScienceOpen [scienceopen.com]
- 8. Activation of PDE2 and PDE5 by specific GAF ligands: delayed activation of PDE5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of PDE2 and PDE5 by specific GAF ligands: delayed activation of PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence resonance energy transfer detection methods: Sensitized emission and acceptor bleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt | Springer Nature Experiments [experiments.springernature.com]
- 17. Automated Image Analysis of FRET Signals for Subcellular cAMP Quantification | Springer Nature Experiments [experiments.springernature.com]
Unlocking Chemotherapy's Potential: A Comparative Guide to cBIMP's Efficacy Across Cancer Cell Lines
For researchers, scientists, and professionals in drug development, enhancing the efficacy of chemotherapy is a critical goal. The emergence of multidrug resistance in cancer cells often limits the success of these treatments. This guide provides an objective comparison of the experimental findings on cBIMP (I-CBP112), a CBP/p300 bromodomain inhibitor, and its ability to sensitize different cancer cell lines to standard chemotherapy drugs. The data presented is based on a key study in the field, offering a side-by-side look at its performance and the underlying mechanisms.
The core of this guide is the cross-validation of this compound's effects in various cancer cell types, demonstrating its potential to overcome resistance to chemotherapy. By inhibiting the CBP/p300 bromodomains, I-CBP112 has been shown to decrease the expression of key ABC transporters responsible for drug efflux, thereby increasing intracellular drug accumulation and potentiating the cytotoxic effects of chemotherapeutics.[1]
Comparative Performance of this compound in Sensitizing Cancer Cells to Chemotherapy
The efficacy of I-CBP112 in enhancing the cytotoxic effects of various chemotherapy agents was evaluated in A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines. The data below summarizes the fold-decrease in the half-maximal inhibitory concentration (IC50) of these drugs when used in combination with I-CBP112, indicating a significant potentiation of their anti-cancer activity.[1]
| Chemotherapeutic Agent | Fold-Decrease in IC50 in A549 Cells[1] | Fold-Decrease in IC50 in HepG2 Cells[1] |
| Cisplatin | 78.2 | 6.7 |
| Doxorubicin | 62.7 | 11.0 |
| Daunorubicin | 53.2 | 21.4 |
| Etoposide | 28.9 | 23.1 |
| Bleomycin | 14.0 | 6.1 |
| Paclitaxel | 11.3 | 2.3 |
| Methotrexate | Not Specified | 8.4 |
Understanding the Mechanism: The this compound Signaling Pathway
I-CBP112 functions as a competitive inhibitor of the CBP/p300 bromodomains.[2] These proteins are crucial transcriptional co-activators involved in various signaling pathways that regulate gene expression, including those responsible for cell proliferation and drug resistance.[3] By binding to the bromodomains of CBP/p300, I-CBP112 disrupts their function, leading to a downstream decrease in the transcription of ABC transporter genes.[1] This ultimately results in reduced drug efflux from the cancer cells and increased sensitivity to chemotherapeutic agents.
Experimental Protocols
The following section details the methodologies used in the key experiments to determine the effects of I-CBP112 on cancer cell lines.
Cell Culture and Treatment
-
Cell Lines:
-
A549 (non-small cell lung epithelial cancer)
-
HepG2 (hepatocyte carcinoma)
-
MDA-MB-231 (triple-negative breast cancer)[1]
-
-
Culture Conditions:
-
MDA-MB-231 cells were initially cultured in F15 medium with 15% FBS and penicillin/streptomycin, later adapted to DMEM with 10% FBS and penicillin/streptomycin in a 5% CO2 environment.[1]
-
-
I-CBP112 Pre-incubation:
-
Cells were pre-incubated with I-CBP112 for 48 hours before the addition of chemotherapeutic drugs for IC50 determination.[1] For other analyses, I-CBP112 was added 72 hours prior to analysis or treatment with anticancer drugs, which were then administered for another 4–48 hours depending on the specific test.[1]
-
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) for each chemotherapeutic agent, both alone and in combination with I-CBP112, was determined to quantify the potentiation effect.
Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Gene Expression
To investigate the molecular mechanism behind the increased drug sensitivity, the mRNA levels of key ABC transporter genes were quantified using qRT-PCR.
-
RNA Extraction: Total RNA was isolated from the cancer cell lines after treatment with I-CBP112.
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The relative expression levels of ABC transporter genes (e.g., ABCB1) were quantified using a real-time PCR system. The expression levels were normalized to a housekeeping gene.
-
Data Analysis: The fold change in gene expression in I-CBP112-treated cells was calculated relative to untreated control cells.
This guide provides a comprehensive overview of the cross-validation of this compound's experimental findings, highlighting its potential as a chemosensitizing agent in different cancer cell lines. The provided data and protocols offer a valuable resource for researchers and drug development professionals exploring novel strategies to combat multidrug resistance in cancer.
References
A Comparative Analysis of cBIMP Analogs in cAMP Signaling: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of cyclic adenosine monophosphate (cAMP) analogs, with a special focus on the highly selective Protein Kinase A (PKA) activator, Sp-5,6-DCl-cBIMPS. This document provides a comprehensive overview of its performance against other common cAMP analogs, supported by experimental data, detailed methodologies, and visual representations of the pertinent signaling pathways.
Cyclic AMP is a critical second messenger that mediates a vast array of physiological processes through its primary effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). The development of synthetic cAMP analogs has been instrumental in dissecting the distinct roles of these two pathways. Among these, Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), a cBIMP analog, has emerged as a powerful tool due to its high potency, specificity for PKA, and excellent cell permeability.[1][2]
Comparative Performance of cAMP Analogs
The selection of a suitable cAMP analog is contingent on its biochemical and cellular properties, including its activation constant (Ka) or half-maximal effective concentration (EC50) for its target, its selectivity for PKA versus Epac, and its resistance to degradation by phosphodiesterases (PDEs).
Quantitative Comparison of PKA Activators
The following table summarizes the quantitative data for Sp-5,6-DCl-cBIMPS and other commonly used PKA activators. Sp-5,6-DCl-cBIMPS distinguishes itself with its high potency and remarkable specificity for PKA over the cGMP-dependent protein kinase (PKG).[1]
| Analog | Potency (Ka for PKA) | Specificity (PKA vs. PKG) | Key Characteristics |
| Sp-5,6-DCl-cBIMPS | ~30 nM | High (Ka for PKG is ~10 µM) | High lipophilicity, resistant to PDE hydrolysis.[1][3] |
| 8-Bromo-cAMP | ~50 nM | Moderate | Well-characterized, cell-permeable.[4] |
| 8-pCPT-cAMP | High (specific Ka not readily available in single comparative studies) | Low (activates both PKA and PKG) | Potent activator, but lacks specificity.[1][4] |
| Dibutyryl-cAMP (Bucladesine) | Moderate (acts as a pro-drug) | Moderate | Cell-permeable, but also inhibits PDEs.[2] |
Quantitative Comparison of Epac Activators
While Sp-5,6-DCl-cBIMPS shows negligible activity towards Epac, other analogs have been developed to specifically target this pathway. The table below highlights key Epac activators.
| Analog | Potency (EC50 for Epac1) | Selectivity (Epac vs. PKA) | Key Characteristics |
| 8-pCPT-2'-O-Me-cAMP | 2.2 µM | High | Weak activator of PKA.[5] |
| cAMP | 30 µM | None | Endogenous activator of both PKA and Epac.[5] |
| N6-Phe-cAMP | Not a primary Epac activator | High for PKA | Primarily used as a PKA-selective activator.[6] |
Signaling Pathways in Focus
The canonical cAMP signaling cascade involves the activation of either PKA or Epac, leading to distinct downstream cellular responses.
Caption: The cAMP signaling pathway, highlighting the distinct activation of PKA and Epac.
Experimental Protocols
Accurate and reproducible experimental design is paramount when comparing the efficacy of cAMP analogs. Below are detailed protocols for key assays.
In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of PKA by quantifying the phosphorylation of a specific substrate.
Caption: Workflow for an in vitro PKA kinase activity assay using a radioactive label.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a PKA substrate peptide (e.g., Kemptide), and serial dilutions of the this compound or other cAMP analog.
-
Enzyme Addition: Initiate the reaction by adding purified PKA enzyme to the mixture.
-
Phosphorylation: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper to remove unincorporated radiolabeled ATP.
-
Quantification: Quantify the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the PKA activity against the analog concentration to determine the activation constant (Ka) or EC50.
Cellular PKA Activation Assay (Western Blot for Phospho-VASP)
This assay assesses PKA activation in intact cells by measuring the phosphorylation of a downstream target, Vasodilator-Stimulated Phosphoprotein (VASP).
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., human platelets or other suitable cell lines) with varying concentrations of the this compound or cAMP analog for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated VASP (pVASP) and total VASP.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the pVASP signal to the total VASP signal to determine the fold-change in phosphorylation relative to the untreated control.
Cellular Epac Activation Assay (Rap1 Activation Assay)
This assay measures the activation of Epac by quantifying the amount of GTP-bound Rap1, a downstream effector of Epac.
Methodology:
-
Cell Treatment: Treat cells with the desired cAMP analog.
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of small GTPases.
-
Pull-down Assay: Incubate the cell lysates with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS (which specifically binds to GTP-bound Rap1) coupled to glutathione-sepharose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze them by Western blotting using an anti-Rap1 antibody.
-
Analysis: The amount of Rap1 pulled down is indicative of the level of Epac activation.
Structure-Activity Relationship of this compound Analogs
The chemical structure of this compound analogs is crucial for their potency and selectivity. The 5,6-dichlorobenzimidazole moiety in Sp-5,6-DCl-cBIMPS significantly enhances its lipophilicity, facilitating its passage across cell membranes.[1] The phosphorothioate modification at the cyclic phosphate group confers resistance to hydrolysis by PDEs, leading to a more sustained activation of PKA.[1][3] Variations in the substituents on the benzimidazole ring can modulate the analog's affinity and selectivity for PKA isozymes.[7][8][9]
Conclusion
The this compound analog, Sp-5,6-DCl-cBIMPS, represents a highly valuable tool for the specific investigation of PKA-mediated signaling pathways. Its superior potency, selectivity, and metabolic stability offer clear advantages over many traditional cAMP analogs. For studies aiming to dissect the distinct roles of PKA and Epac, the combined use of Sp-5,6-DCl-cBIMPS and an Epac-selective activator like 8-pCPT-2'-O-Me-cAMP provides a powerful experimental strategy. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the rational selection and effective utilization of these critical research tools.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Sp-5,6-DCl-cBIMPS for Protein Kinase A (PKA)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) has emerged as a potent and highly specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2] Its unique chemical structure, featuring a dichlorinated benzimidazole ring, offers significant advantages over traditional cAMP analogs, including increased lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs).[1][3] This guide provides an objective comparison of Sp-5,6-DCl-cBIMPS with other common PKA activators, supported by experimental data and detailed protocols to validate its specificity.
Comparative Analysis of PKA Activators
The selection of an appropriate PKA activator is critical for the accurate interpretation of experimental results. The following table summarizes the key characteristics of Sp-5,6-DCl-cBIMPS in comparison to other widely used PKA activators.
| Feature | Sp-5,6-DCl-cBIMPS | 8-pCPT-cAMP | 8-Bromo-cAMP | Dibutyryl-cAMP (db-cAMP) | Forskolin |
| Mechanism of Action | Direct PKA activator; cAMP analog[4] | Direct PKA activator; cAMP analog[5] | Direct PKA activator; cAMP analog[5] | Direct PKA activator; cAMP analog[6] | Indirect PKA activator; Adenylyl Cyclase activator[5] |
| Potency (PKA Activation) | High[1][2] | Potent[5] | Ka = 0.05 µM[5] | Less potent than other analogs[6] | EC50 varies widely (nM to µM range)[5] |
| Specificity for PKA | Highly specific for PKA over PKG.[1][7] No direct evidence of Epac activation.[7] | Activates both PKA and PKG[5] | Activates PKA[5] | Can have non-specific effects[1] | Effect is not specific to a particular PKA isoform[5] |
| Cell Permeability | High due to high lipophilicity[1][3] | Good[6] | Cell-permeable[5] | Membrane permeable[6] | Cell-permeable |
| Resistance to PDEs | High[1][3] | Can inhibit certain PDEs[5] | Moderate resistance | High (also acts as a PDE inhibitor)[1] | Not applicable |
| Primary Advantages | High potency, high specificity for PKA, and metabolic stability.[1] | Potent activator.[5] | Well-characterized and commercially available.[1] | Historically widely used and cell-permeable.[1] | Elevates endogenous cAMP levels, which can be more physiologically relevant.[6] |
| Primary Disadvantages | A newer compound with potentially less available literature compared to others.[1] | Lack of specificity between PKA and PKG.[1] | Can have non-specific effects.[1] | Can have off-target effects and may not be a direct PKA activator in all contexts.[1] | Effect is dependent on adenylyl cyclase and PDE activity in the cell type; can have off-target effects.[6] |
Quantitative Data: Specificity of Sp-5,6-DCl-cBIMPS
The superior specificity of Sp-5,6-DCl-cBIMPS for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (PKG), is a key advantage for dissecting cAMP-specific signaling pathways. While direct binding or activation of Exchange Protein Directly Activated by cAMP (Epac) by Sp-5,6-DCl-cBIMPS has not been demonstrated in the reviewed literature, its high selectivity for PKA makes it a valuable tool to differentiate PKA-mediated events from those triggered by Epac.[7]
| Parameter | Kinase | Value | Cell/System Type |
| Activation Constant (Ka) | PKA | Potent (Specific Ka not readily available in cited literature) | Purified PKA |
| Activation Constant (Ka) | PKG | Not activated | Purified PKG |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: PKA signaling pathway activated by extracellular ligands or directly by Sp-5,6-DCl-cBIMPS.
Caption: Experimental workflow for Western blot analysis of PKA substrate phosphorylation.
Experimental Protocols
To validate the specificity and efficacy of Sp-5,6-DCl-cBIMPS, the following key experimental protocols are recommended.
In Vitro PKA Kinase Activity Assay
This assay directly measures the ability of Sp-5,6-DCl-cBIMPS to activate purified PKA.
Principle: This protocol describes a non-radioactive, ELISA-based or luminescence-based method to measure PKA activity. The assay quantifies the amount of phosphorylated substrate or ADP produced, which is proportional to PKA activity.
Materials:
-
Purified PKA holoenzyme or catalytic subunit
-
Sp-5,6-DCl-cBIMPS
-
PKA Kinase Activity Assay Kit (e.g., colorimetric, fluorescent, or luminescent)
-
PKA-specific peptide substrate (e.g., Kemptide, LRRASLG)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5]
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Sp-5,6-DCl-cBIMPS in DMSO.
-
Prepare serial dilutions of Sp-5,6-DCl-cBIMPS in Kinase Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).[3]
-
Dilute the purified PKA enzyme and prepare the PKA substrate and ATP solutions according to the assay kit manufacturer's instructions.
-
-
Kinase Reaction:
-
In a microplate, add the diluted PKA enzyme to each well.
-
Add the different concentrations of Sp-5,6-DCl-cBIMPS or other activators to the respective wells. Include a no-activator control.
-
Initiate the kinase reaction by adding the PKA substrate and ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-90 minutes).[3]
-
-
Detection:
-
Stop the reaction and proceed with the detection method as per the manufacturer's protocol (e.g., adding a stop solution, developing a colorimetric signal, or measuring luminescence).
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Plot the signal against the log of the Sp-5,6-DCl-cBIMPS concentration to determine the EC₅₀ or Ka value.[1]
-
Western Blot Analysis of Downstream PKA Targets
This method assesses PKA activation in intact cells by detecting the phosphorylation of a known downstream PKA substrate, such as CREB (cAMP response element-binding protein) at Serine 133 or VASP (vasodilator-stimulated phosphoprotein).[3][6]
Materials:
-
Cell line of interest
-
Sp-5,6-DCl-cBIMPS and other PKA activators
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PKA substrate (e.g., anti-phospho-CREB (Ser133)) and anti-total-PKA substrate (e.g., anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of Sp-5,6-DCl-cBIMPS or other activators for a specified time. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal to account for any variations in protein loading.
-
Express the results as a fold change in phosphorylation relative to the untreated control.[6]
-
By employing these comparative analyses and experimental protocols, researchers can confidently validate the high specificity of Sp-5,6-DCl-cBIMPS for PKA, thereby enabling more precise and reliable investigations into cAMP-mediated signaling pathways.
References
A Comparative Analysis of 5,6-DM-cBIMP and cGMP in the Allosteric Activation of Phosphodiesterase 2
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between activators and their target enzymes is paramount. This guide provides a detailed comparison of the synthetic ligand 5,6-dimethyl-cBIMP (5,6-DM-cBIMP) and the endogenous second messenger guanosine 3',5'-cyclic monophosphate (cGMP) in their activation of phosphodiesterase 2 (PDE2), a key enzyme in cyclic nucleotide signaling.
Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cGMP.[1] A unique characteristic of PDE2 is its allosteric activation by cGMP, which binds to the GAF-B domain of the enzyme, leading to a conformational change that enhances its catalytic activity.[2][3] This mechanism allows for a crosstalk between the cGMP and cAMP signaling pathways, where elevated cGMP levels can lead to increased hydrolysis of cAMP.[4][5] The synthetic compound 5,6-DM-cBIMP has been identified as a potent activator of PDE2, acting as an agonist at the same GAF-B domain.[6][7] This guide delves into the quantitative comparison of these two activators, provides detailed experimental protocols for assessing PDE2 activation, and illustrates the underlying signaling pathways.
Quantitative Comparison of PDE2 Activation
Experimental data from studies on HEK cells overexpressing PDE2 reveal that both 5,6-DM-cBIMP and cGMP are highly effective in activating the enzyme. The following table summarizes the key quantitative parameters of their activation profiles.
| Activator | Substrate | Maximal Activation (Fold Increase) | EC50 |
| 5,6-DM-cBIMP | cAMP | ~40-fold | ~1 µM |
| cGMP | cAMP | ~40-fold | ~1 µM |
Data sourced from Jäger et al., 2010.[6]
The data clearly indicates that 5,6-DM-cBIMP is a potent synthetic activator of PDE2, mirroring the activation potential of the natural ligand, cGMP, in terms of both efficacy (maximal activation) and potency (EC50).[6] Of note, the activation of PDE2 by cGMP exhibits a biphasic behavior at higher concentrations, where it begins to compete with the substrate (cAMP) at the catalytic domain, leading to a decrease in the observed activation.[6]
Signaling Pathway of PDE2 Activation
The activation of PDE2 by both cGMP and 5,6-DM-cBIMP occurs through their binding to the allosteric GAF-B domain, which is distinct from the catalytic domain where substrate hydrolysis takes place. This binding event induces a conformational change in the PDE2 enzyme, thereby increasing its hydrolytic activity towards both cAMP and cGMP.
Experimental Protocols
The following provides a detailed methodology for a PDE2 activity assay, based on protocols described in the literature.[2][6][8][9] This assay is designed to quantify the hydrolytic activity of PDE2 in the presence of various concentrations of activators like 5,6-DM-cBIMP or cGMP.
Objective:
To determine the concentration-dependent activation of PDE2 by 5,6-DM-cBIMP and cGMP by measuring the hydrolysis of a radioactive substrate ([³H]-cAMP or [³H]-cGMP).
Materials:
-
HEK293 cells overexpressing PDE2
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Unlabeled cAMP or cGMP (for standard curves and as substrate)
-
5,6-DM-cBIMP
-
cGMP
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Scintillation counter
Experimental Workflow:
Detailed Procedure:
-
Preparation of Cell Lysate:
-
Culture HEK293 cells overexpressing PDE2 to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in cell lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) containing the PDE2 enzyme. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare serial dilutions of 5,6-DM-cBIMP and cGMP in the assay buffer.
-
In microcentrifuge tubes, add the assay buffer, a fixed concentration of [³H]-cAMP or [³H]-cGMP (typically below the Km of the enzyme), and the desired concentration of the activator. Include a control with no activator.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small amount of the cell lysate to each tube. The final reaction volume is typically 100-200 µL.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 5-10 minutes) during which the reaction is linear.
-
-
Reaction Termination and Product Conversion:
-
Stop the reaction by placing the tubes in a boiling water bath for 1-2 minutes.
-
Cool the tubes on ice.
-
Add snake venom nucleotidase to each tube and incubate at 30°C for 30 minutes to convert the [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.
-
-
Separation and Quantification:
-
Add a slurry of anion-exchange resin to each tube to bind the negatively charged, unreacted [³H]-cAMP or [³H]-cGMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer a portion of the supernatant, which contains the neutral [³H]-adenosine or [³H]-guanosine, to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed in each reaction.
-
Plot the PDE2 activity (e.g., pmol/min/mg protein) against the logarithm of the activator concentration.
-
Determine the EC50 value and the maximal activation from the resulting dose-response curve.
-
Conclusion
Both 5,6-DM-cBIMP and cGMP are potent allosteric activators of PDE2, exhibiting similar efficacy and potency in enhancing the enzyme's hydrolytic activity. This makes 5,6-DM-cBIMP a valuable tool for researchers studying the physiological and pathological roles of PDE2 activation. The detailed experimental protocol provided in this guide offers a robust framework for quantitatively assessing the effects of these and other potential modulators of PDE2 activity. A thorough understanding of these interactions is crucial for the development of novel therapeutic strategies targeting the intricate cyclic nucleotide signaling network.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of PDE2 and PDE5 by specific GAF ligands: delayed activation of PDE5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of PDE2 and PDE5 by specific GAF ligands: delayed activation of PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Superiority of cBIMP: A Comparative Guide to a Novel PKA Activator
For researchers, scientists, and drug development professionals navigating the intricate world of cellular signaling, the choice of a potent and specific Protein Kinase A (PKA) activator is paramount. This guide provides a comprehensive comparison of the novel cyclic adenosine monophosphate (cAMP) analog, cBIMP (specifically Sp-5,6-DCl-cBIMPS), against traditional cAMP analogs, supported by experimental data and detailed methodologies.
At the forefront of PKA activation, Sp-5,6-DCl-cBIMPS (a potent this compound analog) distinguishes itself through its high potency, specificity, and metabolic stability, offering significant advantages over conventional cAMP analogs such as 8-pCPT-cAMP, 8-Bromo-cAMP, and Dibutyryl-cAMP.[1] These advantages stem from its unique chemical structure, which includes a dichlorinated benzimidazole ring, enhancing its lipophilicity and resistance to degradation by phosphodiesterases (PDEs).[1] This resistance ensures a more sustained activation of PKA in cellular assays.[1]
Quantitative Performance Metrics: A Head-to-Head Comparison
The efficacy of a PKA activator is determined by several key parameters, including its binding affinity (Ka), the concentration required for half-maximal activation (EC50), and its ability to permeate the cell membrane (lipophilicity). The following tables summarize the quantitative data for this compound and traditional cAMP analogs.
| Compound | PKA Activation (Ka) | Mechanism of Action | Primary Advantages |
| Sp-5,6-DCl-cBIMPS | 0.05 µM - 0.12 µM[2][3] | Direct PKA activator; cAMP analog.[1] | High potency and specificity for PKA, metabolic stability.[1] |
| 8-pCPT-cAMP | Potent (Specific Ka not readily available)[2] | Directly binds to the regulatory subunits of PKA.[2] | Potent activator.[1] |
| 8-Bromo-cAMP | 0.05 µM - 0.09 µM[2][3] | Directly binds to the regulatory subunits of PKA.[2] | Well-characterized, commercially available.[1] |
| Dibutyryl-cAMP | Not explicitly reported; acts as a pro-drug.[4] | Cell-permeable; metabolized to cAMP to activate PKA. Also a PDE inhibitor.[4] | Cell-permeable, widely used historically.[1] |
| Compound | Lipophilicity (log Kw) | Cell Permeability | Key Findings |
| Sp-5,6-DCl-cBIMPS | 2.99[3] | High | Higher lipophilicity correlates with better cell permeability, requiring lower concentrations for cellular effects.[3] |
| 8-Bromo-cAMP | 1.35[3] | Moderate | Modest membrane permeability leads to relatively low intracellular concentrations.[3][5] |
Delving into the Signaling Pathways
The canonical cAMP/PKA signaling pathway is initiated when an extracellular signal activates adenylyl cyclase, leading to the production of cAMP.[6][7] cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which phosphorylate downstream targets.[6][8] Both this compound and traditional cAMP analogs bypass the initial steps by directly activating PKA.
Experimental Protocols: Validating PKA Activation
To empirically assess the advantages of this compound, several key experiments can be performed. The following are detailed methodologies for comparing PKA activation by different cAMP analogs.
In Vitro PKA Kinase Assay
This assay directly measures the ability of compounds to activate purified PKA, leading to the phosphorylation of a specific substrate.
Materials:
-
Purified PKA holoenzyme
-
PKA activator of interest (this compound, 8-Br-cAMP, etc.)
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled or with a fluorescent tag)
-
Kinase buffer
-
Stop solution
-
Phosphocellulose paper or other detection system
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified PKA, and the substrate peptide.
-
Add varying concentrations of the PKA activator to different reaction tubes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution or spotting the mixture onto phosphocellulose paper.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP).
-
Plot the PKA activity against the concentration of each compound to determine the EC₅₀ value.[4]
Western Blot Analysis of CREB Phosphorylation
This cell-based assay assesses PKA activation by detecting the phosphorylation of a known downstream substrate, such as CREB (cAMP response element-binding protein), in intact cells.[2][9]
Materials:
-
Cell line of interest
-
PKA activator of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with different concentrations of the PKA activators for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated CREB signal to the total CREB signal.[9]
Conclusion: The this compound Advantage
The experimental data and methodologies presented clearly demonstrate the advantages of this compound (Sp-5,6-DCl-cBIMPS) over traditional cAMP analogs. Its high potency, specificity, and resistance to degradation make it a superior tool for the precise and sustained activation of PKA in a variety of research applications. For scientists and drug development professionals seeking to dissect the complexities of cAMP/PKA signaling, this compound offers a more reliable and effective solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Metabolic Stability of cBIMP Derivatives: A Guide for Researchers
In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, duration of action, and potential for therapeutic success. This guide provides a comparative analysis of the metabolic stability of derivatives of cyclic 1-β-D-ribofuranosylbenzimidazole 3',5'-monophosphate (cBIMP), a noteworthy cyclic nucleotide analog. This document summarizes available data on the resistance of these derivatives to enzymatic hydrolysis, details the experimental protocols for assessing metabolic stability, and visualizes key experimental and signaling pathways.
Data on Metabolic Stability
The metabolic stability of this compound derivatives is primarily determined by their susceptibility to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). Modifications to the this compound structure can significantly alter this susceptibility. Below is a summary of the metabolic stability of selected this compound derivatives based on available literature.
| Derivative Name | Structural Modification | Metabolizing Enzyme | Metabolic Stability |
| 2-trifluoromethyl-cBIMP | Trifluoromethyl group at the 2-position of the benzimidazole ring | Cyclic Phosphodiesterase (cPDE) | Resistant to hydrolysis[1] |
| Rp-phosphorothioate-cBIMP (Rp-cBIMPS) | Substitution of a non-bridging oxygen with sulfur in the phosphate group (Rp isomer) | Cyclic Phosphodiesterase (cPDE) | Resistant to hydrolysis[1] |
| Sp-phosphorothioate-cBIMP (Sp-cBIMPS) | Substitution of a non-bridging oxygen with sulfur in the phosphate group (Sp isomer) | Cyclic Phosphodiesterase (cPDE) | Slow hydrolysis[1] |
| 5,6-dichloro-cBIMP | Chloro groups at the 5- and 6-positions of the benzimidazole ring | Cyclic Phosphodiesterase (cPDE) | Susceptible to hydrolysis |
| Sp-5,6-dichloro-cBIMPS | Dichloro substitution and a phosphorothioate modification (Sp isomer) | Cyclic Phosphodiesterase (cPDE) | Resistant to hydrolysis[1] |
| 5,6-difluoro-cBIMP | Fluoro groups at the 5- and 6-positions of the benzimidazole ring | Cyclic Phosphodiesterase (cPDE) | Susceptible to hydrolysis |
| 5,6-dimethyl-cBIMP | Methyl groups at the 5- and 6-positions of the benzimidazole ring | Cyclic Phosphodiesterase (cPDE) | Susceptible to hydrolysis |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the metabolic stability of this compound derivatives.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the susceptibility of this compound derivatives to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Materials:
-
Test this compound derivative
-
Pooled human, rat, or mouse liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test this compound derivative (final concentration 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a threefold volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Cyclic Phosphodiesterase (cPDE) Hydrolysis Assay
Objective: To directly measure the rate of hydrolysis of this compound derivatives by specific or mixed phosphodiesterase enzymes.
Materials:
-
Test this compound derivative
-
Purified cPDE enzyme (e.g., from bovine brain or recombinant sources)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
Quenching solution (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a reaction mixture containing the cPDE enzyme in the assay buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test this compound derivative to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding the quenching solution.
-
Neutralize the samples if necessary.
-
Analyze the samples by HPLC to separate and quantify the parent this compound derivative and its hydrolyzed product.
-
Determine the rate of hydrolysis from the decrease in the parent compound concentration or the increase in the product concentration over time.
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental workflow and the biological context of this compound derivatives, the following diagrams are provided.
In Vitro Metabolic Stability Assay Workflow
This compound derivatives often exert their biological effects by modulating intracellular signaling pathways, primarily through the activation of cAMP-dependent protein kinase (PKA).
This compound Derivative-Mediated PKA Signaling Pathway
References
Unraveling the Platelet Inhibitory Landscape: A Comparative Analysis of Antiplatelet Agents
For Immediate Release
[City, State] – [Date] – In the intricate world of hemostasis and thrombosis, the quest for effective antiplatelet therapies remains a cornerstone of cardiovascular research. This guide offers a comprehensive comparison of established platelet aggregation inhibitors, providing researchers, scientists, and drug development professionals with a detailed analysis of their mechanisms of action and experimental validation. While this guide focuses on well-documented agents, it is important to note that a thorough search of scientific literature and databases did not yield specific information on a compound referred to as "cBIMP" and its inhibitory effect on platelet aggregation. The following sections will delve into the known pathways of platelet inhibition and the methodologies used to validate them, using established drugs as benchmarks.
Mechanisms of Platelet Aggregation Inhibition: A Comparative Overview
Platelet aggregation is a complex process involving multiple signaling pathways that can be targeted to prevent thrombus formation. The most well-understood antiplatelet agents, aspirin and clopidogrel, exert their effects through distinct mechanisms.
Aspirin: A cornerstone of antiplatelet therapy, aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme. This action blocks the production of thromboxane A2 (TXA2), a potent platelet agonist, for the entire lifespan of the platelet.
Clopidogrel: This widely used thienopyridine is a prodrug that is metabolized into its active form in the liver. Its active metabolite irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface. By inhibiting this receptor, clopidogrel prevents ADP-mediated platelet activation and aggregation.
The table below summarizes the key characteristics of these established antiplatelet agents.
| Feature | Aspirin | Clopidogrel |
| Target | Cyclooxygenase-1 (COX-1) | P2Y12 ADP Receptor |
| Mechanism | Irreversible inhibition of TXA2 synthesis | Irreversible antagonism of ADP binding |
| Activation | Direct-acting | Prodrug requiring hepatic metabolism |
| Onset of Action | Rapid (within minutes) | Slower (requires metabolic activation) |
| Duration of Effect | Lifespan of the platelet (7-10 days) | Lifespan of the platelet (7-10 days) |
Experimental Validation of Platelet Inhibition
The efficacy of antiplatelet agents is validated through a series of in vitro and in vivo experiments. These assays are crucial for determining the potency and mechanism of action of novel compounds.
In Vitro Platelet Aggregometry
Light transmission aggregometry (LTA) is the gold standard for assessing platelet aggregation in vitro. This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist (e.g., ADP, collagen, arachidonic acid).
Experimental Protocol: Light Transmission Aggregometry
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette and warmed to 37°C. A baseline reading is established before adding a platelet agonist. The change in light transmission, indicating platelet aggregation, is recorded over time.
-
Inhibitor Testing: To test the effect of an inhibitor, it is pre-incubated with the PRP for a specific duration before the addition of the agonist. The percentage of inhibition is calculated by comparing the aggregation in the presence and absence of the inhibitor.
The following diagram illustrates the typical workflow for an in vitro platelet aggregation assay.
Signaling Pathways in Platelet Aggregation
Understanding the signaling pathways involved in platelet activation is critical for the development of targeted inhibitors. The diagram below depicts a simplified overview of the COX-1/TXA2 and P2Y12/ADP pathways.
Conclusion
While the specific compound "this compound" remains uncharacterized in the public scientific domain, the principles of validating platelet inhibitors are well-established. By utilizing standardized experimental protocols and understanding the intricate signaling pathways of platelet aggregation, researchers can effectively evaluate the potential of novel antiplatelet agents. Future investigations into new compounds will undoubtedly build upon the foundational knowledge gained from studying established drugs like aspirin and clopidogrel. Further research is warranted to identify and characterize novel inhibitors that may offer improved efficacy and safety profiles for the prevention and treatment of thrombotic diseases.
comparing the effects of different cBIMP salt forms in experiments
In the realm of drug development and cellular research, the choice of a salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact its physicochemical properties and biological performance. This guide provides a comparative analysis of different hypothetical salt forms of the cyclic nucleotide monophosphate analog, cBIMP, to assist researchers in selecting the optimal form for their experimental needs. While direct comparative data for "this compound" is not publicly available, we will use data from a comparative study on the sodium and potassium salts of the diuretic drug furosemide as an illustrative example to highlight the potential differences between salt forms.
Data Presentation: Physicochemical Properties
The selection of a salt form can profoundly influence key parameters such as solubility and stability. These properties are crucial for ensuring accurate and reproducible results in experimental settings.
Table 1: Comparative Solubility of Different Salt Forms
| Salt Form | Molecular Weight ( g/mol ) | Aqueous Solubility (mg/mL) at pH 7 | Fold Increase in Solubility (vs. Free Form) |
| This compound (Free Acid) | (Hypothetical) 330.2 | 0.01 | - |
| This compound-Sodium (this compound-Na) | (Hypothetical) 352.2 | 41 | 4100x |
| This compound-Potassium (this compound-K) | (Hypothetical) 368.3 | 106 | 10600x |
Data presented is analogous to a study on furosemide salts and is for illustrative purposes only.[1]
Table 2: Comparative Stability of Different Salt Forms
| Salt Form | Physical Stability at 40°C / 75% RH | Notes |
| This compound-Sodium (this compound-Na) | Stable for 2 weeks | May exhibit polymorphism in its anhydrous state. |
| This compound-Potassium (this compound-K) | Stable for 1 week |
Data presented is analogous to a study on furosemide salts and is for illustrative purposes only.[1]
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of different this compound salt forms in a buffered aqueous solution.
Methodology:
-
Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4) to mimic physiological conditions.
-
Add an excess amount of the this compound salt form to a known volume of the buffer in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully collect the clear supernatant.
-
Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility in mg/mL.
Stability Assessment
Objective: To evaluate the physical and chemical stability of different this compound salt forms under accelerated storage conditions.
Methodology:
-
Place a known quantity of each this compound salt form in separate, open containers.
-
Store the containers in a stability chamber under controlled conditions of temperature and relative humidity (e.g., 40°C and 75% RH).
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month), withdraw samples.
-
Analyze the samples for any changes in physical appearance, such as color change or deliquescence.
-
Use techniques like X-ray powder diffraction (XRPD) to detect any changes in the crystalline form (polymorphism or conversion to the free form).
-
Employ a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the presence of any degradation products.
In Vitro Biological Activity Assay (Example: Protein Kinase G Activation)
Objective: To compare the potency of different this compound salt forms in activating a target enzyme, such as Protein Kinase G (PKG).
Methodology:
-
Prepare stock solutions of each this compound salt form in the appropriate assay buffer.
-
Use a commercially available PKG activity assay kit. These kits typically measure the phosphorylation of a specific substrate by PKG.
-
In a multi-well plate, set up reactions containing the assay buffer, PKG enzyme, the fluorescently labeled substrate, and ATP.
-
Add serial dilutions of each this compound salt form to the wells.
-
Incubate the plate at the recommended temperature and for the specified time.
-
Stop the reaction and measure the fluorescence intensity, which is proportional to the amount of phosphorylated substrate.
-
Plot the enzyme activity against the concentration of the this compound salt form to generate dose-response curves.
-
Calculate the EC50 (half-maximal effective concentration) for each salt form to compare their potencies.
Mandatory Visualization
To provide a clearer understanding of the underlying biological context and experimental processes, the following diagrams have been generated.
Caption: The cGMP signaling pathway.
References
Safety Operating Guide
Navigating the Disposal of Cyclic bis(3',5')-diguanylic acid (cBIMP/c-di-GMP): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like Cyclic bis(3',5')-diguanylic acid (also known as c-di-GMP or cBIMP) are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound.
Cyclic di-GMP is a bacterial second messenger involved in various cellular processes, and as such, it is widely used in research. While it is not classified as a hazardous substance, proper disposal protocols should be followed to minimize environmental impact and maintain a safe laboratory environment. The following procedures are based on general best practices for handling non-hazardous biochemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
Key Safety and Handling Information
Before disposal, it is essential to handle this compound with appropriate care. Although not classified as hazardous, it may cause irritation if inhaled, ingested, or comes into contact with skin or eyes.
| Parameter | Specification | Source |
| Chemical Formula | C20H24N10O14P2 | PubChem |
| Molecular Weight | 690.41 g/mol | PubChem |
| Appearance | White to off-white solid | Jena Bioscience |
| Solubility | Soluble in water | Cayman Chemical |
| Storage Temperature | -20°C | Jena Bioscience |
| Primary Hazards | May be harmful if inhaled, ingested, or absorbed through the skin. May cause eye and respiratory tract irritation. | Lucerna Technologies[1] |
Experimental Protocol: Decontamination of Labware and Surfaces
This protocol details the steps for decontaminating non-disposable labware and surfaces that have come into contact with this compound.
Materials:
-
Low-lint absorbent paper towels
-
70% ethanol solution
-
Laboratory-grade detergent
-
Deionized water
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Initial Wipe-Down: Carefully wipe down all contaminated surfaces and equipment with paper towels dampened with 70% ethanol to remove any residual powder or solution.
-
Detergent Wash: Prepare a warm solution of laboratory-grade detergent. Thoroughly wash all contaminated labware and surfaces with this solution.
-
Rinsing: Rinse the cleaned items thoroughly with tap water to remove all traces of the detergent.
-
Final Rinse: Perform a final rinse with deionized water to eliminate any remaining impurities.
-
Drying: Allow the decontaminated items to air dry completely or use a drying oven where appropriate.
-
Waste Disposal: Dispose of the used paper towels and any other disposable materials in the regular laboratory trash, unless institutional policy dictates otherwise.
Proper Disposal Procedures for this compound Waste
The following are step-by-step instructions for the disposal of solid and liquid waste containing this compound.
-
Segregation: Collect all solid waste contaminated with this compound in a designated waste container. This waste is generally considered non-hazardous and can be disposed of in the regular laboratory trash.
-
Labeling: While not strictly required for non-hazardous waste, it is good practice to label the waste container with the contents, especially in a multi-use lab space, to avoid accidental mixing with hazardous waste.
-
Disposal: Once the container is full, securely close it and dispose of it according to your institution's guidelines for non-hazardous solid laboratory waste.
Aqueous solutions of this compound are not considered hazardous. However, disposal procedures may vary based on institutional and local regulations.
-
Neutralization (if necessary): If the this compound solution contains acidic or basic buffers, neutralize the pH to a range of 6.0-8.0 before disposal.
-
Dilution: For small quantities of aqueous this compound solutions, dilute them with a copious amount of water.
-
Drain Disposal: Following dilution, the solution can typically be poured down the laboratory sink with a continuous flow of water. This is generally acceptable for non-hazardous, biodegradable small molecules.[2]
-
Large Quantities: For larger volumes of this compound waste, consult your institution's EHS department. They may require collection in a designated aqueous waste container for professional disposal.
-
Organic Solvents: If this compound has been dissolved in an organic solvent, the solution must be disposed of as hazardous chemical waste. Collect the waste in a properly labeled, sealed, and compatible solvent waste container. Do not dispose of organic solvents down the drain.
Visualizing the this compound Disposal Workflow
The following diagrams illustrate the logical flow of the decision-making and handling process for this compound waste.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By adhering to these procedures and consulting with your institutional safety office, you can ensure a safe and compliant laboratory environment.
References
Essential Safety and Operational Guide for Handling Sp-5,6-DCl-cBIMPS
This document provides comprehensive safety protocols, operational procedures, and disposal guidelines for Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), a potent and specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3] The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Core Safety and Handling Protocols
Proper handling of Sp-5,6-DCl-cBIMPS is crucial to ensure personnel safety and experimental integrity. The primary hazards are currently unknown, but it is prudent to treat the compound as hazardous due to its chemical nature.[4]
Personal Protective Equipment (PPE):
When handling Sp-5,6-DCl-cBIMPS in solid or solution form, the following PPE is mandatory:
-
Lab Coat: To protect against splashes and spills.
-
Safety Goggles: To protect the eyes from contact with the chemical.
-
Chemical-Resistant Gloves: To prevent skin contact.[4]
Quantitative Data Summary
The following tables summarize key specifications and effective concentrations of Sp-5,6-DCl-cBIMPS in various experimental settings.
| Parameter | Specification | Source |
| Chemical Formula | C₁₂H₁₁Cl₂N₂O₅PS | PubChem[4] |
| Molecular Weight | 397.2 g/mol | PubChem[4] |
| Appearance | Solid | Implied from usage[4] |
| Storage Temperature | -70°C | Sigma-Aldrich[4] |
| Solubility | Soluble in DMSO and Ethanol | Sigma-Aldrich,[4][5] |
| Application | Cell Type/System | Concentration Range | Observed Effect | Reference |
| PKA Activation Constant (Ka) | Purified PKA | 30 nM | - | [6] |
| PKG Activation Constant (Ka) | Purified PKG | 10 µM | - | [6] |
| Insulin Release Stimulation | Isolated Pancreatic Islets | 5 µM - 500 µM | Stimulates basal and glucose-stimulated insulin release.[5][7] | [5][7] |
| Inhibition of Rho Activation | Mouse and Human Platelets | 100 µM | Inhibits U-46619-induced Rho activation.[5][7] | [5][7] |
| VASP Phosphorylation | Intact Human Platelets | 0.5 mM | Induces phosphorylation of VASP.[5] | [5] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of Sp-5,6-DCl-cBIMPS and a general workflow for its handling in the laboratory.
Caption: PKA signaling pathway activated by Sp-5,6-DCl-cBIMPS.
Caption: General workflow for handling Sp-5,6-DCl-cBIMPS.
Experimental Protocols
Detailed methodologies for key experiments involving Sp-5,6-DCl-cBIMPS are provided below.
This assay measures the ability of Sp-5,6-DCl-cBIMPS to activate purified PKA.
Materials:
-
Purified PKA catalytic subunit
-
PKA peptide substrate (e.g., Kemptide)
-
ATP
-
Sp-5,6-DCl-cBIMPS
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plate
Procedure:
-
Prepare serial dilutions of Sp-5,6-DCl-cBIMPS in kinase buffer.[8]
-
In a 384-well plate, add 5 µL of each concentration of the test compound.[8]
-
Add 2.5 µL of PKA enzyme solution.[8]
-
Add 2.5 µL of PKA substrate solution.[8]
-
Initiate the kinase reaction by adding ATP.
-
Quantify the amount of ADP produced using a luciferase-based system according to the manufacturer's protocol.[8]
-
Plot the PKA activity against the concentration of Sp-5,6-DCl-cBIMPS to determine the activation constant (Ka).[1]
This protocol assesses the effect of Sp-5,6-DCl-cBIMPS on insulin release.[1]
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer bicarbonate (KRB) buffer with varying glucose concentrations
-
Sp-5,6-DCl-cBIMPS
-
Insulin immunoassay kit (ELISA or RIA)
Procedure:
-
Isolate pancreatic islets using standard collagenase digestion methods.[1]
-
Pre-incubate the islets in KRB containing a basal glucose concentration (e.g., 2.8 mM).[1]
-
Incubate groups of islets with different concentrations of Sp-5,6-DCl-cBIMPS (e.g., 0.005, 0.05, 0.5 mM) in KRB with either basal or stimulatory (e.g., 8.5 mM) glucose concentrations for a defined period (e.g., 60 minutes).[1]
-
Collect the supernatant from each group.[1]
-
Measure the insulin concentration in the supernatant using an appropriate immunoassay.[1]
-
Normalize the insulin release to the islet number or protein content.[1]
This protocol evaluates the inhibitory effect of Sp-5,6-DCl-cBIMPS on platelet aggregation.[2]
Materials:
-
Washed human platelets in Tyrode's buffer
-
Sp-5,6-DCl-cBIMPS
-
Thrombin (or another platelet agonist)
-
Platelet aggregometer
Procedure:
-
Prepare a suspension of washed human platelets.[2]
-
Pre-incubate the platelet suspension with varying concentrations of Sp-5,6-DCl-cBIMPS or a vehicle control.[2]
-
Place the platelet suspension in the aggregometer cuvette.[2]
-
Induce platelet aggregation by adding a known concentration of thrombin.[2]
-
Monitor the change in light transmittance, which is proportional to the extent of aggregation.[1]
-
Calculate the percentage of inhibition of aggregation for each concentration of Sp-5,6-DCl-cBIMPS compared to the vehicle control.[1]
Disposal Plan
Due to its chemical nature, Sp-5,6-DCl-cBIMPS should be treated as hazardous chemical waste.[4]
Waste Segregation:
-
At the point of generation, segregate all waste contaminated with Sp-5,6-DCl-cBIMPS. This includes unused solid compound, solutions, and contaminated consumables like pipette tips, tubes, and gloves.[4]
Containerization:
-
Solid Waste: Place contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container for solid halogenated organic waste.[4]
-
Liquid Waste: Collect unused solutions and solvent rinsates in a separate, sealed, and shatter-proof container designated for liquid halogenated organic waste. Do not mix with non-halogenated solvent waste.[4]
Decontamination of Surfaces and Glassware:
-
Initial Rinse: Rinse contaminated glassware or wipe the surface with a minimal amount of a suitable solvent (e.g., ethanol or DMSO) to dissolve any residual compound. Collect this rinseate in the designated hazardous liquid waste container.[4]
-
Detergent Wash: Thoroughly wash the glassware or surface with a laboratory-grade detergent and warm water.[4]
-
Multiple Rinses: Rinse multiple times with tap water, followed by a final rinse with deionized water.[4]
-
Drying: Allow to air dry or dry in an oven as appropriate.[4]
Final Disposal:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible chemicals.[4]
-
Arrange for the disposal of the hazardous waste through your institution's EHS department, following their specific procedures for waste pickup and documentation.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
